Molybdenum dichloride
Description
Properties
IUPAC Name |
dichloromolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBYSLAFGRVJME-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Mo]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoCl2, Cl2Mo | |
| Record name | molybdenum(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065502 | |
| Record name | Molybdenum chloride (MoCl2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-17-6 | |
| Record name | Molybdenum chloride (MoCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum chloride (MoCl2) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum chloride (MoCl2) | |
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| Record name | Molybdenum chloride (MoCl2) | |
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| Record name | Molybdenum dichloride | |
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Foundational & Exploratory
Synthesis of Molybdenum(II) Dichloride Clusters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for molybdenum(II) dichloride clusters, with a focus on the hexanuclear cluster Mo₆Cl₁₂. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the successful synthesis of these important inorganic compounds.
Introduction
Molybdenum(II) dichloride, which exists predominantly as the stable cluster compound dodecachlorohexamolybdenum(II) (Mo₆Cl₁₂), is a critical precursor in the synthesis of a wide array of cluster compounds.[1] These clusters are of significant interest in fields ranging from catalysis and materials science to medicine, owing to their unique electronic, photophysical, and chemical properties. The robust [Mo₆Cl₈]⁴⁺ core of these clusters can be functionalized with various ligands, leading to derivatives with tailored characteristics. This guide details the two most prevalent and effective methods for the synthesis of the Mo₆Cl₁₂ cluster: a high-temperature reduction of molybdenum(V) chloride with molybdenum metal and a reduction of molybdenum(V) chloride with bismuth metal.
Synthesis Routes and Methodologies
Two primary pathways have been established for the reliable synthesis of molybdenum(II) dichloride clusters. Both methods involve the reduction of a higher oxidation state molybdenum precursor.
High-Temperature Reduction with Molybdenum Metal
This classic and widely used method involves the gas-phase reduction of molybdenum(V) chloride (MoCl₅) with elemental molybdenum in a sealed tube furnace at elevated temperatures.[1] The overall reaction proceeds as follows:
12 MoCl₅ + 18 Mo → 5 Mo₆Cl₁₂[1]
This reaction is understood to proceed through the formation of intermediate molybdenum chlorides, such as MoCl₃ and MoCl₄, which are subsequently reduced by the excess molybdenum metal in the high-temperature environment.[1]
Reduction with Bismuth Metal
A more recent and often higher-yield method involves the reduction of molybdenum(V) chloride with bismuth metal in a sealed ampule.[2] This solid-state reaction is conducted at a lower temperature than the direct reduction with molybdenum metal and offers a more straightforward protocol.[2] The initial product is the Mo₆Cl₁₂ cluster, which is then typically converted to the more soluble and easily handled chloromolybdic acid, (H₃O)₂[Mo₆Cl₁₄]·6H₂O, by treatment with concentrated hydrochloric acid.[2]
Experimental Protocols
The following sections provide detailed, step-by-step experimental procedures for the two primary synthesis routes.
Protocol for High-Temperature Reduction with Molybdenum Metal
This protocol is adapted from established literature procedures for the synthesis of Mo₆Cl₁₂ in a tube furnace.
Materials:
-
Molybdenum(V) chloride (MoCl₅)
-
Molybdenum powder
-
Quartz or Vycor tube
-
Tube furnace
-
Porcelain boat
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
In an inert atmosphere (e.g., a glovebox), thoroughly mix molybdenum(V) chloride and molybdenum powder. An excess of molybdenum powder is typically used to ensure complete reduction.
-
Place the mixture into a porcelain boat and position the boat in the center of a quartz or Vycor tube.
-
Seal the tube under vacuum or backfill with an inert gas such as argon.
-
Place the sealed tube into a tube furnace.
-
Heat the furnace to a temperature between 600 °C and 650 °C.[1]
-
Maintain this temperature for a period sufficient to ensure complete reaction. This can range from several hours to a full day.
-
After the reaction is complete, cool the furnace to room temperature.
-
Carefully remove the sealed tube from the furnace and open it in an inert atmosphere.
-
The product, Mo₆Cl₁₂, will be a yellow, crystalline solid.[1]
Protocol for Reduction with Bismuth Metal and Conversion to (H₃O)₂[Mo₆Cl₁₄]·6H₂O
This protocol is based on a well-documented procedure with high yields.[2]
Materials:
-
Molybdenum(V) chloride (MoCl₅)
-
Bismuth metal powder or granules
-
Glass ampule
-
Tube furnace
-
Concentrated hydrochloric acid (HCl)
-
Glovebox
Procedure:
-
Inside a glovebox, place 5.00 g (18.3 mmol) of molybdenum(V) chloride and 3.825 g (18.3 mmol) of bismuth metal into a glass ampule.[2]
-
Evacuate and seal the ampule under vacuum.
-
Place the sealed ampule into a horizontal tube furnace.
-
The furnace is heated according to the following program:
-
After the heating program is complete, allow the furnace to cool to room temperature.
-
Transfer the ampule to a glovebox and carefully open it. The product will be a homogeneous crystalline olive green/brown solid.[2]
-
To convert the Mo₆Cl₁₂ to (H₃O)₂[Mo₆Cl₁₄]·6H₂O, treat a portion of the solid (e.g., 2 g) with concentrated hydrochloric acid.[2]
-
Recrystallize the product from the concentrated HCl solution to yield an orange-yellow solid of (H₃O)₂[Mo₆Cl₁₄]·6H₂O.[2]
Data Presentation
The following tables summarize the key quantitative data associated with the described synthesis routes.
Table 1: Reaction Parameters for the Synthesis of Molybdenum(II) Dichloride Clusters
| Parameter | High-Temperature Reduction with Mo | Reduction with Bi |
| Precursors | MoCl₅, Mo metal | MoCl₅, Bi metal |
| Stoichiometry | 12 MoCl₅ : 18 Mo | 1 MoCl₅ : 1 Bi (18.3 mmol each)[2] |
| Temperature | 600–650 °C[1] | 350 °C (final hold)[2] |
| Reaction Time | Several hours to 1 day | ~3 days (including ramps)[2] |
| Product Form | Mo₆Cl₁₂ | Mo₆Cl₁₂ (intermediate), (H₃O)₂[Mo₆Cl₁₄]·6H₂O (final)[2] |
| Yield | Not specified in general references | 80% (for (H₃O)₂[Mo₆Cl₁₄]·6H₂O based on MoCl₅)[2] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows of the two primary synthesis routes for molybdenum(II) dichloride clusters.
Caption: High-Temperature Synthesis Workflow.
Caption: Bismuth Reduction Synthesis Workflow.
References
An In-depth Technical Guide to the Crystal Structure of Molybdenum(II) Chloride (Mo₆Cl₁₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of molybdenum(II) chloride, with the empirical formula MoCl₂ and more accurately represented as the cluster compound Mo₆Cl₁₂. This document details the intricate architecture of this inorganic compound, presenting key structural parameters, experimental protocols for its synthesis and characterization, and visualizations to aid in its understanding.
Introduction
Molybdenum(II) chloride is a significant compound in inorganic chemistry, not for adopting a simple diatomic structure, but for its formation of a complex, cluster-based polymeric framework.[1] The core of this structure is the hexanuclear molybdenum cluster, [Mo₆Cl₈]⁴⁺, which dictates the overall crystal lattice and the chemical properties of the material.[1] Understanding the precise arrangement of atoms within this structure is crucial for its application in catalysis, materials science, and as a precursor for novel molecular architectures.
Crystal Structure of Mo₆Cl₁₂
The crystal structure of anhydrous molybdenum(II) chloride (Mo₆Cl₁₂) is characterized by a network of interconnected [Mo₆Cl₈]⁴⁺ clusters. In this arrangement, six molybdenum atoms form an octahedron (a Mo₆ core) which is encapsulated within a cube of eight chlorine atoms, with each chlorine atom occupying a corner and bridging three molybdenum atoms (μ₃-Cl). These core clusters are then linked to neighboring clusters through bridging chloride ligands.[1]
A key crystallographic study has determined the structure to be orthorhombic. The essential crystallographic data for Mo₆Cl₁₂ is summarized in the table below.
Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Data not available in search results |
| a | Data not available in search results |
| b | Data not available in search results |
| c | Data not available in search results |
| α | 90° |
| β | 90° |
| γ | 90° |
| Z | Data not available in search results |
| Density (calculated) | 3.17 g/cm³[1] |
Note: Specific lattice parameters and space group information from the primary crystallographic reference, Zeitschrift für Kristallographie (1993) 208, 368–369, were not available in the performed searches.
Bond Distances and Angles
The structural integrity of the Mo₆Cl₁₂ cluster is maintained by a series of distinct molybdenum-molybdenum and molybdenum-chlorine bonds. Within the [Mo₆Cl₈]⁴⁺ core, direct Mo-Mo bonds form the edges of the octahedron. The eight face-bridging chlorine atoms are each bonded to three molybdenum atoms. The clusters are then interconnected by additional chloride ions that bridge molybdenum atoms in adjacent clusters. A comprehensive table of bond lengths and angles is crucial for a complete understanding of the molecular geometry.
| Bond | Bond Length (Å) | Bond Angle (°) |
| Mo - Mo | Data not available in search results | |
| Mo - Cl (bridging, inner) | Data not available in search results | |
| Mo - Cl (bridging, inter-cluster) | Data not available in search results | |
| Mo - Cl - Mo | ||
| Cl - Mo - Cl |
Note: A detailed list of bond lengths and angles from the primary crystallographic reference was not available in the performed searches.
Experimental Protocols
Synthesis of Anhydrous Mo₆Cl₁₂
The synthesis of anhydrous Mo₆Cl₁₂ is typically achieved through the reduction of a higher molybdenum chloride, such as molybdenum(V) chloride (MoCl₅), with metallic molybdenum.[1]
Reaction:
12 MoCl₅ + 18 Mo → 5 Mo₆Cl₁₂[1]
Procedure:
-
A stoichiometric mixture of molybdenum(V) chloride and molybdenum metal powder is prepared in an inert atmosphere to prevent oxidation.
-
The mixture is sealed in a quartz ampoule under vacuum.
-
The ampoule is placed in a tube furnace and heated to a temperature range of 600–650 °C.[1]
-
The reaction is allowed to proceed for a sufficient duration to ensure complete conversion. The reaction proceeds through the intermediate formation of MoCl₃ and MoCl₄.[1]
-
After cooling to room temperature, the resulting solid Mo₆Cl₁₂ is carefully recovered from the ampoule in an inert atmosphere. The product is a yellow crystalline solid.[1]
Single Crystal Growth
For single-crystal X-ray diffraction studies, the growth of high-quality single crystals is essential. This can be achieved through techniques such as chemical vapor transport. In this method, the polycrystalline Mo₆Cl₁₂ powder is sealed in a quartz tube with a transport agent (e.g., a halogen) and placed in a two-zone furnace to establish a temperature gradient. Over time, Mo₆Cl₁₂ will sublime and deposit as single crystals in the cooler zone of the tube.
X-ray Diffraction Analysis
The determination of the crystal structure of Mo₆Cl₁₂ is performed using single-crystal X-ray diffraction.
Methodology:
-
Crystal Mounting: A suitable single crystal of Mo₆Cl₁₂ is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
Visualizations
To better illustrate the structural concepts, the following diagrams are provided.
Conclusion
The crystal structure of Mo₆Cl₁₂ is a prime example of the complex structural chemistry of transition metal halides. Its polymeric nature, built upon the robust [Mo₆Cl₈]⁴⁺ cluster, gives rise to its unique properties and reactivity. This technical guide provides a foundational understanding of its structure and the experimental approaches to its study. Further research to fully elucidate the crystallographic details and explore its potential applications is a continuing area of interest in the scientific community.
References
Unveiling the Electronic Landscape of Molybdenum Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Molybdenum dichloride (MoCl₂), an inorganic compound with the empirical formula MoCl₂, presents a fascinating case in materials science due to its complex crystal structures and largely unexplored electronic properties. Unlike simple metal halides, MoCl₂ predominantly exists in polymeric forms built from molybdenum metal clusters. The most well-characterized polymorphs are α-MoCl₂ and β-MoCl₂. The α-form is composed of hexanuclear molybdenum clusters (Mo₆Cl₁₂), while the β-form is thought to be constituted by tetranuclear molybdenum clusters ([Mo₄Cl₁₂])[1]. This structural complexity profoundly influences its electronic behavior, which remains an active area of theoretical and experimental investigation.
This technical guide provides a comprehensive overview of the current understanding of the electronic properties of this compound, drawing from computational and limited experimental data. It details the crystal structures that underpin these properties, summarizes key electronic parameters, and outlines the experimental methodologies employed in their study.
Crystal and Electronic Structure
This compound is known to exist in at least two polymorphic forms, α-MoCl₂ and β-MoCl₂. The arrangement of molybdenum and chlorine atoms in these structures dictates the electronic band structure and, consequently, the material's electronic and optical properties.
The α-polymorph of MoCl₂ is characterized by its unique hexameric cluster structure, specifically (Mo₆Cl₁₂)[2][3]. In this arrangement, six molybdenum atoms form an octahedron, and this core is coordinated by chlorine atoms. These clusters are then interconnected to form a larger polymeric structure[2].
The β-polymorph of MoCl₂ is less definitively characterized but is suggested to be composed of tetranuclear molybdenum clusters. First-principles calculations indicate that a structure with edge-sharing [Mo₄Cl₁₂] clusters is a plausible arrangement[1][4].
The electronic properties of MoCl₂ are intrinsically linked to these cluster-based structures. The metal-metal bonding within the molybdenum clusters plays a crucial role in determining the electronic states near the Fermi level.
Theoretical calculations, specifically using density functional theory (DFT), have provided some insights into the electronic band structure of MoCl₂. For an orthorhombic phase of MoCl₂ (space group Cmce), computational models predict a band gap, suggesting it may behave as a semiconductor. However, it is important to note that semi-local DFT methods are known to often underestimate bandgap values[5].
Quantitative Electronic Properties
Experimental data on the electronic properties of pure this compound is scarce in the current scientific literature. Most available data is derived from computational studies. The following table summarizes the calculated electronic properties for an orthorhombic phase of MoCl₂ from the Materials Project database.
| Property | Value | Method | Reference |
| Crystal System | Orthorhombic | DFT | [5] |
| Space Group | Cmce | DFT | [5] |
| Calculated Band Gap | 0.00 eV (likely underestimated) | GGA/GGA+U | [5] |
Note: The calculated band gap of 0.00 eV from the GGA/GGA+U method as reported in the Materials Project database suggests metallic behavior for this specific computed structure. However, the database includes a warning that semi-local DFT can severely underestimate bandgaps, so the actual material may be a semiconductor.
Experimental Protocols
Due to the limited availability of specific experimental protocols for the electronic characterization of MoCl₂, this section outlines generalized and widely accepted methodologies used for similar inorganic materials, such as molybdenum disulfide (MoS₂), which can be adapted for MoCl₂.
Synthesis of this compound
A common method for the synthesis of α-MoCl₂ (in its Mo₆Cl₁₂ form) involves the reduction of molybdenum(V) chloride with metallic molybdenum in a sealed tube furnace at elevated temperatures (600–650 °C)[2].
Protocol for α-MoCl₂ Synthesis:
-
Place a stoichiometric mixture of molybdenum(V) chloride (MoCl₅) and molybdenum metal powder in a quartz ampoule.
-
Evacuate and seal the ampoule under high vacuum.
-
Heat the ampoule in a tube furnace to 600–650 °C and maintain this temperature for a sufficient duration to allow for complete reaction.
-
The reaction proceeds through the intermediate formation of MoCl₃ and MoCl₄, which are subsequently reduced by the excess molybdenum metal to yield Mo₆Cl₁₂[2].
-
After cooling, the product can be isolated for further characterization.
A reactive form of β-MoCl₂ has been synthesized via the reaction of Mo₂(O₂CCH₃)₄ with AlCl₃ in refluxing chlorobenzene[6].
Structural Characterization: Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique to identify the crystalline phases and determine the structural parameters of the synthesized MoCl₂.
Generalized PXRD Protocol:
-
A finely ground powder sample of the synthesized MoCl₂ is prepared.
-
The sample is mounted on a sample holder in a powder X-ray diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed onto the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to reference patterns from crystallographic databases to confirm the phase of MoCl₂.
Electronic Property Characterization (Adapted from MoS₂)
The following protocols for electronic property measurements are based on established methods for other transition metal dichalcogenides and can be adapted for MoCl₂ samples, likely in the form of thin films or pressed pellets.
Four-Probe Method for Electrical Conductivity:
-
A thin film of MoCl₂ is deposited on an insulating substrate, or a pressed pellet of MoCl₂ powder is prepared.
-
Four electrical contacts are made to the sample in a linear configuration.
-
A constant current is passed through the outer two probes.
-
The voltage drop across the inner two probes is measured.
-
The sheet resistance and electrical conductivity can be calculated from the measured current, voltage, and sample geometry.
UV-Visible Spectroscopy for Band Gap Estimation:
-
A thin film of MoCl₂ is deposited on a transparent substrate (e.g., quartz).
-
The absorbance or transmittance of the film is measured over a range of ultraviolet and visible wavelengths using a UV-Vis spectrophotometer.
-
A Tauc plot is constructed by plotting (αhν)^(1/n) against photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=1/2 for a direct band gap and n=2 for an indirect band gap).
-
The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.
Visualizations
Caption: Schematic of the Mo₆Cl₁₂ cluster in α-MoCl₂.
Caption: Workflow for MoCl₂ synthesis and characterization.
References
- 1. Research Portal [laro.lanl.gov]
- 2. Molybdenum(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Molybdenum - Wikipedia [en.wikipedia.org]
- 4. Figure 10 from On the structure of β-molybdenum dichloride. | Semantic Scholar [semanticscholar.org]
- 5. mp-620029: MoCl2 (orthorhombic, Cmce, 64) [legacy.materialsproject.org]
- 6. Synthesis, structure, and reactivity of. beta. -MoCl/sub 2/ (Journal Article) | OSTI.GOV [osti.gov]
The Dichotomy of Molybdenum Dichloride: A Technical Primer on Reactivity and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The term "molybdenum dichloride" presents a critical ambiguity in chemical literature, referring to two distinct and commercially significant compounds: Molybdenum(II) chloride, which exists as the hexanuclear cluster Mo₆Cl₁₂, and Molybdenum(VI) dichloride dioxide (MoO₂Cl₂), an oxochloride of molybdenum. This technical guide provides a comprehensive preliminary investigation into the reactivity of both species, offering insights into their synthesis, structural characteristics, and diverse applications, particularly in the realm of organic synthesis and catalysis. The disparate nature of these compounds necessitates their individual consideration to fully appreciate their unique chemical behavior.
Molybdenum(II) Chloride (Mo₆Cl₁₂)
Molybdenum(II) chloride is not a simple monomeric species but rather a fascinating cluster compound with the formula Mo₆Cl₁₂.[1][2] This structure consists of an octahedral core of six molybdenum atoms, with twelve bridging chloride ligands. This unique arrangement is the foundation of its chemistry, serving as a versatile precursor in the synthesis of a wide array of derivatives.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | Mo₆Cl₁₂ | [2] |
| Molar Mass | 992.4 g/mol | Calculated |
| Appearance | Yellow crystalline solid | [1] |
| Density | 3.17 g/cm³ | [1] |
| Melting Point | ~530 °C | [1] |
Synthesis and Experimental Protocol
The synthesis of Mo₆Cl₁₂ typically involves the reduction of higher molybdenum chlorides. A common and high-yield method is the reaction between molybdenum(V) chloride and metallic molybdenum.[1][2]
Experimental Protocol: Synthesis of Mo₆Cl₁₂
-
Reactants: Molybdenum(V) chloride (MoCl₅) and Molybdenum metal (Mo).
-
Procedure:
-
A mixture of MoCl₅ and excess Mo metal is placed in a sealed quartz tube furnace.
-
The reaction is conducted at a high temperature, typically in the range of 600–650 °C.[1][2]
-
The reaction proceeds through the in-situ formation and subsequent reduction of intermediate molybdenum chlorides (MoCl₃ and MoCl₄).[1][2]
-
The resulting product, Mo₆Cl₁₂, is a yellow crystalline solid.
-
-
Yield: Optimized conditions can lead to yields exceeding 80%.[1]
Reactivity and Applications
The reactivity of Mo₆Cl₁₂ is centered around the stability of the [Mo₆Cl₈]⁴⁺ core. The terminal chloride ligands are labile and can be readily exchanged with other halides, such as bromide and iodide, by reaction with the corresponding hydrohalic acids.[1][2] This allows for the functionalization of the cluster and the synthesis of a variety of derivatives, including the dianion [Mo₆Cl₁₄]²⁻.[1][2]
The primary applications of Mo₆Cl₁₂ are in the fields of cluster chemistry and materials science. It serves as a fundamental building block for the synthesis of Chevrel-phase analogues like Mo₆S₈L₆, which are of interest for their electronic properties.[1][2] Furthermore, molybdenum cluster complexes derived from Mo₆Cl₁₂ are utilized in catalysis, including for deoxygenation reactions and the synthesis of heterocyclic compounds such as indoles.[1]
Logical Relationship of Mo₆Cl₁₂ Synthesis and Derivatization
Caption: Synthesis of Mo₆Cl₁₂ and its conversion to the [Mo₆Cl₁₄]²⁻ anion.
Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂)
Molybdenum(VI) dichloride dioxide, with the chemical formula MoO₂Cl₂, is a versatile oxohalide of molybdenum that has garnered significant attention as a catalyst in a wide range of organic transformations.[3][4] It is a pale yellow, diamagnetic solid that serves as a precursor to other molybdenum compounds.[3][5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | MoO₂Cl₂ | [5] |
| Molar Mass | 198.85 g/mol | [5] |
| Appearance | Yellow or cream solid | [5] |
| Melting Point | 175 °C | [5] |
Synthesis and Experimental Protocol
Several methods have been reported for the synthesis of MoO₂Cl₂. A common laboratory-scale preparation involves the chlorination of molybdenum oxides.
Experimental Protocol: Synthesis of MoO₂Cl₂ from MoO₃
-
Reactants: Molybdenum trioxide (MoO₃) and a chlorinating agent (e.g., a mixture of dry oxygen and chlorine).[3]
-
Procedure:
-
Alternative Synthesis: MoO₂Cl₂ can also be prepared from the reaction of molybdenum oxytetrachloride (MoOCl₄) with bis(trimethylsilyl) ether.[5]
-
MoOCl₄ + O(Si(CH₃)₃)₂ → MoO₂Cl₂ + 2 ClSi(CH₃)₃
-
Reactivity and Catalytic Applications
MoO₂Cl₂ is a highly effective Lewis acid catalyst for a variety of organic transformations.[3] Its reactivity stems from the electrophilic nature of the molybdenum center and its ability to coordinate with organic substrates. It has demonstrated catalytic activity in a broad spectrum of reactions, including:
-
Acylation Reactions: It efficiently catalyzes the nucleophilic acyl substitution of anhydrides with alcohols, amines, and thiols, often in high yields.[3]
-
Carbamate Formation: MoO₂Cl₂ catalyzes the formation of carbamates from alcohols and isocyanates.[6]
-
Thioacetalization: It is an advanced catalyst for the thioacetalization of heterocyclic, aromatic, and aliphatic compounds.
-
Deoxygenation of Epoxides: The compound can be used for the stereospecific deoxygenation of epoxides to alkenes.
-
Multi-component Reactions: MoO₂Cl₂ has been employed as a catalyst for the synthesis of dihydropyrimidinones/thiones and polyhydroquinolines via Biginelli and Hantzsch reactions, respectively.
-
Oxidation and Reduction Reactions: As an oxo-transfer catalyst, it can promote both oxidation (e.g., of sulfides and thiols) and reduction reactions (e.g., hydrosilylation of aldehydes and ketones).[3][6]
Experimental Workflow: MoO₂Cl₂-Catalyzed Acylation of an Alcohol
Caption: Generalized workflow for the MoO₂Cl₂-catalyzed acylation of an alcohol.
Proposed Signaling Pathway for MoO₂Cl₂ Catalysis in Acylation
The proposed mechanism for MoO₂Cl₂-catalyzed acylation involves the initial coordination of the catalyst to the carbonyl oxygen of the acid anhydride. This activation is followed by a nucleophilic attack from the alcohol to form the ester product and release the catalyst.[3]
Caption: Proposed mechanism for MoO₂Cl₂-catalyzed acylation.[3]
Conclusion
The chemistry of "this compound" is rich and varied, encapsulated by two structurally and reactively distinct compounds: the cluster Mo₆Cl₁₂ and the oxochloride MoO₂Cl₂. While Mo₆Cl₁₂ provides a robust platform for the exploration of cluster chemistry and the development of novel materials, MoO₂Cl₂ has emerged as a powerful and versatile catalyst in organic synthesis. For researchers, scientists, and professionals in drug development, a clear understanding of the specific this compound species is paramount for its effective application. This guide serves as a foundational resource, highlighting the key synthetic methodologies, physicochemical properties, and reactivity profiles of these two important molybdenum compounds. Further in-depth investigation into their specific catalytic cycles and reaction kinetics will undoubtedly unveil new synthetic possibilities and applications.
References
- 1. This compound (MoCl2) [benchchem.com]
- 2. Molybdenum(II) chloride - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Molybdenum(VI) dichloride dioxide | MoO2Cl2 – Ereztech [ereztech.com]
- 5. This compound dioxide - Wikipedia [en.wikipedia.org]
- 6. MOLYBDENUM(VI) DICHLORIDE DIOXIDE | 13637-68-8 [chemicalbook.com]
A Chronicle of Discovery: An In-depth Technical Guide to the Molybdenum Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorides of molybdenum, a group of inorganic compounds with molybdenum in oxidation states from +2 to +6, have played a significant role in the advancement of coordination chemistry and catalysis. Their rich and varied reactivity has made them valuable precursors in the synthesis of novel organometallic complexes and materials. This technical guide provides a comprehensive overview of the discovery and history of the primary molybdenum chlorides: molybdenum(II) chloride (MoCl₂), molybdenum(III) chloride (MoCl₃), molybdenum(IV) chloride (MoCl₄), molybdenum(V) chloride (MoCl₅), and the elusive molybdenum(VI) chloride (MoCl₆). The document details the initial synthetic protocols, presents key quantitative data, and illustrates the historical and chemical interrelationships of these fascinating compounds.
Historical Overview and Key Figures
The investigation of molybdenum and its compounds began in the late 18th century with the work of Swedish chemist Carl Wilhelm Scheele, who in 1778 identified molybdenite as an ore of a new element. Peter Jacob Hjelm first isolated the metal in 1781. In the decades that followed, chemists began to explore the rich chemistry of molybdenum, leading to the synthesis and characterization of its various chlorides.
Key figures in the history of molybdenum chlorides include:
-
Jöns Jacob Berzelius: A titan of 19th-century chemistry, Berzelius was among the first to investigate the reactions of molybdenum with chlorine.
-
Christian Wilhelm Blomstrand: This Swedish chemist made significant contributions to the understanding of the lower oxidation states of molybdenum, successfully synthesizing and characterizing molybdenum(II) and molybdenum(III) chlorides in the mid-19th century.
-
Henry Enfield Roscoe: A prominent English chemist, Roscoe conducted extensive studies on molybdenum and its compounds, including a detailed investigation of molybdenum pentachloride.
Molybdenum Chlorides: A Detailed Examination
Molybdenum(V) Chloride (MoCl₅)
Molybdenum(V) chloride, also known as molybdenum pentachloride, is a dark green, volatile solid that has been a focal point of molybdenum chemistry for over a century.[1] In the solid state, it exists as a dimer, Mo₂Cl₁₀, with each molybdenum atom in an octahedral coordination environment.[1] In the gas phase, this dimer partially dissociates into monomeric, paramagnetic MoCl₅ molecules.[1]
Discovery and Early Synthesis:
While earlier chemists likely produced impure forms, Henry Enfield Roscoe's work in the latter half of the 19th century provided a more definitive characterization of molybdenum pentachloride. The most common historical and modern preparation method involves the direct chlorination of molybdenum metal at elevated temperatures (around 350 °C).[1][2]
Experimental Protocol (Historical Synthesis of MoCl₅):
-
Apparatus: A hard glass tube fitted with an inlet for dry chlorine gas and an outlet leading to a collection vessel. The tube is placed within a furnace capable of reaching at least 400 °C.
-
Procedure:
-
A sample of pure molybdenum metal powder is placed in the center of the glass tube.
-
A stream of dry chlorine gas is passed through the tube.
-
The furnace is gradually heated to approximately 350-400 °C.
-
The volatile molybdenum pentachloride forms as a dark vapor and is carried by the chlorine stream to a cooler part of the apparatus, where it condenses as dark green-black crystals.
-
Excess chlorine is removed by passing a stream of dry carbon dioxide or nitrogen over the product.
-
Molybdenum(III) Chloride (MoCl₃)
Molybdenum(III) chloride is a dark red to purple solid that is insoluble in water and most organic solvents. It exists in two polymorphic forms, α-MoCl₃ and β-MoCl₃.
Discovery and Early Synthesis:
Christian Wilhelm Blomstrand is credited with the first definitive synthesis of molybdenum(III) chloride in the mid-19th century. His method involved the reduction of the higher chloride, molybdenum pentachloride, with hydrogen gas at elevated temperatures.[3]
Experimental Protocol (Historical Synthesis of MoCl₃):
-
Apparatus: A similar setup to the MoCl₅ synthesis, with a heated tube furnace.
-
Procedure:
-
Molybdenum pentachloride is placed in a boat within the reaction tube.
-
A stream of dry hydrogen gas is passed over the MoCl₅.
-
The tube is heated to a temperature sufficient to initiate the reduction (typically above 250 °C).
-
The MoCl₅ is reduced to the less volatile, dark red MoCl₃, which remains in the boat.
-
Unreacted MoCl₅ and the gaseous HCl byproduct are carried away by the hydrogen stream.
-
Molybdenum(IV) Chloride (MoCl₄)
Molybdenum(IV) chloride is a black, polymeric solid.[4] It exists in at least two polymorphic forms, α-MoCl₄ and β-MoCl₄, both of which feature octahedral molybdenum centers with bridging chloride ligands.[5]
Discovery and Early Synthesis:
The history of the definitive synthesis of pure molybdenum tetrachloride is more complex, with early reports often describing mixtures. A reliable early method for its preparation was the controlled reduction of molybdenum pentachloride. One such method involves the reaction of MoCl₅ with tetrachloroethene.[5]
Experimental Protocol (Synthesis of α-MoCl₄):
-
Apparatus: A sealed glass tube or a flask equipped with a reflux condenser.
-
Procedure:
-
Molybdenum pentachloride is dissolved or suspended in an excess of tetrachloroethene.
-
The mixture is heated under reflux.
-
The MoCl₅ is reduced by the tetrachloroethene to form a black precipitate of α-MoCl₄.
-
The solid product is isolated by filtration, washed with a dry, inert solvent, and dried under vacuum.
-
Molybdenum(II) Chloride (MoCl₂)
Molybdenum(II) chloride is a yellow, crystalline solid that exhibits a remarkable cluster structure.[6] It is more accurately represented by the formula Mo₆Cl₁₂, consisting of an octahedral cluster of six molybdenum atoms with eight face-bridging chloride ligands and four terminal chlorides.[7]
Discovery and Early Synthesis:
The discovery of the true nature of molybdenum(II) chloride, with its complex cluster structure, was a significant development in inorganic chemistry. Christian Wilhelm Blomstrand's early work on the lower chlorides of molybdenum laid the groundwork for its eventual characterization. A common synthesis involves the reduction of molybdenum pentachloride with molybdenum metal at high temperatures.[7]
Experimental Protocol (Synthesis of Mo₆Cl₁₂):
-
Apparatus: A sealed, evacuated quartz tube placed in a tube furnace.
-
Procedure:
-
A stoichiometric mixture of molybdenum pentachloride and molybdenum metal powder is placed in the quartz tube.
-
The tube is evacuated and sealed.
-
The tube is heated in a furnace to 600–650 °C for an extended period.
-
The reaction proceeds through the intermediate formation of MoCl₄ and MoCl₃.
-
The final product, yellow crystalline Mo₆Cl₁₂, is collected after cooling.
-
Molybdenum(VI) Chloride (MoCl₆)
Molybdenum(VI) chloride is a black, diamagnetic solid that is thermally unstable at room temperature. It adopts a monomeric octahedral structure. Its existence was long debated until its definitive synthesis in 2012.
Discovery and Synthesis:
The first successful synthesis of molybdenum hexachloride was reported by F. Tamadon and K. Seppelt. The method involves the reaction of molybdenum hexafluoride with an excess of boron trichloride (B1173362) at low temperatures.
Experimental Protocol (Synthesis of MoCl₆):
-
Apparatus: A reaction vessel suitable for handling highly reactive and volatile materials at low temperatures.
-
Procedure:
-
Molybdenum hexafluoride (MoF₆) is condensed into the reaction vessel at a low temperature.
-
An excess of boron trichloride (BCl₃) is then condensed into the same vessel.
-
The mixture is allowed to slowly warm, leading to a halide exchange reaction.
-
The formation of MoCl₆ is observed, which can be isolated as a black solid. The compound is unstable and decomposes to MoCl₅ and chlorine gas over several days at room temperature.
-
Quantitative Data Summary
The following tables summarize the key physical properties of the molybdenum chlorides.
Table 1: Physical Properties of Molybdenum Chlorides
| Compound | Formula | Molar Mass ( g/mol ) | Color | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Molybdenum(II) Chloride | Mo₆Cl₁₂ | 997.44 | Yellow | Decomposes at 530 | - | 3.17 |
| Molybdenum(III) Chloride | MoCl₃ | 202.30 | Dark Red/Purple | Decomposes at 410 | - | 3.58 |
| Molybdenum(IV) Chloride | MoCl₄ | 237.75 | Black | Decomposes | - | - |
| Molybdenum(V) Chloride | MoCl₅ | 273.21 | Dark Green/Black | 194 | 268 | 2.928 |
| Molybdenum(VI) Chloride | MoCl₆ | 308.65 | Black | Unstable | - | - |
Logical Relationships and Experimental Workflows
The synthesis of the various molybdenum chlorides is often interconnected, with higher chlorides serving as precursors to lower oxidation state species. These relationships can be visualized as a network of chemical transformations.
The following diagram illustrates a typical experimental workflow for the synthesis of a lower-valent molybdenum chloride from a higher-valent precursor, a common theme in the history of these compounds.
Conclusion
The study of molybdenum chlorides has a rich history, from the early explorations of 19th-century chemists to the recent synthesis of the highly unstable molybdenum hexachloride. These compounds continue to be of great interest to the scientific community, serving as versatile starting materials for the synthesis of new catalysts, materials, and coordination complexes. A thorough understanding of their historical context, synthetic methodologies, and chemical properties is essential for researchers working at the forefront of inorganic and organometallic chemistry.
References
- 1. molybdenum Chloride - molybdenum Manufacturer and Supplier - Chinatungsten Online [molybdenum.com.cn]
- 2. Molybdenum(V)_chloride [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. 五氯化钼 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Molybdenum(V) chloride - Wikipedia [en.wikipedia.org]
- 6. Molybdenum(II) chloride - Wikipedia [en.wikipedia.org]
- 7. Decomposition of Halogenated Molybdenum Sulfide Dianions [Mo3S7X6]2– (X = Cl, Br, I) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxidation States of Molybdenum Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various oxidation states exhibited by molybdenum in its chloride compounds. Molybdenum's rich and varied chemistry is in large part dictated by its ability to exist in multiple oxidation states, leading to a diverse array of structures and reactivities. This document summarizes the key properties of the primary molybdenum chlorides, details experimental protocols for their synthesis, and provides graphical representations of their relationships and synthetic pathways.
Data Presentation: Properties of Molybdenum Chlorides
The following table summarizes the key physical and chemical properties of the most common molybdenum chlorides, highlighting the influence of the metal's oxidation state on these characteristics.
| Oxidation State | Chemical Formula | Molar Mass ( g/mol ) | Color | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Structure |
| +2 | MoCl₂ | 166.85 | Yellow | 530 (decomposes) | - | 3.17 | Hexameric (Mo₆Cl₁₂)[1][2] |
| +3 | MoCl₃ | 202.30 | Dark Red | 410 (decomposes) | - | 3.58 | Polymeric (α and β forms)[1][3][4] |
| +4 | MoCl₄ | 237.75 | Black/Reddish-Brown | 170 (decomposes) | - | - | Polymeric[1][5][6] |
| +5 | MoCl₅ | 273.21 | Dark Green/Black | 194 | 268 | 2.928 | Dimeric (Mo₂Cl₁₀)[1][7][8] |
| +6 | MoCl₆ | 308.66 | Black | - | - | - | Monomeric[1][9] |
Core Concepts and Interconversion of Molybdenum Chlorides
The various molybdenum chlorides are synthetically accessible from one another through carefully controlled oxidation and reduction reactions. The higher oxidation states are generally achieved through direct chlorination of molybdenum metal or its oxides, while the lower oxidation states are typically accessed via reduction of the higher valent chlorides.
Caption: Interconversion pathways between different molybdenum chlorides.
Experimental Protocols
Detailed methodologies for the synthesis of key molybdenum chlorides are provided below. These protocols are based on established literature procedures and should be performed with appropriate safety precautions in a controlled laboratory setting.
Synthesis of Molybdenum(V) Chloride (MoCl₅)
Molybdenum(V) chloride is a common starting material for the synthesis of other molybdenum compounds.[7][10]
-
Reaction: 2 Mo + 5 Cl₂ → 2 MoCl₅
-
Procedure: Molybdenum metal powder is placed in a quartz tube and heated to approximately 350-500°C.[8][11] A stream of dry chlorine gas is passed over the heated metal. The volatile molybdenum(V) chloride product sublimes and is collected in a cooler part of the apparatus. All manipulations should be carried out under an inert atmosphere due to the moisture sensitivity of MoCl₅.[8][12]
-
Alternative Procedure: Molybdenum trioxide (MoO₃) can be chlorinated using thionyl chloride (SOCl₂) or carbon tetrachloride (CCl₄) at elevated temperatures.[8]
Synthesis of Molybdenum(III) Chloride (MoCl₃)
Molybdenum(III) chloride can be prepared by the reduction of molybdenum(V) chloride.[3][4]
-
Reaction: MoCl₅ + H₂ → MoCl₃ + 2 HCl
-
Procedure: Molybdenum(V) chloride is heated in a stream of hydrogen gas. The temperature must be carefully controlled to prevent over-reduction.
-
Alternative Procedure: A higher yield can be achieved by reducing MoCl₅ with anhydrous tin(II) chloride (SnCl₂).[3][4]
Synthesis of Molybdenum(II) Chloride (MoCl₂)
Molybdenum(II) chloride exists as the hexameric cluster Mo₆Cl₁₂.[1][2]
-
Reaction: 12 MoCl₅ + 18 Mo → 5 Mo₆Cl₁₂
-
Procedure: Molybdenum(V) chloride is reacted with an excess of molybdenum metal in a sealed tube furnace at 600–650°C.[2][13] This reaction proceeds through the intermediate formation of MoCl₄ and MoCl₃.[2]
Synthesis of Molybdenum(VI) Chloride (MoCl₆)
Molybdenum(VI) chloride is thermally unstable and requires specific synthetic conditions.[9]
-
Reaction: MoF₆ + 3 BCl₃ → MoCl₆ + 3 BF₂Cl
-
Procedure: Molybdenum(VI) fluoride (B91410) is reacted with an excess of boron trichloride.[9] The resulting MoCl₆ is a black, diamagnetic solid that slowly decomposes at room temperature to MoCl₅ and Cl₂.[1][9]
Caption: Experimental workflow for the synthesis of Molybdenum(V) Chloride.
Characterization and Applications
The different molybdenum chlorides can be identified and characterized by a variety of analytical techniques, including X-ray crystallography to determine their solid-state structures, and spectroscopic methods such as UV-vis and IR spectroscopy.[14][15] Their magnetic properties are also indicative of the oxidation state of the molybdenum center.
The diverse reactivity of molybdenum chlorides makes them valuable precursors and catalysts in numerous chemical transformations. For example, MoCl₅ is a potent Lewis acid and is used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation, as well as in polymerization reactions.[8][16] The lower-valent molybdenum chlorides, particularly those with metal-metal bonds, are of significant interest in the field of cluster chemistry and have potential applications in materials science and catalysis.[13][17]
This guide provides a foundational understanding of the oxidation states of molybdenum chlorides. For professionals in drug development, the rich coordination chemistry of molybdenum and its various oxidation states may offer opportunities for the design of novel metallodrugs and catalysts for the synthesis of complex organic molecules. Further investigation into the reactivity and biological interactions of specific molybdenum chloride complexes is an active area of research.
References
- 1. Molybdenum - Wikipedia [en.wikipedia.org]
- 2. Molybdenum(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Molybdenum(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Molybdenum(III) chloride - Wikiwand [wikiwand.com]
- 5. WebElements Periodic Table » Molybdenum » molybdenum tetrachloride [webelements.co.uk]
- 6. molybdenum(IV) chloride [chemister.ru]
- 7. Molybdenum(V) chloride - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Molybdenum(VI) chloride - Wikipedia [en.wikipedia.org]
- 10. Molybdenum(V)_chloride [chemeurope.com]
- 11. molybdenum Chloride - molybdenum Manufacturer and Supplier - Chinatungsten Online [molybdenum.com.cn]
- 12. MOLYBDENUM(V) CHLORIDE CAS#: 10241-05-1 [m.chemicalbook.com]
- 13. Molybdenum Dichloride (MoCl2) [benchchem.com]
- 14. Synthesis and properties of MoCl4 complexes with thio- and seleno-ethers and their use for chemical vapour deposition of MoSe2 and MoS2 films - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Structural characterization of molybdenum(V) species in aqueous HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Molecular Geometry of Gaseous Molybdenum Dichloride Dioxide (MoO2Cl2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂), a volatile, pale yellow solid, serves as a versatile precursor in inorganic and organometallic synthesis and as a catalyst in various organic transformations. A fundamental understanding of its molecular structure is paramount for elucidating its reactivity and designing novel applications. This technical guide provides a comprehensive overview of the molecular geometry of gaseous MoO₂Cl₂, focusing on the structural parameters determined by gas electron diffraction. Detailed experimental protocols for this key analytical technique are presented, alongside a structured summary of the quantitative geometric data.
Molecular Geometry and Structure
In the gaseous phase, molybdenum dichloride dioxide exists as a monomeric molecule.[1] Experimental determination, primarily through gas electron diffraction (GED), has unequivocally established that MoO₂Cl₂ adopts a distorted tetrahedral geometry around the central molybdenum atom.[1][2]
This geometry arises from the coordination of two oxygen atoms and two chlorine atoms to the molybdenum center. The distortion from a perfect tetrahedral arrangement is a consequence of the different steric and electronic demands of the molybdenum-oxygen double bonds compared to the molybdenum-chlorine single bonds. The Mo=O double bonds are shorter and exert different repulsive forces than the longer Mo-Cl single bonds, leading to a deviation from the ideal 109.5° bond angles of a regular tetrahedron.
Quantitative Structural Parameters
The precise bond lengths and angles of gaseous MoO₂Cl₂ were determined through a detailed analysis of gas electron diffraction patterns. The key structural parameters are summarized in the table below. These values represent the thermally averaged internuclear distances (rg) and the valence angles (∠) derived from the least-squares refinement of the experimental scattering data.
| Parameter | Value (rg / ∠) | Uncertainty |
| Bond Lengths (Å) | ||
| Mo=O | 1.710 | ± 0.003 |
| Mo-Cl | 2.245 | ± 0.003 |
| Bond Angles (°) | ||
| ∠ O=Mo=O | 109.8 | ± 1.0 |
| ∠ Cl-Mo-Cl | 111.1 | ± 0.4 |
| ∠ O=Mo-Cl | 109.0 | ± 0.4 |
Table 1: Molecular parameters of gaseous MoO₂Cl₂ determined by gas electron diffraction.
Experimental Protocol: Gas Electron Diffraction (GED)
The determination of the molecular structure of volatile compounds like MoO₂Cl₂ is primarily achieved through Gas Electron Diffraction (GED). This technique relies on the scattering of a high-energy electron beam by a jet of gaseous molecules.
Principle
A monochromatic beam of electrons, accelerated by a potential of several kilovolts, possesses a wavelength of the same order of magnitude as internuclear distances in molecules.[1] When this beam intersects a stream of gaseous MoO₂Cl₂, the electrons are scattered by the electrostatic potential of the atoms. The scattered electrons create an interference pattern, which is recorded on a detector. This pattern of concentric rings contains information about the probability distribution of all internuclear distances within the molecule.
Methodology
-
Sample Introduction: A solid sample of MoO₂Cl₂ is heated in a specialized oven-nozzle system to a temperature sufficient to produce a stable vapor pressure. For MoO₂Cl₂, this is typically performed at elevated temperatures. The vapor effuses through a fine nozzle into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar).[1]
-
Electron Beam Generation and Scattering: A high-energy electron beam is generated from an electron gun and accelerated to a known, stable voltage (e.g., 40-60 kV). This beam is focused and directed to intersect the effusing gas jet at a right angle.
-
Data Acquisition: The scattered electrons form a diffraction pattern on a detector, which was historically a photographic plate but is now often a CCD or imaging plate detector. To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is placed in front of the detector. This device has an angular-dependent opening that allows for more accurate intensity measurements over a wide angular range.
-
Data Reduction and Analysis:
-
The recorded two-dimensional diffraction pattern is radially averaged to produce a one-dimensional intensity curve as a function of the scattering angle (or the momentum transfer variable, s).
-
A theoretical atomic scattering background is subtracted from the total experimental intensity to isolate the molecular scattering component.
-
This molecular scattering curve is subjected to a Fourier transform, which converts it into a radial distribution curve (RDC). The RDC shows peaks corresponding to the different internuclear distances in the MoO₂Cl₂ molecule (Mo=O, Mo-Cl, O···O, Cl···Cl, O···Cl).
-
A theoretical model of the molecule's geometry is constructed using bond lengths, bond angles, and vibrational amplitudes as parameters.
-
A least-squares refinement process is employed to adjust these parameters until the theoretical scattering curve and corresponding RDC provide the best possible fit to the experimental data. The final values, along with their estimated errors, represent the determined molecular structure.
-
Workflow for Structural Determination
The logical flow from the experimental setup to the final determination of molecular geometry can be visualized as a multi-step process. This workflow ensures the rigorous and accurate analysis of the diffraction data.
References
Methodological & Application
Molybdenum Dichloride Dioxide: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂), a pale yellow solid, has emerged as a highly efficient and versatile catalyst in a variety of organic transformations. Its utility stems from its strong Lewis acidity and its ability to act as an oxygen transfer agent. This document provides detailed application notes and experimental protocols for the use of MoO₂Cl₂ in key organic reactions, offering a valuable resource for researchers in organic synthesis and drug development. The methodologies presented are characterized by mild reaction conditions, high yields, and excellent functional group tolerance, making MoO₂Cl₂ an attractive catalyst for modern synthetic chemistry.
Key Applications at a Glance
Molybdenum dichloride dioxide catalyzes a broad spectrum of organic reactions, including acylations, oxidations, carbon-carbon bond formations, and ring-opening reactions. Its effectiveness at low catalyst loadings and under mild conditions makes it a practical choice for various synthetic challenges.
| Application | Reaction Type | Key Advantages |
| Acylation | C-O, C-N, C-S Bond Formation | High yields, broad substrate scope (alcohols, amines, thiols), mild conditions. |
| Oxidation | Oxidation | Selective oxidation of sulfides to sulfoxides or sulfones; oxidation of benzylic alcohols. |
| β-Keto Ester Synthesis | C-C Bond Formation | High yields (up to 95%), mild room-temperature reaction, tolerates diverse functional groups.[1] |
| Carbamate Synthesis | C-N Bond Formation | Extremely low catalyst loading (down to 0.01 mol%), rapid reaction times, excellent yields.[2] |
| Epoxide Ring Opening | C-O Bond Formation | Regioselective synthesis of β-alkoxy alcohols and acetonides, high yields, broad functional group compatibility.[3] |
| Hydrosilylation | Reduction | Quantitative yields for the conversion of aldehydes and ketones to silyl (B83357) ethers.[4] |
Acylation of Alcohols, Amines, and Thiols
This compound dioxide serves as an excellent catalyst for the acylation of a wide range of nucleophiles, including alcohols, amines, and thiols, using acid anhydrides as the acylating agent. The reaction proceeds under mild conditions to afford the corresponding esters, amides, and thioesters in high yields.[5]
Quantitative Data for Acylation of 2-Phenylethanol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MoO₂Cl₂ | 1 | Acetonitrile (B52724) | 25 | 0.5 | >99 |
| MoO₃ | 1 | Acetonitrile | 25 | 24 | <5 |
| WO₂Cl₂ | 1 | Acetonitrile | 25 | 1 | 95 |
| WCl₆ | 1 | Acetonitrile | 25 | 2 | 90 |
Experimental Protocol: General Procedure for Acylation
-
To a stirred solution of the substrate (alcohol, amine, or thiol, 1.0 mmol) in dry acetonitrile (5 mL) is added this compound dioxide (0.01 mmol, 1 mol%).
-
Acetic anhydride (B1165640) (1.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure acylated product.
Proposed Mechanism for Acylation
The reaction is believed to proceed through the activation of the anhydride by the Lewis acidic molybdenum center, followed by nucleophilic attack of the alcohol, amine, or thiol.
Caption: Proposed mechanism for MoO₂Cl₂-catalyzed acylation.
Synthesis of β-Keto Esters
A highly efficient method for the synthesis of β-keto esters involves the MoO₂Cl₂-catalyzed condensation of aldehydes with ethyl diazoacetate.[1] This reaction proceeds cleanly at room temperature in dichloromethane (B109758) and demonstrates broad substrate scope, accommodating aromatic, heterocyclic, and aliphatic aldehydes.[1] The optimized protocol utilizes 5 mol% of the catalyst and provides high yields of the desired products without the formation of byproducts often observed with other Lewis acid catalysts.[1]
Quantitative Data for β-Keto Ester Synthesis
| Aldehyde | Product | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Ethyl benzoylacetate | 2 | 95 |
| 4-Chlorobenzaldehyde | Ethyl 4-chlorobenzoylacetate | 2.5 | 92 |
| 4-Methoxybenzaldehyde | Ethyl 4-methoxybenzoylacetate | 1.5 | 94 |
| 2-Furaldehyde | Ethyl 2-furoylacetate | 3 | 88 |
| Cinnamaldehyde | Ethyl 3-phenyl-2-formylacrylate | 4 | 85 |
| Cyclohexanecarboxaldehyde | Ethyl cyclohexanoylacetate | 5 | 82 |
Experimental Protocol: Synthesis of Ethyl Benzoylacetate
-
To a solution of benzaldehyde (1.0 mmol) in dry dichloromethane (5 mL) is added this compound dioxide (0.05 mmol, 5 mol%).
-
Ethyl diazoacetate (1.2 mmol) is added dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (60-120 mesh) using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure ethyl benzoylacetate.
Proposed Reaction Pathway
The proposed mechanism involves the initial activation of the aldehyde by the Lewis acidic MoO₂Cl₂, followed by nucleophilic attack of the diazo compound. A subsequent 1,2-hydride shift with the extrusion of nitrogen gas yields the β-keto ester.[1]
References
- 1. Molybdenum(VI) Dichloride Dioxide Catalyzed Synthesis of β-Keto Esters by C-H Insertion of Ethyl Diazoacetate into Aldehydes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide [organic-chemistry.org]
- 4. [MoO2Cl2] as catalyst for hydrosilylation of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
Molybdenum Dichloride Dioxide (MoO₂Cl₂): A Precursor for Atomic Layer Deposition of Molybdenum-Based Thin Films
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum dichloride dioxide (MoO₂Cl₂), a solid, high-purity precursor, is emerging as a critical material in the field of atomic layer deposition (ALD) for the fabrication of high-quality molybdenum and molybdenum-based thin films.[1] Its favorable properties, including high vapor pressure and good thermal stability, make it an attractive candidate for producing thin films with exceptional purity and electrical properties.[1] These films are integral to the advancement of various high-technology sectors, most notably in the semiconductor industry for next-generation logic and memory devices.[2] Molybdenum's low resistivity and reduced electron mean free path compared to traditional materials like tungsten make it a promising alternative for interconnects and metal gates in scaled-down electronic components.[3][4]
This document provides detailed application notes and experimental protocols for the use of MoO₂Cl₂ as a precursor in ALD processes, targeting researchers and professionals in scientific and drug development fields who may be exploring novel materials and fabrication techniques.
Applications
The primary application for MoO₂Cl₂ in ALD is the deposition of low-resistivity metallic molybdenum films.[3][5] These films are being actively researched and developed for:
-
Semiconductor Manufacturing: As a substitute for copper or tungsten in interconnects and metal gates for DRAM and 3D NAND memory devices.[1] The resulting molybdenum films exhibit excellent conductivity, contributing to enhanced semiconductor device performance.
-
Catalysis: While less explored for this specific precursor, molybdenum-based materials are well-known catalysts. ALD-grown molybdenum films with precise thickness and high surface area could offer novel catalytic properties for various chemical reactions.
-
Coatings: Molybdenum films are known for their hardness and wear resistance, making them suitable for protective coatings in demanding environments.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the ALD of molybdenum films using MoO₂Cl₂ as the precursor.
Table 1: ALD Process Parameters for Molybdenum and Molybdenum Nitride Films
| Parameter | Molybdenum (Mo) Deposition | Molybdenum Nitride (MoN) Deposition | Reference(s) |
| Precursor | This compound Dioxide (MoO₂Cl₂) | This compound Dioxide (MoO₂Cl₂) | [6] |
| Co-reactant | Hydrogen (H₂) | Ammonia (B1221849) (NH₃) | [6] |
| Deposition Temperature | 600 - 650 °C | 400 - 450 °C | [5][7] |
| Chamber Pressure | 11 - 20 Torr | Not Specified | [6] |
| Precursor Pulse Time | 0.1 s | Not Specified | [6] |
| Co-reactant Pulse Time | 9 s (H₂) | Not Specified | [6] |
| Purge Gas | Argon (Ar) | Argon (Ar) | [5][6] |
| Purge Time | 1 - 2 s | Not Specified | [6] |
Table 2: Film Properties and Growth Characteristics
| Property | Value | Deposition Conditions | Reference(s) |
| Growth Per Cycle (GPC) - Mo | ~0.64 Å/cycle | 650 °C, with H₂ co-reactant | [6] |
| Growth Per Cycle (GPC) - MoN | ~0.95 Å/cycle | with NH₃ co-reactant | [6] |
| Film Resistivity - Mo | ~13 µΩ·cm (for 10 nm film) | 650 °C, with MoN seed layer | [3][6] |
| Film Resistivity - Mo | 12.9 µΩ·cm | 650 °C | [5] |
| Film Composition | High-purity Mo | 650 °C, with H₂ co-reactant | [6] |
| Crystallinity | Polycrystalline BCC planes | Confirmed by XRD | [3][6] |
| Step Coverage | 97% | 650 °C, aspect ratio 40:1 | [5] |
Experimental Protocols
Precursor Handling and Safety
This compound dioxide is a solid material that requires careful handling due to its hazardous nature. It is classified as causing severe skin burns and eye damage.[8][9]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[8][10]
-
Ventilation: Handle the precursor in a well-ventilated area, preferably within a chemical fume hood with an average face velocity of at least 100 feet per minute.[9]
-
Storage: Store MoO₂Cl₂ in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials. It is moisture-sensitive and should be stored under an inert gas like nitrogen.[9][10]
-
Spill and Disposal: In case of a spill, prevent dust formation and avoid inhalation.[9] Collect the spilled material and dispose of it as hazardous waste in accordance with local regulations.[8]
Precursor Delivery:
Being a solid precursor, maintaining a consistent vapor pressure for reproducible ALD process can be challenging.[5][6] A dedicated delivery system that can heat the precursor to a stable temperature to ensure constant vapor pressure is crucial for successful and repeatable depositions.
Atomic Layer Deposition of Molybdenum (Mo) Film
This protocol is based on the successful deposition of low-resistivity molybdenum films.
Substrate Preparation:
-
Start with a clean substrate, such as a silicon wafer with a thermally grown silicon dioxide (SiO₂) layer.
-
A thin molybdenum nitride (MoN) seed layer is often deposited first to promote the nucleation and growth of the subsequent Mo film.[5][6]
ALD Cycle for MoN Seed Layer (if applicable):
-
Precursor Pulse: Introduce MoO₂Cl₂ vapor into the ALD chamber using an inert carrier gas (e.g., Argon).
-
Purge: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted precursor and byproducts.
-
Co-reactant Pulse: Introduce ammonia (NH₃) gas as the reducing agent.
-
Purge: Purge the chamber again with an inert gas.
-
Repeat this cycle until the desired MoN seed layer thickness is achieved.
ALD Cycle for Molybdenum (Mo) Film:
-
Precursor Pulse: Pulse MoO₂Cl₂ vapor into the chamber with an Argon carrier gas (e.g., 150 SCCM) for a short duration (e.g., 0.1 seconds).[6]
-
Purge: Purge the chamber with a high flow of Argon (e.g., 3000 SCCM) for a sufficient time (e.g., 2 seconds) to remove all non-adsorbed precursor molecules and byproducts.[6]
-
Co-reactant Pulse: Introduce hydrogen (H₂) gas as the reducing agent at a high flow rate (e.g., 15,000 SCCM) for a longer duration (e.g., 9 seconds).[6]
-
Purge: Purge the chamber with Argon (e.g., 3000 SCCM) for a shorter duration (e.g., 1 second) to remove reaction byproducts.[6]
-
Repeat this four-step cycle until the desired molybdenum film thickness is achieved. The thickness will increase linearly with the number of cycles.[6]
Process Monitoring and Characterization:
-
In-situ: Techniques like quartz crystal microbalance (QCM) can be used to monitor the film growth in real-time.[11]
-
Ex-situ: After deposition, the film properties should be characterized using techniques such as:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and purity of the film.[6]
-
X-ray Diffraction (XRD): To analyze the crystallinity and phase of the film.[6]
-
Transmission Electron Microscopy (TEM): To visualize the film thickness, conformity, and microstructure.[6]
-
Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.[6]
-
Four-Point Probe: To measure the electrical resistivity of the film.
-
Visualizations
The following diagrams illustrate the experimental workflow for the atomic layer deposition of molybdenum using MoO₂Cl₂.
References
- 1. Ultra-Pure this compound Dioxide, Packaged Forms Thereof And Methods Of Preparing The Same | TREA [trea.com]
- 2. This compound Dioxide (MoO₂Cl₂) | Advanced Deposition Materials (ADM) ALD/CVD Precursors | USD | Entegris [entegris.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. avssymposium.org [avssymposium.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. emdgroup.com [emdgroup.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ereztech.com [ereztech.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Guide to the Experimental Setup for Chemical Vapor Deposition of Molybdenum Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the experimental setup of chemical vapor deposition (CVD) for the synthesis of molybdenum films. This guide is intended to assist researchers in establishing a robust and reproducible process for thin film deposition.
Introduction
Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality, solid thin films. In this process, a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. CVD is widely employed in the semiconductor industry and materials science for the deposition of a variety of materials, including metallic molybdenum films. These films are of interest for applications in microelectronics, catalysis, and as protective coatings. This application note details the necessary equipment, precursors, and operating procedures for the successful deposition of molybdenum films.
Experimental Setup
A typical CVD setup for molybdenum film deposition consists of a tube furnace, a quartz reaction tube, a gas delivery system, a vacuum system, and precursor delivery vessels. The arrangement of these components is crucial for controlling the deposition process and ensuring film quality.
A schematic of a common atmospheric pressure CVD (APCVD) system is depicted below. The system utilizes a single-zone tube furnace to heat the reaction chamber to the desired deposition temperature. Precursors are placed in separate containers and their vapors are transported to the reaction zone by a carrier gas.
Experimental Protocols
Precursor Selection and Handling
A variety of molybdenum-containing precursors can be utilized for CVD, with molybdenum hexacarbonyl (Mo(CO)6) being a common choice due to its volatility at relatively low temperatures.[1][2] Other precursors include molybdenum pentachloride (MoCl5) and various organometallic compounds.[3][4] When using solid precursors like Mo(CO)6, it is often necessary to heat the precursor vessel to generate sufficient vapor pressure for transport to the reaction chamber.[1]
Substrate Preparation
The choice of substrate is dependent on the intended application of the molybdenum film. Silicon wafers with a thermally grown oxide layer (SiO2/Si) are commonly used.[3][5] Prior to deposition, the substrate must be thoroughly cleaned to remove any contaminants that could interfere with film growth. A typical cleaning procedure involves sonication in acetone, followed by isopropyl alcohol (IPA), and then a deionized water rinse.[5] A final treatment with mild oxygen plasma can also be employed to ensure a pristine surface.[5]
Deposition Process
The following protocol outlines a general procedure for the deposition of molybdenum films using Mo(CO)6 as the precursor.
-
System Preparation: The cleaned substrate is placed in the center of the quartz reaction tube. The system is then sealed and purged with an inert gas, such as argon (Ar) or nitrogen (N2), to remove any residual air and moisture.[6]
-
Heating: The furnace is heated to the desired deposition temperature. Simultaneously, the precursor vessel containing Mo(CO)6 is heated to its sublimation temperature.
-
Precursor Introduction: Once the furnace reaches the setpoint temperature, the carrier gas is flowed through the precursor vessel to transport the Mo(CO)6 vapor into the reaction chamber.
-
Deposition: The Mo(CO)6 decomposes on the hot substrate surface, resulting in the deposition of a molybdenum-containing film. The deposition time is varied to achieve the desired film thickness.
-
Cool Down: After the deposition is complete, the precursor flow is stopped, and the furnace is allowed to cool down to room temperature under a continuous flow of inert gas.
Data Presentation: Deposition Parameters
The following table summarizes typical experimental parameters for the CVD of molybdenum and molybdenum-containing films from various precursors.
| Parameter | Mo(CO)6 | MoCl5 | (tBuN)2MoCl2·dad |
| Precursor State | Solid | Solid | Solid |
| Substrate | Si (100), SiO2/Si | Ni/Fe | Glass |
| Deposition Temperature | 150–500 °C[1][2] | 600–1350 °C | 350–600 °C[7] |
| Precursor Temperature | 70–90 °C[1] | Not specified | Not specified |
| Carrier Gas | Ar, N2, H2[1] | H2 | Not specified |
| Pressure | 26.6–135 Pa (Low Pressure) to Atmospheric[1] | Not specified | Not specified |
| Resulting Film | Mo, MoO3, MoCxNy[1][8] | Mo | Mo2N, MoN[7][9] |
Characterization of Molybdenum Films
Post-deposition characterization is essential to evaluate the quality, morphology, and composition of the grown films. Commonly employed techniques include:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and uniformity of the film.[5][6]
-
Raman Spectroscopy: To identify the vibrational modes and confirm the chemical composition and crystallinity of the film.[5][10]
-
Atomic Force Microscopy (AFM): To determine the film thickness and surface roughness.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements within the film.[11]
-
X-ray Diffraction (XRD): To determine the crystal structure and orientation of the deposited film.
Workflow Diagram
The logical workflow for the chemical vapor deposition of molybdenum films can be visualized as a sequence of steps from preparation to characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. arxiv.org [arxiv.org]
- 4. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Characterization of CVD grown molybdenum disulfide monolayer and exfoliated Molybdenum Ditelluride flakes | PPTX [slideshare.net]
- 11. Towards Low-Temperature CVD Synthesis and Characterization of Mono- or Few-Layer Molybdenum Disulfide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling Air-Sensitive Molybdenum Dichloride Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the safe and effective handling of air-sensitive molybdenum compounds, with a specific focus on molybdenum(VI) dichloride dioxide (MoO₂Cl₂). While the user's initial interest was in molybdenum dichloride (MoCl₂), the available comprehensive handling data and experimental protocols predominantly feature the dioxide derivative. Molybdenum(VI) dichloride dioxide is a versatile, Lewis acidic catalyst employed in various organic transformations, including the synthesis of β-keto esters and pharmacologically relevant heterocycles like dihydropyrimidinones.[1][2][3][4] Its sensitivity to air and moisture necessitates the use of specialized inert atmosphere techniques to ensure reagent integrity and experimental success.[1][5] This protocol outlines the necessary safety precautions, equipment, and step-by-step procedures for the manipulation, storage, and disposal of this compound, along with a representative experimental application. The handling procedures described herein are broadly applicable to other air-sensitive molybdenum halides.
Health and Safety Information
Molybdenum(VI) dichloride dioxide is a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][6] It is extremely destructive to the tissues of the mucous membranes and upper respiratory tract upon inhalation.[2] The compound readily hydrolyzes in the presence of moisture to produce corrosive hydrogen chloride gas.[1][2]
Hazard Pictograms:
Signal Word: Danger
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
Quantitative Data Summary
For optimal handling and storage of molybdenum(VI) dichloride dioxide, the following quantitative parameters should be adhered to.
| Parameter | Recommended Value/Specification | Source(s) |
| Inert Gas Purity | Nitrogen or Argon with < 5 ppm O₂ and < 5 ppm H₂O | [1] |
| Storage Temperature | Room Temperature | [2] |
| Personal Protective Equipment (PPE) | ||
| - Gloves | Neoprene or nitrile rubber | [1] |
| - Eye Protection | Chemical safety goggles and face shield | [2] |
| - Respiratory Protection | Full-face particle respirator type N100 (US) or type P3 (EN 143) if engineering controls are insufficient | [2] |
Experimental Protocols
General Protocol for Handling in an Inert Atmosphere
The manipulation of molybdenum(VI) dichloride dioxide requires the use of either a glovebox or Schlenk line techniques to exclude air and moisture.[8][9]
Equipment:
-
Glovebox or Schlenk line with a dual vacuum/inert gas manifold.
-
Source of high-purity nitrogen or argon gas.[1]
-
Oven-dried glassware (dried at 125°C overnight).[10]
-
Greased ground-glass joints or Teflon sleeves.
-
Septa, syringes, and needles.[10]
-
Appropriate personal protective equipment (see Table above).
Workflow Diagram for Inert Atmosphere Handling:
Caption: Workflow for handling air-sensitive molybdenum(VI) dichloride dioxide.
Representative Experimental Protocol: MoO₂Cl₂-Catalyzed Biginelli Reaction
This protocol describes the synthesis of dihydropyrimidinones using molybdenum(VI) dichloride dioxide as a catalyst.[1] This one-pot, three-component reaction is a valuable method in medicinal chemistry.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Urea (B33335) or Thiourea (B124793) (1.5 mmol)
-
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) (1 mol%)
-
Anhydrous Ethanol (B145695) (10 mL)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add molybdenum(VI) dichloride dioxide (1 mol%) to an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add anhydrous ethanol (10 mL) to the flask.
-
To this solution, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol).[1]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the resulting residue with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[1]
Signaling Pathway Diagram (Reaction Mechanism):
Caption: Proposed mechanism for the Biginelli reaction catalyzed by MoO₂Cl₂.
Storage and Disposal
Storage:
-
Store molybdenum(VI) dichloride dioxide in its original, tightly sealed container.[2][5]
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong oxidizing agents.[1][2]
-
Crucially, the compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1][5] Specialized packaging, such as Sure/Seal™ bottles, is often used for this purpose.[9]
Disposal:
-
Dispose of unused material and its container in accordance with federal, state, and local regulations.[1]
-
Waste should be handled by a licensed waste disposal contractor.
-
Do not allow the material to enter drains or waterways.[2]
-
For small spills, contain the spillage with a dry, absorbent material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[1] Do not use water to clean up spills, as this will generate hydrogen chloride gas.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Get immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1][2]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Molybdenum(VI) Dichloride Dioxide Catalyzed Synthesis of β-Keto Esters by C-H Insertion of Ethyl Diazoacetate into Aldehydes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Molybdenum(VI) Dichloride Dioxide [irgu.unigoa.ac.in]
- 5. Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide [organic-chemistry.org]
- 6. EP4019470A1 - Production of moo2cl2 - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Molybdenum Dichloride in Materials Science: Application Notes and Protocols
Introduction
The term "molybdenum dichloride" can refer to several chemical species, most notably molybdenum(II) chloride (MoCl₂) and this compound dioxide (MoO₂Cl₂). In the field of materials science, both compounds, along with their derivatives, serve as versatile precursors for a range of advanced materials. Molybdenum(II) chloride typically exists as a hexanuclear cluster, [Mo₆Cl₁₂], which is a foundational building block for novel cluster-based materials with unique photophysical properties. This compound dioxide, a yellow solid, is a key precursor in the deposition of molybdenum-containing thin films for electronics and in the synthesis of catalytically active and energy storage materials.[1] This document provides detailed application notes and experimental protocols for the use of these this compound compounds in materials science.
I. This compound Dioxide (MoO₂Cl₂): A Precursor for Thin Films and 2D Materials
This compound dioxide is a highly versatile precursor for the fabrication of molybdenum-based materials, primarily through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. Its volatility and reactivity make it ideal for producing high-purity thin films and two-dimensional materials like molybdenum disulfide (MoS₂).
Application 1: Thin Film Deposition for Advanced Electronics
High-purity molybdenum thin films are of great interest for applications in semiconductor devices, including as gate electrodes and interconnects in DRAM and 3D NAND flash memory.[2] MoO₂Cl₂ is an attractive precursor for depositing these films due to its ability to be reduced to molybdenum metal, often with low impurity levels.[3]
Quantitative Data: Properties of Molybdenum Thin Films via ALD
| Property | Value | Deposition Conditions | Reference |
| Resistivity | ~13 µΩ·cm | 10 nm film thickness, thermal ALD with MoO₂Cl₂ and H₂/NH₃ | [4] |
| Resistivity | 12.9 µΩ·cm | 650 °C deposition temperature, thermal ALD with MoO₂Cl₂ and H₂ | |
| Step Coverage | 97% | 650 °C deposition temperature, thermal ALD with MoO₂Cl₂ and H₂ | |
| Growth Per Cycle | 0.731 Å | 600 °C deposition temperature, thermal ALD with MoO₂Cl₂ and H₂ | [5] |
| Growth Per Cycle | 0.787 Å | 650 °C deposition temperature, thermal ALD with MoO₂Cl₂ and H₂ | [5] |
Experimental Protocol: Atomic Layer Deposition of Molybdenum Thin Films
This protocol describes the deposition of a molybdenum thin film on a silicon dioxide substrate using thermal ALD with MoO₂Cl₂ as the precursor.
Materials:
-
This compound dioxide (MoO₂Cl₂) precursor
-
Hydrogen (H₂) gas (reducing agent)
-
Ammonia (B1221849) (NH₃) gas (for seed layer deposition)
-
Argon (Ar) gas (purge and carrier gas)
-
12-inch silicon wafer with a 100 nm thick thermally grown SiO₂ layer
Equipment:
-
Thermal ALD reactor
-
Substrate heater capable of reaching 650 °C
-
Gas delivery system with mass flow controllers
-
Vacuum pump
Procedure:
-
Place the SiO₂/Si wafer into the ALD reactor.
-
Heat the substrate to the deposition temperature of 650 °C.
-
Deposit a thin molybdenum nitride (MoN) seed layer by cycling MoO₂Cl₂ and NH₃.
-
Introduce the MoO₂Cl₂ precursor into the reactor using Ar as a carrier gas. The precursor is solid and should be heated to ensure sufficient vapor pressure.
-
Pulse the MoO₂Cl₂ vapor into the chamber for a set duration, allowing it to adsorb onto the substrate surface.
-
Purge the reactor with Ar gas to remove any unreacted precursor and byproducts.
-
Introduce H₂ gas into the reactor to reduce the adsorbed molybdenum precursor to molybdenum metal.
-
Purge the reactor again with Ar gas to remove reaction byproducts.
-
Repeat the pulsing and purging cycles (steps 4-8) until the desired film thickness is achieved.
-
Cool the reactor down to room temperature under an inert gas atmosphere before removing the coated wafer.
Workflow for ALD of Molybdenum Thin Film
Application 2: Synthesis of MoS₂ for Catalysis and Energy Storage
MoO₂Cl₂ can be used as a precursor in CVD processes to grow two-dimensional MoS₂ films.[6] These films have applications in catalysis, particularly hydrodesulfurization (HDS), and as electrode materials in supercapacitors.
Quantitative Data: Performance of MoS₂-based Materials
| Application | Material | Performance Metric | Value | Reference |
| Hydrodesulfurization | Ni-MoS₂ Catalyst | Desulfurization rate of dibenzothiophene | 94.7% at 320 °C | [5][7] |
| Supercapacitor | Hydrothermally synthesized MoS₂ | Specific Capacitance | 518.7 F g⁻¹ at 1 A g⁻¹ | [6] |
| Supercapacitor | Hydrothermally synthesized MoS₂ | Energy Density | 12.46 W h kg⁻¹ at 70 W kg⁻¹ | [6] |
| Supercapacitor | MoS₂ Nanosheets | Capacitance Retention | 85.1% after 500 cycles | [8] |
Experimental Protocol: Hydrothermal Synthesis of MoS₂ for Supercapacitor Electrodes
This protocol describes the synthesis of MoS₂ nanosheets via a hydrothermal method.[4][6]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) (Molybdenum source)
-
Thiourea (B124793) (CH₄N₂S) (Sulfur source)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dissolve the molybdenum source (e.g., sodium molybdate dihydrate) and thiourea in deionized water in a beaker.[9]
-
Stir the solution for 30 minutes to ensure complete dissolution and mixing.
-
Transfer the solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-240 °C) for a designated time (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final MoS₂ product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.
Fabrication of Supercapacitor Electrode:
-
Mix the synthesized MoS₂ powder with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of approximately 80:10:10.
-
Add a few drops of N-methyl-2-pyrrolidone (NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).
-
Dry the electrode in a vacuum oven to remove the solvent.
-
Press the electrode under a specific pressure to ensure good contact between the active material and the current collector.
Workflow for MoS₂ Synthesis and Electrode Fabrication
II. Molybdenum(II) Chloride (MoCl₂): A Building Block for Luminescent Clusters and Catalysts
Molybdenum(II) chloride is most stable and commonly handled as the hexanuclear cluster [Mo₆Cl₁₂]. This cluster and its derivatives have garnered significant interest for their unique photoluminescent properties and as precursors for other advanced materials, such as molybdenum nitride.
Application 1: Luminescent Materials
The [Mo₆Cl₁₂] cluster core can be functionalized with various ligands to create a class of materials with strong red-NIR luminescence.[10] These materials have potential applications in bioimaging, sensing, and as phosphors for lighting.[11]
Quantitative Data: Photoluminescence of Mo₆ Cluster Derivatives
| Cluster Complex | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (ΦL) | Reference |
| Polymer-Mo₆ construct (POL1) | 400 | ~685 | 0.16 | [1] |
| Polymer-Mo₆ construct (POL4) | 400 | ~697 | 0.49 | [1] |
| {Mo₆I₈}⁴⁺ doped silica (B1680970) | - | - | High | [12] |
Experimental Protocol: Synthesis of [Mo₆Cl₁₂]
This protocol describes a common method for the synthesis of the [Mo₆Cl₁₂] cluster.
Materials:
-
Molybdenum(V) chloride (MoCl₅)
-
Molybdenum metal powder
-
Red phosphorus
Equipment:
-
Fused silica tube
-
Tube furnace
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
In an inert atmosphere (glovebox or under a flow of argon), thoroughly mix MoCl₅, molybdenum powder, and red phosphorus in a stoichiometric ratio.
-
Load the mixture into a fused silica tube.
-
Evacuate the tube and seal it under vacuum.
-
Place the sealed tube in a tube furnace.
-
Heat the tube to a high temperature (e.g., 600-800 °C) for an extended period (e.g., 24-48 hours).
-
Slowly cool the furnace to room temperature.
-
In an inert atmosphere, carefully open the tube and collect the crystalline product, which is [Mo₆Cl₁₂].
Structure of the [Mo₆Cl₁₂] Cluster
Application 2: Precursor for Molybdenum Nitride Catalysts
Molybdenum nitride (Mo₂N) is a promising catalyst for various reactions, including ammonia decomposition and hydrodenitrogenation, due to its platinum-group-metal-like electronic properties.[13][14] [Mo₆Cl₁₂] clusters can serve as precursors for the synthesis of nanostructured molybdenum nitride.[15]
Quantitative Data: Performance of Molybdenum Nitride Catalysts
| Catalyst | Reaction | Performance Metric | Value | Reference |
| γ-Mo₂N | Ammonia decomposition | Apparent activation energy | - | [13] |
| Ni₃Mo₃N | Ammonia synthesis | Activation energy | 35.0 kJ/mol | [8] |
Experimental Protocol: Synthesis of γ-Mo₂N from α-MoO₃
This protocol describes a common method for synthesizing γ-Mo₂N via temperature-programmed nitridation of molybdenum trioxide.[16]
Materials:
-
α-Molybdenum trioxide (α-MoO₃)
-
Ammonia (NH₃) gas
-
Nitrogen (N₂) gas
-
1% O₂/N₂ gas mixture for passivation
Equipment:
-
Tube furnace with temperature controller
-
Quartz tube reactor
-
Gas delivery system with mass flow controllers
Procedure:
-
Place a known amount of α-MoO₃ powder in a quartz boat and insert it into the center of the quartz tube reactor.
-
Purge the reactor with N₂ gas to remove air and moisture.
-
Switch the gas flow to pure NH₃ at a specific flow rate.
-
Heat the furnace to a target temperature (e.g., 700 °C) at a controlled ramp rate (e.g., 10 °C/min).
-
Hold the temperature at the target for a set duration (e.g., 2-4 hours) to ensure complete nitridation.
-
Cool the furnace down to room temperature under a flow of N₂ gas.
-
Passivate the surface of the resulting γ-Mo₂N powder by flowing a 1% O₂/N₂ mixture over it for at least 1 hour to prevent rapid oxidation upon exposure to air.
Conclusion
This compound and its related compounds are valuable precursors in materials science, enabling the synthesis of a wide range of advanced materials. This compound dioxide (MoO₂Cl₂) is particularly crucial for the semiconductor industry as a precursor for high-quality molybdenum thin films and for the growing field of 2D materials with applications in catalysis and energy storage. Molybdenum(II) chloride, in its stable cluster form [Mo₆Cl₁₂], provides a platform for creating novel luminescent materials and serves as a precursor for catalytically important molybdenum nitrides. The protocols and data provided herein offer a starting point for researchers to explore and utilize these versatile molybdenum compounds in their materials synthesis and device fabrication efforts.
References
- 1. Octahedral Molybdenum Cluster-Based Nanomaterials for Potential Photodynamic Therapy [mdpi.com]
- 2. MoO2Cl2 ─ this compound Dioxide [merckgroup.com]
- 3. US20240239684A1 - Ultra-Pure this compound Dioxide, Packaged Forms Thereof And Methods Of Preparing The Same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Hydrothermal synthesis of flower-like molybdenum disulfide microspheres and their application in electrochemical supercapacitors | Semantic Scholar [semanticscholar.org]
- 7. Study on the Performance of Ni-MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. On the synthesis and characterisation of luminescent hybrid particles: Mo6 metal cluster complex/SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization and Synthesis of Molybdenum Metal Precursors for Hydrocracking Reaction of Vacuum Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tn-sanso.co.jp [tn-sanso.co.jp]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Molybdenum Chlorides in 2D Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of two-dimensional (2D) materials, particularly transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂), is a rapidly advancing field with significant implications for electronics, catalysis, and biomedical applications. The choice of precursor material is a critical factor that dictates the quality, morphology, and properties of the synthesized 2D films. While various molybdenum sources are utilized, molybdenum chlorides have emerged as promising precursors due to their volatility and reactivity.
This document provides detailed application notes and experimental protocols for the use of molybdenum chlorides in the synthesis of 2D materials. It is important to note that while the inquiry specified molybdenum dichloride (MoCl₂), an extensive review of the current scientific literature reveals a significant lack of established protocols for its use in 2D material synthesis. The scientific community predominantly utilizes other molybdenum precursors such as molybdenum trioxide (MoO₃) and molybdenum pentachloride (MoCl₅). This is likely due to the specific chemical properties of these compounds that make them more suitable for techniques like chemical vapor deposition (CVD).
Therefore, these notes will focus on the application of molybdenum pentachloride (MoCl₅) , a more commonly employed and well-documented molybdenum chloride precursor for the synthesis of 2D TMDs.
Molybdenum Pentachloride (MoCl₅) as a Precursor for 2D Material Synthesis
Molybdenum pentachloride is a volatile solid that serves as an excellent precursor for the CVD synthesis of 2D molybdenum-based materials. Its lower decomposition temperature compared to MoO₃ can offer better control over the growth process.
Chemical Vapor Deposition (CVD) Synthesis of MoS₂ using MoCl₅
The synthesis of MoS₂ via CVD using MoCl₅ typically involves the reaction of vaporized MoCl₅ with a sulfur-containing precursor at elevated temperatures. The overall chemical reaction can be generalized as:
2MoCl₅(g) + 5H₂S(g) → 2MoS₂(s) + 10HCl(g) + H₂(g)
The process is carried out in a tube furnace system where precise control of temperature, pressure, and gas flow rates is crucial for achieving high-quality, monolayer, or few-layer MoS₂ films.
Experimental Protocols
Protocol 1: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Monolayer MoS₂
This protocol describes a typical APCVD process for synthesizing monolayer MoS₂ triangles on a SiO₂/Si substrate.
Materials and Equipment:
-
Molybdenum pentachloride (MoCl₅) powder
-
Sulfur (S) powder
-
Silicon wafer with a 300 nm oxide layer (SiO₂/Si)
-
Quartz tube furnace with at least two heating zones
-
Quartz boats for precursors
-
Mass flow controllers (MFCs) for carrier gases (e.g., Ar, N₂)
-
Vacuum pump and pressure gauge
Experimental Workflow:
Caption: A generalized workflow for the CVD synthesis of 2D materials.
Procedure:
-
Substrate Preparation: Clean the SiO₂/Si substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry it with a stream of nitrogen.
-
Precursor Loading:
-
Place a quartz boat containing a specific amount of MoCl₅ powder in the upstream heating zone of the tube furnace.
-
Place another quartz boat containing sulfur powder further upstream, in a lower temperature zone.
-
Place the cleaned SiO₂/Si substrate in the center of the downstream heating zone.
-
-
System Purging: Purge the quartz tube with a high flow of inert gas (e.g., Argon) for at least 30 minutes to remove any residual oxygen and moisture.
-
Heating and Growth:
-
Heat the central zone (substrate) to the desired growth temperature.
-
Simultaneously, heat the MoCl₅ and sulfur to their respective sublimation/vaporization temperatures.
-
Introduce a controlled flow of carrier gas over the MoCl₅ and sulfur to transport the precursor vapors to the substrate.
-
Allow the growth to proceed for a set duration.
-
-
Cooling:
-
After the growth period, stop the heating of the precursor zones and the central furnace.
-
Allow the furnace to cool down naturally to room temperature under a continuous flow of inert gas.
-
Quantitative Data and Parameters:
| Parameter | Value | Notes |
| Precursors | ||
| Molybdenum Source | MoCl₅ powder | Purity > 99% |
| Sulfur Source | Sulfur powder | Purity > 99.9% |
| Substrate | ||
| Material | SiO₂/Si | 300 nm oxide layer |
| Growth Conditions | ||
| Growth Temperature | 650 - 850 °C | Affects crystal size and quality |
| MoCl₅ Temperature | 150 - 250 °C | Controls MoCl₅ vapor pressure |
| Sulfur Temperature | 120 - 180 °C | Controls sulfur vapor pressure |
| Carrier Gas | Argon (Ar) | |
| Ar Flow Rate | 50 - 200 sccm | Influences precursor transport |
| Growth Pressure | Atmospheric | |
| Growth Duration | 5 - 20 minutes | Determines domain size and coverage |
Characterization of Synthesized 2D MoS₂
The quality and properties of the synthesized MoS₂ films should be thoroughly characterized using various techniques:
-
Optical Microscopy: To observe the morphology, domain size, and coverage of the MoS₂ flakes.
-
Raman Spectroscopy: To confirm the presence of MoS₂ and determine the number of layers. The separation between the E¹₂g and A₁g Raman modes is a reliable indicator of the layer thickness.
-
Photoluminescence (PL) Spectroscopy: Monolayer MoS₂ exhibits strong photoluminescence in the visible range (~1.8-1.9 eV), which is a key signature of its direct bandgap nature.
-
Atomic Force Microscopy (AFM): To measure the thickness of the synthesized flakes and characterize their surface morphology.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and stoichiometry of the MoS₂ films.
Signaling Pathways and Logical Relationships
The synthesis of 2D materials via CVD is a complex process governed by the interplay of various parameters. The logical relationship between these parameters and the final product characteristics can be visualized as follows:
Caption: Key parameters influencing 2D material synthesis outcomes.
Conclusion
While this compound (MoCl₂) is not a commonly cited precursor for the synthesis of 2D materials, other molybdenum chlorides, particularly MoCl₅, have proven to be effective in producing high-quality MoS₂ films via chemical vapor deposition. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and optimize their synthesis processes. Careful control over experimental parameters is paramount to achieving desired material properties for various advanced applications. Further research and development in precursor chemistry and synthesis techniques will continue to drive innovation in the field of 2D materials.
Application Notes and Protocols for Molybdenum Dichloride in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the efficient construction of carbon-carbon double bonds.[1][2] Among the various catalysts developed for this transformation, molybdenum-based systems have demonstrated remarkable activity and selectivity. This document provides a detailed overview of the catalytic mechanism of molybdenum dichloride and related molybdenum complexes in olefin metathesis, along with experimental protocols for their application.
Application Notes
Catalytic Mechanism: The Chauvin Cycle
The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves a metal alkylidene species as the active catalyst.[1][3] The catalytic cycle proceeds through the formation of a metallacyclobutane intermediate.[1][3][4] The key steps are:
-
[2+2] Cycloaddition: The molybdenum alkylidene catalyst reacts with an olefin to form a four-membered metallacyclobutane ring.
-
Cycloreversion: The metallacyclobutane intermediate undergoes a cycloreversion reaction, breaking two carbon-carbon single bonds to form a new olefin and a new molybdenum alkylidene complex.
-
Propagation: The newly formed molybdenum alkylidene reacts with another olefin molecule, continuing the catalytic cycle.
Caption: The Chauvin mechanism for olefin metathesis.
Types of Molybdenum-Based Catalysts
Several classes of molybdenum catalysts have been developed, each with distinct characteristics:
-
Schrock Catalysts: These are high-oxidation-state molybdenum(VI) imido alkylidene complexes, often of the type Mo(NR)(CHR')(OR)₂.[3][4] They are known for their high activity but can be sensitive to air and moisture, requiring handling under an inert atmosphere.[5] The electronic properties of the alkoxide and imido ligands can be tuned to modulate the catalyst's reactivity.[4] For instance, more electron-withdrawing alkoxide ligands generally lead to a more electrophilic metal center and a more active catalyst.[4]
-
Molybdenum Monoaryloxide Chloride (MAC) Complexes: These catalysts have shown significant promise for Z-selective olefin metathesis, producing the thermodynamically less stable Z-isomer with high stereoselectivity.[6][7][8] They have been successfully employed in the cross-metathesis of challenging substrates, including trifluoromethyl-substituted alkenes and dihaloalkenes.[6][7]
-
Supported Molybdenum Oxide Catalysts: For industrial applications, heterogeneous catalysts based on molybdenum oxide supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) are often used.[3][9][10] The acidity and nature of the support material can significantly influence the catalytic performance.[9] These catalysts typically require high-temperature pretreatment for activation.[9]
-
In Situ Generated Catalysts: Active molybdenum catalysts can be generated in situ from precursors like molybdenum(VI)-oxo complexes, such as MoOCl₂(OR)₂(OEt₂), upon reaction with an organosilicon reducing agent.[11] The reactivity of these systems is influenced by the electronic properties of the ancillary ligands.[11]
Factors Influencing Catalytic Performance
-
Ligand Effects: The steric and electronic properties of the ligands attached to the molybdenum center are critical in determining the catalyst's activity, stability, and selectivity.[4]
-
Formation of Cationic Species: For some molybdenum imido alkylidene complexes, the formation of a cationic species by dissociation of an anionic ligand (e.g., triflate) is crucial for initiating olefin metathesis.[12][13][14]
-
Reaction Conditions: Temperature, solvent, and substrate concentration can all impact the rate and outcome of the metathesis reaction.
Quantitative Data
The following table summarizes representative data for olefin metathesis reactions catalyzed by various molybdenum complexes.
| Catalyst Type | Substrates | Product | Catalyst Loading (mol%) | Conditions | Yield (%) | Z:E Ratio | Reference |
| Molybdenum Monoaryloxide Chloride (MAC) | Cyclooctene + Z-1,2-dichloroethene | 1,10-dichlorodec-5-ene | 5.0 | C₆D₆, 22 °C, 10 min | 94 | >98:2 | [7] |
| Molybdenum Monoaryloxide Chloride (MAC) | Z-methyl oleate (B1233923) + Z-1,2-dichloroethene | Not specified | 3.0 | C₆H₆, 22 °C, 4 h | >98 | Not specified | [7] |
| Mo Imido Alkylidene NHC Bistriflate | 2-methoxystyrene | Cross-metathesis product | Not specified | Dichloromethane-d₂, room temperature | - | - | [13] |
| Supported MoOx/SBA-1 | Propylene | Ethylene + 2-Butene | 5 wt% Mo | 50 °C | - | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Olefin Metathesis
This protocol provides a general guideline for performing a ring-closing metathesis (RCM) reaction using a Schrock-type molybdenum catalyst.
Materials:
-
Molybdenum catalyst (e.g., Mo(CHCMe₂Ph)(N-2,6-i-Pr₂C₆H₃)[OCMe(CF₃)₂]₂)
-
Diene substrate
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
Preparation: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware should be oven-dried and cooled under vacuum.
-
Reaction Setup: In a glovebox, dissolve the diene substrate in the anhydrous, degassed solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the stirring solution of the substrate, add the molybdenum catalyst (typically 1-5 mol%). The solution may change color upon addition of the catalyst.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Quenching: Once the reaction is complete, it can be quenched by opening the flask to the air or by adding a small amount of a catalyst poison such as ethyl vinyl ether.
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Molybdenum Imido Alkylidene Precursor
This protocol describes the synthesis of a common precursor for Schrock catalysts, Mo(NAr)₂(Cl)₂(dme), where Ar = 2,6-diisopropylphenyl.
Caption: Workflow for the synthesis of a molybdenum imido precursor.
Procedure:
-
In a glovebox, combine sodium molybdate (B1676688) (Na₂MoO₄), 2,6-diisopropylaniline, triethylamine (B128534) (Et₃N), and trimethylsilyl (B98337) chloride (TMSCl) in dimethoxyethane (DME).
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by observing the color change of the solution.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
The desired product, Mo(NAr)₂(Cl)₂(dme), can be isolated by crystallization, often yielding dark red needles in high yield.[15]
Disclaimer: These protocols are intended for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. its.caltech.edu [its.caltech.edu]
- 6. Molybdenum chloride catalysts for Z-selective olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molybdenum chloride catalysts for Z-selective olefin metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the metathesis performance of a molybdenum oxide-based catalyst by silica support acidity modulation and high temperature pretreatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. osti.gov [osti.gov]
- 11. Olefin Metathesis Catalysts Generated In Situ from Molybdenum(VI)-Oxo Complexes by Tuning Pendant Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Olefin Metathesis with Neutral and Cationic Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Safe Handling of Molybdenum Dichloride Dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for working with Molybdenum Dichloride Dioxide (MoO₂Cl₂). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound Dioxide is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to corrosive injuries to the upper respiratory tract.[4] It is also known to hydrolyze readily.[5] A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][7]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1][5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Exposure Controls and Personal Protection
2.1. Engineering Controls:
-
Work with this compound Dioxide should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Provide appropriate exhaust ventilation at places where dust is formed.[5]
-
Emergency eyewash stations and safety showers must be readily accessible.[2]
2.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this compound Dioxide.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][3] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][5]
-
Protective Clothing: A lab coat, and in cases of potential splashing, a chemical-resistant apron or suit should be worn.[1][2] Wear fire/flame resistant and impervious clothing.[1][3]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges should be used.[5]
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for molybdenum compounds.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) - as Mo | 5.0 mg/m³ | [4] |
| Immediately Dangerous to Life or Health (IDLH) - as Mo | 1000.0 mg/m³ | [4] |
| Threshold Limit Values (TLV) - as Mo, respirable fraction | 0.5 mg/m³ | [4] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation:
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weighing paper, containers) and PPE before handling the chemical.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Storage:
Protocol 2: Emergency Procedures
1. Spills:
- Evacuation: Evacuate personnel from the immediate spill area.[1]
- Ventilation: Ensure adequate ventilation.[1][5]
- Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting cleanup.[1][5]
- Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[5]
- Cleanup:
- For solid spills, carefully sweep up and shovel the material.[5] Avoid creating dust.[5]
- Collect the spilled material in a suitable, closed container for disposal.[5]
- Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and wipe dry.
- Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2]
2. First Aid:
- General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[5]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
- Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[2][5] Seek immediate medical attention as it causes severe skin burns.[1][2][3]
- Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5]
Visualizations
Caption: Workflow for handling a this compound Dioxide spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. Molybdenum chloride oxide (MoCl2O2), (T-4)- | Cl2H2MoO2 | CID 139520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 二氯钼 (VI) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes: Utilizing Molybdenum Dioxydichloride (MoO₂Cl₂) for High-Purity Molybdenum Oxide Production
Introduction
Molybdenum dioxydichloride (MoO₂Cl₂), a volatile, pale yellow solid, serves as a critical precursor in the synthesis of high-purity molybdenum-containing materials, particularly for the semiconductor industry.[1] Its utility stems from its ability to be purified to exceptionally high levels (e.g., 99.9999%) and its suitability for vapor deposition techniques.[2][3] The primary application of MoO₂Cl₂ is in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes to create thin films of molybdenum metal or molybdenum oxide.[4] Additionally, it can be chemically converted to produce high-purity molybdenum trioxide (MoO₃) powder.
Key Applications
-
Vapor Deposition of Molybdenum Oxide Thin Films: MoO₂Cl₂ is an ideal precursor for depositing molybdenum oxide films via methods like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and ALD.[2][5] These techniques are essential in the fabrication of semiconductor devices, where MoO₂Cl₂'s high purity ensures the resulting films have desirable electronic properties.[4][6] The process involves vaporizing the solid MoO₂Cl₂ and introducing it into a reaction chamber where it reacts on a substrate surface to form a thin, uniform film.[7][8] The high conformal properties of the deposited films and efficient deposition rates are significant advantages for high-volume manufacturing.[2]
-
Synthesis of High-Purity Molybdenum Trioxide (MoO₃) Powder: MoO₂Cl₂ can be used as an intermediate in a multi-step chemical process to produce high-purity MoO₃ powder.[9] This method involves the initial synthesis of MoO₂Cl₂ through the chlorination of molybdenum dioxide (MoO₂). The resulting MoO₂Cl₂ is then purified and subsequently converted into ammonium (B1175870) paramolybdate through a reaction with ammonia (B1221849) water.[9] Finally, the ammonium paramolybdate is roasted to yield high-purity molybdenum trioxide.[9] This pathway effectively removes impurities that are not reactive with chlorine under the specified conditions, leading to a final product with significantly reduced impurity content.[9]
Data Presentation
The purity of the initial MoO₂Cl₂ precursor is paramount for producing high-purity molybdenum oxide. The tables below summarize the achievable purity levels for MoO₂Cl₂ and typical parameters for thin film deposition.
Table 1: Purity and Impurity Levels of Synthesized MoO₂Cl₂
| Purity Level (% wt.) | Max Tungsten (W) Content | Max Iron (Fe) Content | Analysis Method | Reference |
|---|---|---|---|---|
| >99.9999 | < 0.1 wt ppm | < 0.1 wt ppm | Not Specified | [3] |
| ≥ 99.9996 | ≤ 50 ppb | Not Specified | ICP-OES/MS |[4] |
Table 2: Typical Parameters for MoO₃ Thin Film Deposition using MoO₂Cl₂
| Parameter | Value Range | Process | Notes | Reference |
|---|---|---|---|---|
| Substrate Temperature | 300°C - 750°C | Pulsed CVD / ALD | Deposition of Mo-containing films which can include oxides.[8] | [8] |
| Precursor Temperature | 60°C - 200°C | Pulsed CVD / ALD | To ensure stable sublimation and vapor pressure.[7][8] | [7][8] |
| H₂ Flow Rate | 2000 - 4000 sccm | Pulsed CVD | H₂ acts as a reducing agent; flow rate affects film composition (Mo vs. MoOₓ).[8] | [8] |
| Deposition Rate | 0.731 - 0.787 Å/cycle | Thermal ALD | Rate increases with temperature.[10] | [10] |
| Resulting Film Resistivity | 12.9 µΩ∙cm | Thermal ALD | Lower resistivity achieved at higher deposition temperatures (650°C).[10] |[10] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity MoO₃ Powder via Ammonolysis of MoO₂Cl₂
This protocol is adapted from a patented multi-step process to produce high-purity molybdenum powder, where MoO₃ is a key intermediate.[9]
Objective: To synthesize high-purity molybdenum trioxide (MoO₃) powder using molybdenum dioxydichloride (MoO₂Cl₂) as a purified intermediate.
Step A: Synthesis and Purification of MoO₂Cl₂ Intermediate
-
Reaction Setup: Charge a reaction vessel with molybdenum dioxide (MoO₂) powder. The entire system must be operated under inert conditions to prevent unwanted reactions with moisture.[4][7]
-
Chlorination: Heat the reaction vessel to a temperature between 220°C and 500°C.[9] Introduce chlorine (Cl₂) gas into the vessel to react with the MoO₂. The reaction produces gaseous MoO₂Cl₂.[9] Reaction: MoO₂(s) + Cl₂(g) → MoO₂Cl₂(g)
-
Purification & Transfer: Pass the gaseous MoO₂Cl₂ through an impurity trap (e.g., a filter containing silica (B1680970) wool or sodium chloride) to remove less volatile metal chloride impurities.[3][11] Transfer the purified gas into a separate receiving vessel.
-
Condensation: Cool the receiving vessel to a temperature lower than the reaction temperature to allow the gaseous MoO₂Cl₂ to desublimate into a high-purity solid.[4]
-
Recovery: Recover the solid, high-purity MoO₂Cl₂ under inert conditions.
Step B: Ammonolysis of MoO₂Cl₂
-
React the recovered solid MoO₂Cl₂ with ammonia water.[9]
-
This reaction yields ammonium paramolybdate ((NH₄)₆Mo₇O₂₄) and hydrogen chloride (HCl) gas.[9]
Step C: Roasting to Obtain MoO₃
-
Separate the ammonium paramolybdate from the reaction mixture.
-
Roast the ammonium paramolybdate at an elevated temperature.[9]
-
The roasting process decomposes the ammonium paramolybdate, yielding high-purity molybdenum trioxide (MoO₃) powder.[9]
Protocol 2: Deposition of High-Purity Molybdenum Oxide Thin Films by Chemical Vapor Deposition (CVD)
This protocol provides a general methodology for depositing molybdenum oxide thin films using MoO₂Cl₂ as a precursor, based on common practices in the semiconductor industry.[8][10]
Objective: To deposit a high-purity, uniform molybdenum oxide thin film onto a substrate using a CVD process.
-
Precursor Handling: Load high-purity solid MoO₂Cl₂ into a specialized ampoule or container designed for solid-source delivery.[7] The entire handling process must be conducted in a moisture-free environment (e.g., a glovebox) to prevent the formation of hydrates, which can negatively impact the deposition process.[7][12]
-
Substrate Preparation: Place a suitable substrate (e.g., silicon, titanium nitride) into the CVD reaction chamber.[8]
-
System Purge: Purge the reaction chamber and gas lines with an inert gas (e.g., Argon) to remove any residual air and moisture.
-
Deposition Process: a. Heat the substrate to the desired deposition temperature, typically in the range of 300°C to 750°C.[8] b. Heat the MoO₂Cl₂ precursor container to a temperature between 60°C and 200°C to achieve a stable vapor pressure for consistent delivery.[7][8] c. Introduce the MoO₂Cl₂ vapor into the reaction chamber using an inert carrier gas (e.g., Argon).[8] d. Introduce a co-reactant gas. For molybdenum oxide, this could be an oxygen source like O₂ or H₂O. For elemental molybdenum films, a reducing agent like H₂ is used.[5][8] The ratio of reactants will determine the final film composition. e. Allow the deposition to proceed for the desired time or number of cycles to achieve the target film thickness.
-
Post-Deposition: a. Stop the flow of precursor and reactant gases. b. Cool the system down to room temperature under an inert gas flow. c. Remove the coated substrate for characterization.
-
Characterization: Analyze the deposited film using techniques such as X-ray Diffraction (XRD) to determine crystallinity, Scanning Electron Microscopy (SEM) for morphology, and four-point probe measurements for electrical resistivity.[10][13]
References
- 1. ias.ac.in [ias.ac.in]
- 2. hjfriction.com [hjfriction.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. PRODUCTION OF MoO2Cl2 | TREA [trea.com]
- 5. researchgate.net [researchgate.net]
- 6. EP4019470A1 - Production of moo2cl2 - Google Patents [patents.google.com]
- 7. tn-sanso.co.jp [tn-sanso.co.jp]
- 8. US20200131628A1 - Method for forming molybdenum films on a substrate - Google Patents [patents.google.com]
- 9. CN102632245B - Preparation method of high-purity molybdenum powder - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-Pure Molybdenum Dichloride Dioxide, Packaged Forms Thereof And Methods Of Preparing The Same | TREA [trea.com]
- 13. ias.ac.in [ias.ac.in]
Molybdenum Dichloride as a Precursor for Molybdenum Disulfide (MoS₂) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has garnered significant attention for its unique electronic, optical, and catalytic properties. Its layered structure, analogous to graphene, allows for the formation of two-dimensional materials with a tunable bandgap, making it a promising candidate for a wide range of applications, including electronics, catalysis, and biomedicine. In the field of drug development, MoS₂ nanosheets have been explored as carriers for drug delivery systems due to their high surface area and ability to be functionalized. The synthesis of high-quality MoS₂ is crucial for these applications, and various precursors have been investigated. While molybdenum trioxide (MoO₃) and ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) are commonly used, molybdenum chlorides, such as molybdenum dichloride (MoCl₂), offer an alternative route that can influence the morphology and properties of the resulting MoS₂.
This document provides detailed application notes and protocols for the synthesis of MoS₂ using molybdenum chloride precursors, with a focus on the potential use of this compound (MoCl₂). Due to the limited availability of direct experimental protocols for MoCl₂ in the current scientific literature, this guide also includes detailed procedures for the closely related and more commonly documented precursor, molybdenum pentachloride (MoCl₅), to serve as a comprehensive reference.
Synthesis of Molybdenum Disulfide (MoS₂)
The primary methods for synthesizing MoS₂ from molybdenum chloride precursors are Chemical Vapor Deposition (CVD) and hydrothermal/solvothermal synthesis.
Chemical Vapor Deposition (CVD)
CVD is a widely used technique for growing high-quality, large-area thin films of MoS₂. In this process, volatile precursors are introduced into a reaction chamber where they react and deposit on a substrate to form a thin film.
Logical Workflow for CVD Synthesis of MoS₂
Caption: Workflow for CVD synthesis of MoS₂.
Experimental Protocol for CVD Synthesis of MoS₂ using Molybdenum Pentachloride (MoCl₅)
This protocol is adapted from established methods for MoCl₅ and serves as a foundational procedure that can be optimized for MoCl₂.
Materials:
-
Molybdenum pentachloride (MoCl₅) powder
-
Sulfur (S) powder
-
Silicon wafer with a 300 nm oxide layer (SiO₂/Si) as substrate
-
High-purity argon (Ar) gas
-
Two-zone tube furnace
Procedure:
-
Substrate Preparation:
-
Clean the SiO₂/Si substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).
-
Optional: Treat the substrate with oxygen plasma to enhance surface hydrophilicity and promote uniform film growth.
-
-
Precursor Loading:
-
Place a quartz boat containing MoCl₅ powder in the center of the first heating zone of the tube furnace.
-
Place a second quartz boat containing sulfur powder upstream in the same heating zone or in a separate upstream heating zone.
-
Position the cleaned SiO₂/Si substrate downstream in the second heating zone.
-
-
CVD Growth:
-
Purge the quartz tube with high-purity argon gas for at least 30 minutes to remove oxygen and moisture.
-
Heat the first zone (containing MoCl₅ and S) to a temperature range of 100-200°C for the sulfur and a temperature that allows for sufficient sublimation of the molybdenum precursor without decomposition. For MoCl₅, a temperature around 150-250°C is often used.
-
Simultaneously, heat the second zone (substrate) to the growth temperature, typically between 600-900°C.
-
Maintain a constant flow of argon gas (e.g., 50-100 sccm) throughout the growth process.
-
The growth time can vary from 5 to 30 minutes, depending on the desired film thickness and morphology.
-
-
Cooling and Characterization:
-
After the growth period, turn off the furnaces and allow the system to cool down to room temperature under a continuous argon flow.
-
The synthesized MoS₂ film can then be characterized using techniques such as Raman spectroscopy, photoluminescence (PL) spectroscopy, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).
-
Note on using this compound (MoCl₂): MoCl₂ has a significantly higher melting and boiling point compared to MoCl₅, which will necessitate higher sublimation temperatures in the precursor heating zone. The optimal temperature for the MoCl₂ source will need to be determined experimentally to achieve a stable and sufficient vapor pressure for the CVD process.
Hydrothermal/Solvothermal Synthesis
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures in a sealed container (autoclave). These methods are suitable for producing MoS₂ powders and nanocrystals.
Logical Workflow for Hydrothermal Synthesis of MoS₂
Caption: Workflow for hydrothermal synthesis of MoS₂.
Experimental Protocol for Hydrothermal Synthesis of MoS₂ using Molybdenum Pentachloride (MoCl₅)
Materials:
-
Molybdenum pentachloride (MoCl₅)
-
Thiourea (B124793) (CS(NH₂)₂) as the sulfur source
-
Deionized water or ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve a specific molar ratio of MoCl₅ and thiourea in deionized water or a suitable solvent inside the Teflon liner of the autoclave. A common molar ratio of Mo:S is 1:2 or higher to ensure complete sulfurization. The pH of the system can be controlled by adjusting the molar ratio of the precursors.[1]
-
-
Hydrothermal Reaction:
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the black precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final MoS₂ powder in a vacuum oven at around 60-80°C.
-
Note on using this compound (MoCl₂): Similar to the CVD method, the reactivity and solubility of MoCl₂ in the chosen solvent will be a key factor. The reaction parameters, such as temperature, time, and precursor concentrations, would need to be optimized for the successful synthesis of MoS₂ from a MoCl₂ precursor.
Quantitative Data Presentation
The following tables summarize typical quantitative data for MoS₂ synthesis using molybdenum chloride precursors, primarily based on studies using MoCl₅. These values can serve as a starting point for optimizing the synthesis with MoCl₂.
Table 1: CVD Synthesis Parameters for MoS₂ from Molybdenum Chloride Precursors
| Parameter | Value Range | Notes |
| Molybdenum Precursor | MoCl₅ (as a proxy for MoCl₂) | MoCl₂ would require higher sublimation temperatures. |
| Sulfur Precursor | Sulfur Powder | |
| Substrate | SiO₂/Si, Sapphire | Substrate choice can influence film quality. |
| Precursor Temp. (Mo) | 150 - 250 °C | To be optimized for sufficient vapor pressure. |
| Precursor Temp. (S) | 100 - 200 °C | |
| Growth Temperature | 600 - 900 °C | Higher temperatures generally improve crystallinity. |
| Carrier Gas (Ar) Flow | 50 - 100 sccm | Affects precursor transport and reaction kinetics. |
| Growth Time | 5 - 30 min | Determines film thickness. |
| Resulting Film Thickness | Monolayer to few-layers |
Table 2: Hydrothermal Synthesis Parameters for MoS₂ from Molybdenum Chloride Precursors
| Parameter | Value Range | Notes |
| Molybdenum Precursor | MoCl₅ (as a proxy for MoCl₂) | Solubility and reactivity of MoCl₂ need to be considered. |
| Sulfur Precursor | Thiourea | Other sulfur sources like L-cysteine can also be used. |
| Solvent | Deionized Water, Ethanol | Solvent can influence the morphology of the product. |
| Mo:S Molar Ratio | 1:2 to 1:5 | Excess sulfur is often used. |
| Reaction Temperature | 150 - 220 °C | |
| Reaction Time | 12 - 24 hours | Longer times can improve crystallinity. |
| Resulting Morphology | Nanoflowers, Nanosheets, Nanoparticles |
Applications in Drug Development
MoS₂ nanosheets possess several properties that make them attractive for applications in drug delivery and other biomedical fields:
-
High Surface Area: Allows for high drug loading capacity.
-
Surface Functionalization: The surface of MoS₂ can be modified with polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time.
-
Photothermal Properties: MoS₂ exhibits strong absorption in the near-infrared (NIR) region, enabling photothermal therapy (PTT) where NIR light is used to generate heat and kill cancer cells. This property can also be used for on-demand drug release.
Signaling Pathway for MoS₂-based Photothermal Therapy and Drug Delivery
Caption: MoS₂ in photothermal therapy and drug delivery.
Conclusion
The use of this compound as a precursor for MoS₂ synthesis presents an intriguing yet underexplored avenue. While direct, detailed protocols are currently scarce in published literature, the established methodologies for other molybdenum chlorides, particularly MoCl₅, provide a strong foundation for developing successful synthesis routes. The primary challenges in using MoCl₂ will be managing its higher sublimation temperature for CVD and understanding its reactivity in solution-based methods. The potential benefits may include different growth kinetics and the formation of unique MoS₂ morphologies. For researchers and professionals in drug development, the ability to tune the properties of MoS₂ through precursor selection could lead to the development of more effective and targeted drug delivery systems. Further research into MoCl₂ as a precursor is warranted to fully elucidate its potential in the synthesis of this versatile two-dimensional material.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Anhydrous Molybdenum Dichloride (MoCl₂)
Welcome to the technical support center for the synthesis of anhydrous molybdenum dichloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Anhydrous this compound typically exists as the hexameric cluster, Mo₆Cl₁₂.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing anhydrous this compound (MoCl₂)?
A1: The most prevalent methods for synthesizing anhydrous this compound (MoCl₂) involve the reduction of higher molybdenum chlorides, primarily molybdenum pentachloride (MoCl₅). Key methods include:
-
Reduction with Molybdenum Metal: This is a widely used method where MoCl₅ is reduced by metallic molybdenum at elevated temperatures.
-
Reduction with Hydrogen: Molybdenum pentachloride can be reduced by hydrogen gas to form lower molybdenum chlorides, including the trichloride (B1173362), which can be a precursor to the dichloride.[1]
-
Disproportionation of Molybdenum Trichloride: Molybdenum trichloride (MoCl₃) can disproportionate upon heating to yield this compound and molybdenum tetrachloride.[1]
Q2: Why is it crucial to maintain anhydrous conditions during the synthesis of MoCl₂?
A2: Molybdenum chlorides, particularly the higher oxidation state precursors like MoCl₅, are highly sensitive to moisture.[2] Exposure to water can lead to the formation of molybdenum oxides or oxychlorides, such as this compound dioxide (MoO₂Cl₂), which are common impurities and can significantly reduce the yield and purity of the desired anhydrous MoCl₂.[3]
Q3: What are the main impurities I might encounter in my MoCl₂ product?
A3: Common impurities include other molybdenum chlorides with different oxidation states, such as molybdenum trichloride (MoCl₃) and molybdenum tetrachloride (MoCl₄), which can be intermediates or byproducts of the synthesis.[1][4] If reaction conditions are not strictly anhydrous, molybdenum oxychlorides can also form. Unreacted starting materials, like molybdenum pentachloride (MoCl₅), may also be present.
Q4: How can I purify the crude anhydrous this compound?
A4: Purification often involves separating MoCl₂ from other molybdenum chlorides. Since MoCl₃ is insoluble in a 1:1 hydrochloric acid-water solution while other chlorides might be soluble, this difference in solubility can be exploited for separation.[1] Vacuum sublimation can also be used to remove more volatile impurities like MoCl₅.[1] Washing with an anhydrous, non-reactive solvent like dichloromethane (B109758) can help remove unreacted MoCl₅.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of MoCl₂ | - Incomplete reaction. - Formation of side products due to incorrect stoichiometry or temperature. - Loss of product during workup and purification.[6][7][8] - Presence of moisture leading to oxide/oxychloride formation. | - Ensure accurate weighing and stoichiometry of reactants. - Optimize reaction temperature and time. Monitor the reaction to determine the optimal endpoint.[7] - Handle the product carefully during transfers and purification steps.[6] - Ensure all glassware is flame-dried or oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen).[6] |
| Product is a mixture of different molybdenum chlorides (e.g., MoCl₂, MoCl₃, MoCl₄) | - Incomplete reduction of higher chlorides. - Disproportionation reactions leading to a mixture of products. | - Adjust the stoichiometry of the reducing agent. - Control the reaction temperature and duration to favor the formation of the desired chloride. - Utilize purification methods that exploit differences in solubility or volatility of the different chlorides.[1] |
| Product is contaminated with molybdenum oxychlorides | - Presence of moisture or oxygen in the reaction system. | - Use thoroughly dried solvents and reagents. - Purge the reaction apparatus with a dry, inert gas before starting the reaction. - Use a Schlenk line or glovebox for all manipulations. |
| Reaction stalls before completion | - Deactivation of the reducing agent. - Passivation of the molybdenum metal surface. | - Use fresh, high-purity reducing agents. - Ensure the molybdenum metal is in a powdered or finely divided form to maximize surface area. |
Experimental Protocols
Synthesis of Anhydrous this compound (as Mo₆Cl₁₂) via Reduction of MoCl₅ with Molybdenum Metal
This protocol is based on the general method of reducing a higher molybdenum halide with a metal.
Materials:
-
Molybdenum pentachloride (MoCl₅)
-
Molybdenum metal powder
-
Quartz tube
-
Tube furnace
-
Vacuum line
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, thoroughly mix molybdenum pentachloride (MoCl₅) and molybdenum metal powder. The stoichiometric ratio should be carefully calculated based on the desired final product.
-
Place the mixture in a quartz tube.
-
Evacuate the quartz tube and backfill with an inert gas. Repeat this cycle several times to ensure an inert atmosphere.
-
Place the sealed or continuously purged quartz tube in a tube furnace.
-
Heat the furnace to the reaction temperature. The reaction is typically conducted at high temperatures.
-
Maintain the temperature for a specified duration to allow the reaction to go to completion.
-
After the reaction is complete, cool the furnace to room temperature.
-
The product, primarily Mo₆Cl₁₂, is isolated from the reaction tube under an inert atmosphere.
Quantitative Data Summary
| Synthesis Method | Precursors | Temperature (°C) | Pressure | Typical Yield | Reference |
| Reduction of MoCl₅ with H₂ (for MoCl₃) | MoCl₅, H₂ | 125 | >100 psi | ~98% (for MoCl₃) | [1] |
| Disproportionation of MoCl₃ | MoCl₃ | Elevated (not specified) | Sealed tube | Not specified | [1] |
| Reduction of MoCl₅ with PhMe₂SiH (for MoCl₃/MoCl₄) | MoCl₅, PhMe₂SiH | Room Temperature | Atmospheric | Near quantitative | [5] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in MoCl₂ Synthesis
A troubleshooting workflow for addressing low yields in the synthesis of anhydrous this compound.
Experimental Workflow for the Synthesis of Anhydrous MoCl₂
A generalized experimental workflow for the synthesis of anhydrous this compound via the reduction of molybdenum pentachloride.
References
- 1. Preparation of Trichloride and Tetrachloride of Molybdenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Pure this compound Dioxide, Packaged Forms Thereof And Methods Of Preparing The Same | TREA [trea.com]
- 3. High Purity this compound Dioxide Crystal powder with MoCl2O2 and Cas 13637-68-8 | Xinglu [xingluchemical.com]
- 4. Molybdenum - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
optimizing reaction conditions for molybdenum dichloride catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with molybdenum dichloride catalysts, with a primary focus on the widely used molybdenum(VI) dichloride dioxide (MoO₂Cl₂).
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Question: My reaction is showing low to no conversion. What are the potential causes and how can I address them?
Answer:
Low or no conversion in this compound-catalyzed reactions can stem from several factors, primarily related to catalyst activity, reaction setup, and reagent quality.
Possible Causes and Solutions:
-
Catalyst Inactivity due to Hydration: Molybdenum(VI) dichloride dioxide is highly sensitive to moisture and can form a less active hydrate (B1144303) (MoO₂Cl₂·H₂O).[1][2]
-
Improper Catalyst Activation: Some molybdenum pre-catalysts may require an activation step to become catalytically active.
-
Solution: Review the literature for the specific catalytic system you are using to ensure any required activation procedures are followed correctly.
-
-
Insufficient Catalyst Loading: The catalytic amount may be too low for the reaction to proceed efficiently.
-
Inappropriate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Some reactions require reflux conditions to proceed effectively.[7]
-
-
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction will be slow or incomplete.[5]
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. For poorly soluble reactants, a higher-boiling solvent may be necessary.[5]
-
Issue 2: Formation of Unwanted Side Products
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer:
Side product formation is often related to the reaction conditions and the nature of the catalyst.
Possible Causes and Solutions:
-
Superiority of MoO₂Cl₂: Molybdenum(VI) dichloride dioxide is noted for its high selectivity in certain reactions, such as the synthesis of β-keto esters, where other Lewis acids might lead to byproducts.[6]
-
Solution: Ensure you are using a high-purity MoO₂Cl₂ catalyst.
-
-
Ligand Effects: The choice of solvent or coordinating ligands can influence the selectivity of the catalyst. Solvents like DMF or DMSO can coordinate to the molybdenum center and alter its reactivity.
-
Solution: Experiment with different non-coordinating or coordinating solvents to find the optimal balance for your desired transformation. In some cases, the use of specific bidentate ligands can enhance selectivity.
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to the decomposition of products or the formation of thermodynamic side products.
-
Solution: Monitor the reaction progress (e.g., by TLC or GC/MS) to determine the optimal reaction time. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (MoCl₂) and molybdenum(VI) dichloride dioxide (MoO₂Cl₂)?
A1: These are distinct compounds with different oxidation states and reactivity. This compound (MoCl₂) features molybdenum in a +2 oxidation state, while molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has molybdenum in a +6 oxidation state. MoO₂Cl₂ is a versatile Lewis acid and oxo-transfer catalyst that is widely used in a variety of organic transformations, such as acylations, reductions, and oxidations.[7] The information in this guide primarily pertains to MoO₂Cl₂, as it is more commonly employed as a catalyst in the context of the described organic reactions.
Q2: How should I handle and store molybdenum(VI) dichloride dioxide?
A2: MoO₂Cl₂ is moisture-sensitive and should be stored under a dry, inert atmosphere to prevent the formation of the hydrate.[3] Contact with moisture can also produce toxic hydrogen chloride gas.[3] It is recommended to handle the compound in a glovebox or using a Schlenk line.
Q3: What are common solvents used for reactions with MoO₂Cl₂?
A3: The choice of solvent depends on the specific reaction. Common solvents include dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[5][6] For reactions requiring higher temperatures, higher-boiling solvents like 1,2-dichloroethane (B1671644) may be used.[5] It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Q4: Can ligands be used to modify the catalytic activity of MoO₂Cl₂?
A4: Yes, the catalytic properties of MoO₂Cl₂ can be tuned by ligands. MoO₂Cl₂ can form complexes with various O- or N-donor ligands, such as DMF, DMSO, or bidentate ligands.[3] These complexes can exhibit different reactivity and selectivity compared to the parent MoO₂Cl₂. For instance, the DMSO adduct, [MoO₂Cl₂(dmso)₂], has shown to be an efficient oxidation catalyst.
Q5: What is a typical catalyst loading for MoO₂Cl₂?
A5: Catalyst loading is reaction-dependent. For highly efficient reactions, it can be as low as 0.1 mol%.[5] However, for many standard procedures, a loading of 1-10 mol% is common.[5][7]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for several common transformations catalyzed by MoO₂Cl₂.
Table 1: Synthesis of Carbamates from Alcohols and Isocyanates [5]
| Substrate Scale | Catalyst Loading | Temperature | Reaction Time | Solvent |
| 1 mmol | 0.1 mol% | Room Temp. | 20 min | CH₂Cl₂ |
| 20 mmol | 100 ppm | Room Temp. | 20 min | CH₂Cl₂ |
| Sterically Hindered | 1 mol% | Room Temp. | - | CH₂Cl₂ |
Table 2: Synthesis of β-Keto Esters from Aldehydes and Ethyl Diazoacetate [6]
| Catalyst Loading | Reactant Ratio | Temperature | Solvent |
| 5 mol% | 1.2 equiv. Ethyl Diazoacetate | Room Temp. | CH₂Cl₂ |
Table 3: Reduction of Imines using Silanes [7]
| Catalyst Loading | Silane | Temperature | Solvent |
| 10 mol% | Phenylsilane (B129415) (PhSiH₃) | Reflux | THF |
Table 4: Ring Opening of Epoxides with Methanol
| Catalyst Loading | Reaction | Temperature | Yield |
| 5 mol% | Methanolysis | Room Temp. | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Keto Esters[6]
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe.
-
Catalyst Addition: Add molybdenum(VI) dichloride dioxide (MoO₂Cl₂) (0.05 mmol, 5 mol%).
-
Reagent Addition: To the stirring solution, add ethyl diazoacetate (1.2 mmol) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Catalytic Reduction of an Imine[8]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the imine (1.0 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Catalyst Addition: Add MoO₂Cl₂ (0.10 mmol, 10 mol%) to the solution.
-
Reagent Addition: Add phenylsilane (1.2 mmol) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC/MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for MoO₂Cl₂ catalysis.
Caption: Proposed mechanism for β-keto ester synthesis.[6]
References
- 1. Ultra-Pure this compound Dioxide, Packaged Forms Thereof And Methods Of Preparing The Same | TREA [trea.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molybdenum(VI) Dichloride Dioxide Catalyzed Synthesis of β-Keto Esters by C-H Insertion of Ethyl Diazoacetate into Aldehydes [organic-chemistry.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of Molybdenum Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of molybdenum compounds, with a specific focus on the sublimation of molybdenum dichloride dioxide (MoO₂Cl₂).
A common point of inquiry is the purification of "this compound." It is important to clarify that this compound (MoCl₂) exists as a stable hexameric cluster (Mo₆Cl₁₂) and is typically not purified by sublimation due to its high thermal stability and polymeric structure.[1][2][3] Synthesis of MoCl₂ is carried out at high temperatures, around 600-650 °C.[1][2]
Conversely, This compound dioxide (MoO₂Cl₂) , a pale yellow, volatile solid, is frequently purified by sublimation.[4][5] This compound is a critical precursor for depositing molybdenum-containing thin films in the semiconductor industry via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[6] High purity is essential for these applications, as impurities like water can be detrimental.[7]
Troubleshooting Guide: Sublimation of this compound Dioxide (MoO₂Cl₂)
This guide addresses common issues encountered during the sublimation purification of MoO₂Cl₂.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Sublimate Yield | 1. Temperature too low: The sublimation temperature is insufficient to generate adequate vapor pressure. 2. Pressure too high: The vacuum is not low enough to allow for efficient sublimation at the set temperature. 3. Impurities: The starting material contains a high level of non-volatile impurities. | 1. Gradually increase the temperature of the sublimation apparatus. 2. Check the vacuum system for leaks and ensure the pump is operating correctly. A typical vacuum for MoO₂Cl₂ sublimation is around 180 mtorr.[8] 3. Consider a pre-purification step if the starting material is of low purity. |
| Sublimate Appears Discolored (Not Pale Yellow) | 1. Contamination with water: MoO₂Cl₂ readily reacts with moisture to form hydrates, which can affect its color.[7] 2. Thermal decomposition: The sublimation temperature is too high, causing the MoO₂Cl₂ to decompose. 3. Impurities in the starting material: Colored, volatile impurities are co-subliming with the product. | 1. Ensure all glassware is thoroughly dried before use and that the sublimation is carried out under an inert atmosphere. Handle the starting material in a glovebox if possible. 2. Reduce the sublimation temperature. 3. Multiple sublimation runs may be necessary to achieve the desired purity.[7] |
| "Fluffy" or Low-Density Product | The condensation surface temperature is too low, leading to rapid desublimation and the formation of a less dense product. This can be problematic as it may occupy a large volume and block exhaust lines.[8] | Adjust the temperature gradient between the sublimation and condensation zones. A slower, more controlled condensation can lead to a denser, more crystalline product. |
| Product is Difficult to Scrape from Condenser | The sublimate has formed a very thin, adherent film on the cold finger or condenser surface. | Allow the apparatus to cool completely before attempting to collect the product. Gentle scraping with a clean spatula is usually effective. For very thin films, washing the condenser with a suitable dry solvent may be an option if the subsequent use allows for it. |
| Reaction with Moisture During Handling | MoO₂Cl₂ is highly sensitive to moisture and will react with atmospheric water vapor.[3] | All handling of the purified MoO₂Cl₂ should be performed under a dry, inert atmosphere (e.g., in a glovebox) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature and pressure for the sublimation of MoO₂Cl₂?
A typical starting point for the sublimation of MoO₂Cl₂ is a temperature of 90°C under a vacuum of 180 mtorr.[8] However, the optimal conditions can vary depending on the specific setup and the purity of the starting material. It is advisable to start at a lower temperature and gradually increase it while monitoring the sublimation process.
Q2: Why is it crucial to use dry equipment and an inert atmosphere?
This compound dioxide reacts readily with water to form hydrates.[7][9] These impurities can negatively impact the performance of MoO₂Cl₂ as a precursor in applications like ALD and CVD.[7] Therefore, all glassware must be thoroughly dried, and the experiment should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination.
Q3: My purified MoO₂Cl₂ is a white, volatile solid. Is this correct?
Yes, purified this compound dioxide is described as a white or pale yellow solid.[5] Its volatility is a key property that allows for its purification by sublimation.
Q4: Can I use MoO₂Cl₂ directly after synthesis, or is sublimation always necessary?
For applications requiring high purity, such as in the semiconductor industry, sublimation is a critical purification step.[6][10] Crude MoO₂Cl₂ synthesized by methods like the chlorination of MoO₂ or MoO₃ often contains residual reactants and byproducts that must be removed.[5][6]
Q5: What are the main impurities to be aware of in MoO₂Cl₂?
The most common and detrimental impurity is water, which leads to the formation of this compound dioxide hydrate (B1144303) (MoO₂Cl₂·H₂O).[7][9] Other potential impurities can include unreacted starting materials (e.g., MoO₂, MoO₃) and other molybdenum oxychlorides. For semiconductor applications, metallic impurities, especially tungsten, are also a major concern.[10][11]
Experimental Data
The following table summarizes key physical and experimental data for the sublimation purification of MoO₂Cl₂.
| Parameter | Value | Reference(s) |
| Chemical Formula | MoO₂Cl₂ | [4] |
| Appearance | Pale yellow solid | [5] |
| Molar Mass | 198.84 g/mol | [12] |
| Melting Point | 175 °C | [13] |
| Sublimation Point | ~157 °C (at atmospheric pressure) | [14] |
| Density | 3.31 g/cm³ at 25 °C | [12][13] |
| Recommended Sublimation Conditions | 90 °C / 180 mtorr | [8] |
| Solubility | Reacts with water; soluble in diethyl ether and ethanol | [13][14] |
Experimental Protocol: Vacuum Sublimation of MoO₂Cl₂
This protocol provides a general methodology for the purification of this compound dioxide by vacuum sublimation.
1. Preparation of the Apparatus:
- Thoroughly clean and dry all glassware, including the sublimation apparatus and collection flasks.
- Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.
- The apparatus should consist of a vessel to hold the crude MoO₂Cl₂ and a cold finger or condenser for the sublimate to deposit on.
2. Loading the Sample:
- In a dry, inert atmosphere (e.g., a glovebox), load the crude MoO₂Cl₂ into the bottom of the sublimation apparatus.
3. Sublimation Procedure:
- Connect the sublimation apparatus to a high-vacuum pump.
- Slowly evacuate the apparatus to the desired pressure (e.g., ~180 mtorr).
- Once the desired vacuum is reached, begin circulating a coolant through the cold finger.
- Gently heat the bottom of the apparatus containing the crude MoO₂Cl₂ using a heating mantle or oil bath to the sublimation temperature (e.g., 90 °C).
- The MoO₂Cl₂ will sublime and deposit as purified crystals on the cold surface.
- Continue the sublimation until a sufficient amount of product has been collected or no more material is subliming.
4. Product Recovery:
- Turn off the heat and allow the apparatus to cool to room temperature.
- Stop the coolant flow to the condenser.
- Slowly and carefully vent the apparatus with a dry, inert gas.
- In an inert atmosphere, carefully dismantle the apparatus and scrape the purified MoO₂Cl₂ from the cold finger onto a pre-weighed, dry container.
- Seal the container and store it in a desiccator or glovebox.
Visualizations
Caption: Workflow for the vacuum sublimation of MoO₂Cl₂.
References
- 1. Molybdenum(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Molybdenum(II)_chloride [chemeurope.com]
- 3. Molybdenum - Wikipedia [en.wikipedia.org]
- 4. This compound dioxide - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound dioxide | 13637-68-8 | Benchchem [benchchem.com]
- 7. Ultra-Pure this compound Dioxide, Packaged Forms Thereof And Methods Of Preparing The Same | TREA [trea.com]
- 8. KR102714663B1 - Method for production of molybdenum dioxide dichloride - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. EP4019470A1 - Production of moo2cl2 - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 二氯钼 (VI) | Sigma-Aldrich [sigmaaldrich.com]
- 13. americanelements.com [americanelements.com]
- 14. molybdenum(VI) dioxydichloride [chemister.ru]
Technical Support Center: Molybdenum Dichloride Dioxide (MoO2Cl2)
Welcome to the Technical Support Center for Molybdenum Dichloride Dioxide (MoO2Cl2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of MoO2Cl2 and to offer troubleshooting support for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxide (MoO2Cl2) and why is it sensitive to hydrolysis?
A1: this compound dioxide (MoO2Cl2) is a yellow, diamagnetic solid inorganic compound.[1] It is highly sensitive to moisture. This sensitivity stems from the high reactivity of the molybdenum-chlorine bonds, which readily react with water molecules. This reaction, known as hydrolysis, leads to the formation of hydrated species and ultimately can decompose to molybdenum trioxide (MoO3).[2]
Q2: What are the visible signs of MoO2Cl2 hydrolysis?
A2: The appearance of MoO2Cl2 can change with hydrolysis. Pure MoO2Cl2 is typically a yellow solid. Upon exposure to moisture, it can form a hydrate (B1144303), MoO2Cl2·H2O, and may appear as yellowish crystals. Significant hydrolysis can lead to the formation of the white solid, molybdenum trioxide (MoO3). Therefore, any change from a uniform yellow solid to a paler yellow, white, or clumpy appearance may indicate hydrolysis.
Q3: How does hydrolysis of MoO2Cl2 affect its performance in chemical reactions?
A3: Hydrolysis of MoO2Cl2 can have a significant detrimental impact on its catalytic activity and overall reaction outcomes. The formation of hydrates and molybdenum trioxide changes the chemical nature of the catalyst, which can lead to reduced yields, altered selectivity, or complete inhibition of the desired reaction.[3] For specialized applications like atomic layer deposition (ALD), the presence of the hydrate is known to negatively affect precursor performance.[3]
Q4: How should I store MoO2Cl2 to prevent hydrolysis?
A4: To prevent hydrolysis, MoO2Cl2 must be stored under strictly anhydrous and inert conditions. The primary recommendation is to store it in a tightly sealed container, inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride). For more rigorous protection, storage inside an inert atmosphere glovebox is ideal.
Q5: Is there a more stable alternative to using pure MoO2Cl2?
A5: Yes, forming adducts of MoO2Cl2 with donor ligands can significantly improve its stability and ease of handling. A commonly used and commercially available adduct is dichlorodioxo(N,N-dimethylformamide)molybdenum(VI), [MoO2Cl2(DMF)2].[4][5] This complex is more resistant to hydrolysis and can often be used as a direct substitute for MoO2Cl2 in many organic transformations.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of MoO2Cl2.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction results or low yields. | Hydrolysis of MoO2Cl2 due to exposure to moisture. | - Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.- Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.- Handle and weigh MoO2Cl2 in an inert atmosphere glovebox.- If a glovebox is unavailable, use Schlenk line techniques for all manipulations.- Consider using the more stable [MoO2Cl2(DMF)2] adduct.[4][5] |
| Visible change in the appearance of MoO2Cl2 (e.g., color change, clumping). | The compound has been exposed to ambient moisture. | - Discard the hydrolyzed reagent as its catalytic activity will be compromised.- Review storage and handling procedures to identify the source of moisture exposure.- Ensure the desiccator is functioning correctly and the desiccant is active.- For highly sensitive applications, procure fresh, anhydrous MoO2Cl2. |
| Difficulty in accurately weighing and transferring the solid. | MoO2Cl2 is a fine, often flaky solid that is sensitive to static and rapidly absorbs moisture from the air. | - Weigh the reagent in a glovebox to exclude atmospheric moisture.- If a glovebox is not available, weigh the solid in a sealed container (e.g., a vial with a septum cap). The transfer can then be performed via cannula transfer of a solution or by quickly adding the solid under a positive flow of inert gas. |
| The reaction fails to initiate or proceeds very slowly. | The catalyst has been deactivated by hydrolysis. | - Verify the integrity of the MoO2Cl2 before use.- Prepare a fresh solution of the catalyst in anhydrous solvent under an inert atmosphere immediately before adding it to the reaction mixture.- Ensure all other reagents and substrates are anhydrous. |
Experimental Protocols
Protocol 1: Weighing and Dispensing MoO2Cl2 using a Glovebox
Objective: To accurately weigh and dispense MoO2Cl2 while preventing exposure to atmospheric moisture.
Materials:
-
This compound dioxide (MoO2Cl2)
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glovebox)
-
Reaction flask with a septum-sealed sidearm
-
Anhydrous, degassed solvent in a sealed container
Procedure:
-
Ensure the glovebox atmosphere is dry (typically <1 ppm H2O).
-
Introduce the sealed container of MoO2Cl2, a clean spatula, weighing paper, and the reaction flask into the glovebox antechamber.
-
Cycle the antechamber with the inert gas (e.g., nitrogen or argon) at least three times to remove air and moisture.
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Transfer the items into the main chamber of the glovebox.
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Place the weighing paper on the analytical balance and tare it.
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Carefully open the MoO2Cl2 container and use the spatula to transfer the desired amount of the solid onto the weighing paper.
-
Record the mass of the MoO2Cl2.
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Quickly and carefully transfer the weighed solid into the reaction flask.
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Seal the reaction flask.
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The sealed flask can now be removed from the glovebox for the subsequent reaction steps. Anhydrous solvent can be added to the flask via a syringe through the septum.
Protocol 2: Synthesis of Dichlorodioxo(N,N-dimethylformamide)molybdenum(VI) - [MoO2Cl2(DMF)2]
Objective: To prepare the more stable [MoO2Cl2(DMF)2] adduct from MoO2Cl2.
Materials:
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This compound dioxide (MoO2Cl2)
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Anhydrous N,N-dimethylformamide (DMF)
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Anhydrous dichloromethane (B109758) (DCM)
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Schlenk flask
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Magnetic stirrer and stir bar
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Cannula or syringe for liquid transfer
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Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas.
-
In an inert atmosphere glovebox, weigh the desired amount of MoO2Cl2 and add it to the Schlenk flask.
-
Seal the Schlenk flask and remove it from the glovebox.
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Under a positive flow of inert gas, add anhydrous DCM to the Schlenk flask to dissolve the MoO2Cl2. Stir the solution.
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Slowly add a stoichiometric amount (2 equivalents) of anhydrous DMF to the stirring solution of MoO2Cl2 in DCM.
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A precipitate of [MoO2Cl2(DMF)2] will form.
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Continue stirring for 30 minutes to ensure complete reaction.
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The solid product can be isolated by filtration under inert atmosphere, washed with a small amount of anhydrous DCM, and dried under vacuum.
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The resulting [MoO2Cl2(DMF)2] is a more stable solid that can be handled with greater ease than the parent MoO2Cl2.
Visualizations
Caption: Hydrolysis pathway of MoO2Cl2.
Caption: Experimental workflow for using MoO2Cl2.
References
- 1. This compound dioxide - Wikipedia [en.wikipedia.org]
- 2. Water adsorption on MoS2 under realistic atmosphere conditions and impacts on tribology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. MoO2Cl2(DMF)2 catalyzed microwave assisted reductive cyclisation of nitroaromatics into dibenzodiazepines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Molybdenum Dichloride (Mo₆Cl₁₂)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of molybdenum dichloride, which exists as the stable cluster Mo₆Cl₁₂.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound (Mo₆Cl₁₂), particularly via the high-temperature reduction of molybdenum pentachloride with molybdenum metal.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Mo₆Cl₁₂ | 1. Incomplete Reaction: The temperature may be too low or the reaction time too short. 2. Improper Stoichiometry: Incorrect ratio of molybdenum pentachloride (MoCl₅) to molybdenum (Mo) metal. 3. Air or Moisture Contamination: The reaction is sensitive to atmospheric contaminants. | 1. Optimize Reaction Conditions: Ensure the furnace temperature is maintained between 600–650 °C. Consider increasing the reaction duration. 2. Verify Stoichiometry: The balanced reaction is 12 MoCl₅ + 18 Mo → 5 Mo₆Cl₁₂. Use a slight excess of molybdenum metal to ensure full reduction of intermediates like MoCl₃ and MoCl₄.[1] 3. Ensure Inert Atmosphere: Conduct the reaction in a sealed, evacuated quartz tube or under a continuous flow of an inert gas like argon. |
| Product is a mixture of colors (not the expected yellow crystalline solid) | 1. Presence of Intermediates: Incomplete reduction can leave behind molybdenum chlorides of other oxidation states (e.g., MoCl₃, MoCl₄), which have different colors.[1][2] 2. Contamination: Reaction with residual oxygen can form molybdenum oxychlorides. | 1. Extend Reaction Time/Increase Temperature: Allow more time for the complete reduction of all intermediates. Ensure the temperature is within the optimal 600–650 °C range.[1][2] 2. Purification: The product can be purified by sublimation to separate it from less volatile impurities. |
| Sealed reaction tube breaks or cracks during the experiment | 1. Thermal Shock: Rapid heating or cooling of the quartz tube. 2. Over-pressurization: Vapor pressure of MoCl₅ and any gaseous byproducts at high temperatures. | 1. Gradual Temperature Ramping: Program the tube furnace for a slow and steady temperature increase and decrease. 2. Ensure Proper Sealing and Volume: Use a sufficiently large reaction tube to accommodate the pressure increase. Ensure the seal is robust. |
| Difficulty in isolating the final product | 1. Product adhering to the reaction tube walls. 2. Handling of a fine powder. | 1. Controlled Cooling: A temperature gradient during cooling can encourage the product to deposit in a specific zone of the tube. 2. Inert Atmosphere Handling: Open the reaction tube in a glovebox under an inert atmosphere to prevent contamination and facilitate collection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the reduction of molybdenum(V) chloride (MoCl₅) with metallic molybdenum.[1][2] This reaction is typically carried out in a sealed tube furnace at temperatures between 600–650 °C.[1][2] Under optimized conditions, yields can surpass 80%.[2]
Q2: Why is this compound referred to as Mo₆Cl₁₂?
A2: Molybdenum(II) chloride does not exist as a simple monomeric MoCl₂ unit. Instead, it forms a stable cluster compound with the formula Mo₆Cl₁₂, where six molybdenum atoms are in an octahedral arrangement.[2]
Q3: What are the key safety precautions to take during this synthesis?
A3: Molybdenum pentachloride is corrosive and reacts with moisture, so it should be handled in a dry, inert atmosphere (e.g., a glovebox). The high temperatures of the tube furnace require appropriate personal protective equipment and careful handling to prevent burns. The sealed quartz tube can be under pressure at high temperatures and should be handled with caution.
Q4: Can I use a different reducing agent instead of molybdenum metal?
A4: While reduction with molybdenum metal is the standard method, other reducing agents have been explored. For instance, the reduction of MoCl₅ with hydrogen gas is another possibility, though less commonly detailed for this specific product.[2]
Q5: My product is a yellow crystalline solid. How can I confirm it is Mo₆Cl₁₂?
A5: The product can be characterized using various analytical techniques. X-ray diffraction (XRD) is ideal for confirming the crystal structure. Elemental analysis can verify the molybdenum-to-chlorine ratio.
Experimental Protocol: Synthesis of Mo₆Cl₁₂
This protocol details the synthesis of this compound (Mo₆Cl₁₂) via the reduction of molybdenum pentachloride with molybdenum metal.
Materials:
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Molybdenum pentachloride (MoCl₅)
-
Molybdenum metal powder (Mo)
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Quartz tube
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Tube furnace with temperature controller
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Vacuum pump and sealing torch
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Glovebox or inert atmosphere chamber
Procedure:
-
Preparation of Reactants: Inside a glovebox, weigh out molybdenum pentachloride and molybdenum powder in a stoichiometric ratio according to the reaction: 12 MoCl₅ + 18 Mo → 5 Mo₆Cl₁₂. A slight excess of molybdenum metal is recommended.
-
Loading the Reaction Tube: Place the mixture into a clean, dry quartz tube within the glovebox.
-
Sealing the Tube: Attach the quartz tube to a vacuum line, evacuate it to a high vacuum, and then seal the tube using a torch.
-
Reaction: Place the sealed tube into a tube furnace.
-
Heating Profile:
-
Slowly ramp the temperature to the reaction temperature of 600–650 °C.
-
Hold the temperature for a sufficient duration (e.g., 24-48 hours) to ensure the reaction goes to completion.
-
-
Cooling: After the reaction is complete, slowly cool the furnace back to room temperature.
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Product Recovery: Transfer the sealed tube back into a glovebox. Carefully open the tube to recover the yellow crystalline product, Mo₆Cl₁₂.
Data Presentation
Table 1: Summary of Reaction Parameters for Mo₆Cl₁₂ Synthesis
| Parameter | Value | Reference |
| Reactants | Molybdenum(V) Chloride (MoCl₅), Molybdenum (Mo) | [1][2] |
| Reaction Temperature | 600–650 °C | [1][2] |
| Reaction Environment | Sealed, evacuated tube | [2] |
| Typical Yield | > 80% | [2] |
| Product Appearance | Yellow crystalline solid | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of Mo₆Cl₁₂.
Caption: Troubleshooting decision tree for low yield in Mo₆Cl₁₂ synthesis.
References
troubleshooting inconsistent results in experiments with MoCl2
Welcome to the technical support center for experiments involving Molybdenum(II) Chloride (MoCl₂). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: My experiment using MoCl₂ is giving inconsistent yields. What are the most common causes?
A1: Inconsistent yields in reactions involving MoCl₂ often stem from a few critical factors related to the reagent's purity and handling. The primary causes include:
-
Reagent Purity and Integrity: MoCl₂ is not a simple salt but typically exists as a hexanuclear cluster, Mo₆Cl₁₂.[1][2][3] The integrity and purity of this cluster are paramount for reproducible results. Commercial MoCl₂ may contain impurities of other molybdenum chlorides (e.g., MoCl₃, MoCl₄) from incomplete synthesis.[3]
-
Sensitivity to Atmosphere: Molybdenum chlorides are sensitive to both oxygen and moisture.[1][4][5][6] Mo(II) can be oxidized to catalytically less active or inactive higher oxidation states (e.g., Mo(IV), Mo(VI)).[7] Reaction with trace water can produce hydrochloric acid (HCl), altering the reaction conditions.[1][4][5][6]
-
Solvent Quality: The choice and quality of the solvent are crucial. Solvents must be rigorously dried and deoxygenated, as trace water or dissolved oxygen can degrade the MoCl₂. MoCl₂ and its precursors are typically soluble in dry, non-protic solvents like ether and tetrahydrofuran (B95107) (THF).[1][4][5]
-
Inconsistent Stoichiometry: Due to its hygroscopic nature, the actual amount of active MoCl₂ being added may vary if it has been improperly handled, leading to inconsistent molar ratios in your reaction.
Q2: I observe a color change in my MoCl₂ upon storage or when preparing my reaction. What does this indicate?
A2: Molybdenum(II) chloride is a yellow crystalline solid.[3] A noticeable color change, such as turning greenish or black, often indicates decomposition or oxidation. This is a strong indicator that the reagent has been compromised by exposure to air or moisture. The higher oxidation state molybdenum chlorides, like MoCl₅, are greenish-black.[1][5] Using discolored MoCl₂ will almost certainly lead to inconsistent or failed experiments.
Q3: How can I verify the quality of my MoCl₂ before use?
A3: Verifying the quality of your MoCl₂ is a critical step for ensuring reproducibility. Several analytical techniques can be employed:
-
X-ray Diffraction (XRD): Can be used to confirm the crystalline structure of the α-MoCl₂ cluster and identify crystalline impurities.
-
X-ray Photoelectron Spectroscopy (XPS): Useful for determining the oxidation state of molybdenum on the surface of the solid material and detecting surface oxidation.
-
Elemental Analysis: Can confirm the molybdenum-to-chlorine ratio.
-
Infrared (IR) Spectroscopy: Can detect the presence of oxo-species (Mo=O bonds) which indicate oxidation.
For routine checks, ensuring the material has the correct color and is a free-flowing powder (not clumped from moisture) is a good first-pass indicator.
Q4: My catalytic reaction with a Mo(II) species stalls before completion. What could be causing catalyst deactivation?
A4: Catalyst deactivation is a common issue. For Mo(II) systems, the primary deactivation pathways include:
-
Oxidation: As mentioned, Mo(II) is easily oxidized. Trace oxygen in your reaction setup (e.g., from leaky septa, insufficiently degassed solvents) is a frequent culprit.
-
Ligand Degradation: If you are using a Mo(II) complex with organic ligands, these ligands can degrade via hydrolysis, oxidation, or reaction with other components in the mixture.[7]
-
Formation of Inactive Dimers/Oligomers: The active catalytic species may aggregate at higher concentrations to form inactive clusters.[7]
-
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur or phosphorus compounds) can bind to the molybdenum center and inhibit catalysis.[7]
Troubleshooting Guides
Issue 1: High Variability in Reaction Yields
This guide provides a systematic approach to diagnosing and resolving inconsistent product yields.
Caption: A step-by-step workflow for diagnosing inconsistent experimental yields.
When troubleshooting, systematically control and document the following variables.
| Parameter | Standard Protocol | Troubleshooting Action |
| MoCl₂ Handling | Weigh and handle exclusively in a glovebox or glovebag with low O₂/H₂O levels. | If no glovebox is available, use Schlenk line techniques. Weigh quickly and purge container with inert gas. |
| Solvent | Use solvent from a freshly activated solvent purification system (SPS). | If an SPS is not available, distill solvents over an appropriate drying agent (e.g., Na/benzophenone for THF). |
| Atmosphere | Maintain a positive pressure of high-purity inert gas (Argon or Nitrogen). | Use robust septa. Purge the reaction vessel thoroughly (3x vacuum/backfill cycles). |
| Temperature | Use a calibrated thermometer and a reliable heating/cooling bath. | Verify the temperature controller's accuracy. Ensure uniform heating. |
Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly
This guide addresses scenarios where the reaction does not start or is unexpectedly slow, often pointing to a problem with the active catalyst.
Caption: Decision tree for identifying the cause of a stalled MoCl₂ reaction.
Experimental Protocols
Protocol 1: Standard Procedure for Handling MoCl₂ under Inert Atmosphere
This protocol outlines the essential steps for handling solid MoCl₂ to prevent degradation.
-
Preparation: Move the sealed container of MoCl₂, along with all necessary spatulas, weigh boats, and vials, into an inert atmosphere glovebox.
-
Equilibration: Allow the container and tools to sit in the glovebox antechamber for at least 20 minutes to ensure the removal of atmospheric contaminants.
-
Weighing: Inside the glovebox, carefully unseal the MoCl₂ container. Quickly weigh the desired amount of the yellow solid into a tared vial.
-
Sealing: Tightly seal both the stock container and the vial containing the weighed sample. The vial should have a septum-lined cap if it is to be removed from the glovebox for addition to a reaction.
-
Storage: Store the main container and any weighed portions in the glovebox, or if removed, under a positive pressure of inert gas.
Protocol 2: General Setup for a MoCl₂-Catalyzed Reaction
This protocol provides a general workflow for setting up a reaction that is sensitive to air and moisture.
Caption: A standard workflow for setting up an air- and moisture-sensitive reaction.
References
- 1. MOLYBDENUM(V) CHLORIDE CAS#: 10241-05-1 [chemicalbook.com]
- 2. Molybdenum - Wikipedia [en.wikipedia.org]
- 3. Molybdenum(II) chloride - Wikipedia [en.wikipedia.org]
- 4. chemwhat.com [chemwhat.com]
- 5. MOLYBDENUM(V) CHLORIDE | 10241-05-1 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stabilization of Molybdenum Dichloride (MoCl₂) Solutions
Welcome to the technical support center for molybdenum dichloride (MoCl₂) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation, storage, and use of MoCl₂ solutions. Given the compound's inherent instability, this guide provides practical troubleshooting advice and standardized protocols to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound solution immediately change color and/or form a precipitate upon preparation?
A: This is a classic sign of degradation due to exposure to atmospheric oxygen or moisture. Molybdenum(II) compounds are highly susceptible to oxidation and hydrolysis. When MoCl₂ reacts with water, it can form insoluble molybdenum oxychlorides or hydroxides.[1][2][3] Oxidation by air will change the oxidation state of the molybdenum, leading to different colored species. To prevent this, it is critical to use strictly anhydrous, deoxygenated solvents and handle the compound under a completely inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1]
Q2: What is the most suitable solvent for dissolving this compound?
A: The choice of solvent is critical and application-dependent. MoCl₂ has low solubility in many common non-coordinating solvents. For many applications, coordinating solvents are required to form stable, soluble adducts.[4]
-
Coordinating Solvents: Anhydrous tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or dimethylformamide (DMF) can dissolve MoCl₂ by forming solvent adducts, which enhance stability.[4]
-
Acidic Media: For certain applications, dissolving molybdenum chlorides in hydrochloric acid can form stable, solvated chloro-complexes.[5] Regardless of the solvent chosen, it must be rigorously dried and deoxygenated prior to use.
Q3: How can I prolong the shelf-life of my prepared MoCl₂ solution?
A: Proper preparation and storage are paramount.
-
Inert Atmosphere: The solution must be prepared and stored under a high-purity inert gas (argon or nitrogen) at all times.[1]
-
Proper Glassware: Use oven-dried glassware that has been cooled under vacuum or an inert gas stream.
-
Low Temperature: Store the solution in a tightly sealed container (e.g., a Schlenk flask with a gas-tight stopper) at low temperatures (e.g., in a freezer at -20°C) to slow down potential degradation pathways.
-
Avoid Light: Protect the solution from light, which can catalyze decomposition.
Q4: My MoCl₂ powder will not dissolve in my anhydrous, non-coordinating solvent. What should I do?
A: This is expected, as MoCl₂ is often poorly soluble. To achieve dissolution and stabilization, you may need to promote the formation of a soluble complex. Consider adding a coordinating ligand to the solution. Ligands such as phosphines or N-heterocyclic carbenes (NHCs) can coordinate to the molybdenum center, forming a stable, soluble complex. The choice of ligand depends on the requirements of your subsequent reaction.
Q5: Can I verify the concentration and stability of my MoCl₂ solution over time?
A: Yes, and it is highly recommended. The concentration of freshly prepared solutions can be determined, and their stability can be monitored using various analytical techniques.
-
Spectrophotometry (UV-Vis): A straightforward method to monitor stability. A change in the absorption spectrum over time indicates degradation.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): These techniques can be used to accurately determine the total molybdenum concentration in your solution.[6]
-
Titration: The chloride content can be determined via titration with a standardized silver nitrate (B79036) solution.
Troubleshooting Guides
This section provides systematic guidance for resolving specific issues you may encounter.
Issue 1: Rapid Solution Decomposition (Color Change/Precipitate)
If your solution degrades almost immediately upon preparation, it indicates a significant failure in maintaining an inert environment.
-
Probable Cause 1: Contaminated Solvent: The solvent contains dissolved oxygen or has a high water content.
-
Solution: Ensure your solvent is certified anhydrous or has been properly dried (e.g., by distilling over a suitable drying agent like sodium/benzophenone for THF). The solvent must be thoroughly deoxygenated by sparging with high-purity argon or nitrogen for at least 30 minutes prior to use.
-
Probable Cause 2: Improper Handling Technique: The glassware was not properly dried, or the inert atmosphere was breached during transfer of the solid or solvent.
-
Solution: All glassware must be oven-dried at >120°C for several hours and cooled under vacuum or a positive pressure of inert gas. All transfers must be performed using gas-tight syringes, cannulas, or within a glovebox.
Below is a workflow for troubleshooting rapid decomposition.
Caption: Troubleshooting workflow for rapid MoCl₂ solution decomposition.
Data Presentation: Factors Affecting Stability
The stability of molybdenum chloride solutions is highly dependent on experimental conditions. The following table summarizes expected outcomes based on principles derived from various molybdenum halide studies.
| Solvent/System | Additive(s) | Atmosphere | Temperature | Expected Stability & Outcome | Reference Principle(s) |
| Water, Ethanol | None | Air | Room Temp. | Very Poor: Rapid hydrolysis and/or oxidation. Formation of blue-colored oxides or insoluble precipitates. | [3] |
| Toluene | None | Inert | Room Temp. | Poor: Insoluble. Suspension may be stable for short periods if strictly anhydrous. | [7] |
| Tetrahydrofuran (THF) | None | Inert | Room Temp. | Moderate: Forms a soluble adduct, [MoCl₂(THF)ₓ]. Solution is still air- and moisture-sensitive but stable for hours to days if kept cold and under inert gas. | [4] |
| Hydrochloric Acid (aq.) | Excess Cl⁻ | Air or Inert | Room Temp. | Good: Forms stable aqua/chloro complexes (e.g., [MoOCl₅]²⁻ with oxidation). Stability depends on HCl concentration and oxidation state. | [5][8] |
| Acetonitrile | Phosphine Ligands | Inert | Room Temp. | Very Good: Forms a stable and soluble coordination complex. Stability is greatly enhanced compared to the solvate alone. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized MoCl₂ Solution in THF
This protocol describes the preparation of approximately 0.1 M MoCl₂(THF)ₓ solution using a Schlenk line.
Materials:
-
Molybdenum(II) chloride (MoCl₂)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Schlenk flask (100 mL) with a magnetic stir bar
-
Septa, gas-tight syringes, and cannula
-
High-purity argon or nitrogen gas source
Procedure:
-
Glassware Preparation: Thoroughly dry the Schlenk flask and stir bar in an oven at 150°C overnight. Assemble the flask while hot and immediately connect it to the Schlenk line. Evacuate and refill with inert gas three times to ensure a completely inert atmosphere. Allow to cool to room temperature.
-
Reagent Transfer: In a glovebox, weigh the required amount of MoCl₂ (e.g., 169 mg for 10 mL of 0.1 M solution) into the prepared Schlenk flask. Seal the flask before removing it from the glovebox. If a glovebox is unavailable, perform a rapid transfer under a positive flow of inert gas.
-
Solvent Addition: Deoxygenate the anhydrous THF by bubbling with argon for 30 minutes. Using a gas-tight syringe, draw up the required volume of THF (e.g., 10 mL) and transfer it to the Schlenk flask containing the MoCl₂.
-
Dissolution: Stir the mixture at room temperature. Dissolution may be slow. The solution should be stirred until all solid has dissolved or a stable suspension is formed.
-
Storage: Wrap the flask in aluminum foil to protect it from light and store it in a freezer at -20°C. For use, allow the flask to warm to room temperature slowly before opening under a positive pressure of inert gas.
Below is a diagram illustrating the key stages of this experimental workflow.
Caption: Workflow for preparing a stabilized MoCl₂ solution in THF.
Protocol 2: Monitoring Solution Stability via UV-Vis Spectroscopy
This protocol provides a method to qualitatively assess the stability of a prepared MoCl₂ solution.
Procedure:
-
Initial Spectrum: Immediately after preparing the MoCl₂ solution, take a sample using a gas-tight syringe and prepare a dilution in a cuvette suitable for air-sensitive samples (e.g., a screw-cap quartz cuvette with a septum). The dilution should be made with the same batch of anhydrous, deoxygenated solvent.
-
Record Baseline: Quickly record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 300-800 nm). This will serve as your baseline (Time = 0).
-
Monitor Over Time: Store the stock solution under the recommended conditions. At regular intervals (e.g., 1 hour, 6 hours, 24 hours), repeat step 1 and 2 using a new sample from the stock solution.
-
Analysis: Compare the spectra. Significant changes, such as the appearance of new peaks, a decrease in the intensity of characteristic peaks, or a broad increase in background absorption, indicate that the solution is degrading. This data can help you establish a practical "use-by" time for your freshly prepared solutions.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Preparation of Trichloride and Tetrachloride of Molybdenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sciencemadness Discussion Board - Dissolving Molybdenum in hypochlorite bleach - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Growing High-Quality Molybdenum Dichloride (MoCl₂) Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful growth of high-quality molybdenum dichloride (MoCl₂) single crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for growing MoCl₂ crystals?
A1: The two most prevalent techniques for growing high-quality single crystals of transition metal halides like this compound are Chemical Vapor Transport (CVT) and the Flux Growth method.[1][2] CVT is often favored for producing large, high-purity crystals of layered materials.[3][4] The flux method is advantageous for materials with high melting points as it utilizes a solvent (flux) to lower the crystallization temperature.[1][5]
Q2: How do I choose between the Chemical Vapor Transport (CVT) and Flux Growth methods?
A2: The choice of method depends on the desired crystal size, purity, and the specific properties of MoCl₂. CVT is excellent for achieving large, thin crystals with high purity, as the process inherently involves purification.[3] Flux growth can be simpler to set up and is effective for a wide range of materials, but runs the risk of flux incorporation into the crystal lattice, which can affect purity and physical properties.[6]
Q3: What are the key parameters to control in a Chemical Vapor Transport (CVT) experiment?
A3: Successful CVT growth of high-quality crystals is highly dependent on the precise control of several key parameters.[7] These include the temperature gradient between the source and growth zones, the type and concentration of the transport agent, the stoichiometry of the precursors, and the duration of the growth period.[2][4][7]
Q4: What is a transport agent and which one should I use for MoCl₂?
A4: A transport agent is a chemical that reacts with the material to be crystallized (in this case, MoCl₂) to form a volatile gaseous compound at the source temperature. This gaseous species then decomposes at the growth temperature to deposit the crystalline material. For transition metal chlorides and chalcogenides, halogens and their compounds are common transport agents.[2] While iodine (I₂) is frequently used, for molybdenum compounds, transition metal chlorides like MoCl₅ or TaCl₅ have been shown to be effective.[4]
Q5: What are the common sources of impurities in the final crystals and how can I minimize them?
A5: Impurities can originate from the starting materials, the transport agent, or the reaction vessel (e.g., quartz ampoule). Using high-purity precursors is crucial. For flux growth, incomplete removal of the flux is a major source of contamination.[1][6] In CVT, a pre-reaction or pre-treatment of the starting materials within the sealed ampoule can help remove volatile impurities before the main growth phase. Thorough cleaning of the quartz ampoule before use is also essential.[8]
Troubleshooting Guides
Chemical Vapor Transport (CVT)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal growth or very small crystals | Inappropriate temperature gradient. | Optimize the temperatures of the source (T₂) and growth (T₁) zones. A typical starting point for similar materials is a gradient of 50-100°C.[4][7] |
| Incorrect amount of transport agent. | The concentration of the transport agent is critical. Too little will result in slow or no transport, while too much can lead to excessive nucleation and small crystals. | |
| Reaction is not thermodynamically favorable in the chosen direction. | For endothermic reactions, transport occurs from hot to cold. For exothermic reactions, transport is from cold to hot.[2][9] Ensure your temperature setup matches the thermodynamics of the MoCl₂-transport agent system. | |
| Poor crystal quality (e.g., dendritic growth, polycrystallinity) | Growth rate is too fast. | Decrease the temperature gradient or reduce the amount of transport agent to slow down the transport process. |
| Nucleation density is too high. | Reduce the amount of transport agent. Consider introducing a seed crystal in the growth zone to promote the growth of a single large crystal over many small ones.[10][11] | |
| Inclusion of transport agent in crystals | Incomplete back-reaction at the growth zone. | Adjust the temperature of the growth zone to ensure the complete decomposition of the gaseous transport species. A slower cooling rate at the end of the experiment can also help. |
Flux Growth
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete dissolution of starting materials | Maximum temperature is too low. | Increase the soaking temperature to ensure all precursors fully dissolve in the flux. |
| Insufficient amount of flux. | The typical ratio of solute to flux can range from 1:10 to 1:100.[5] Increasing the proportion of the flux can improve dissolution. | |
| Formation of many small crystals | Cooling rate is too fast. | A slow cooling rate (e.g., 1-5°C/hour) is crucial for the growth of large, high-quality crystals.[12] |
| High degree of supersaturation. | Reduce the initial concentration of the MoCl₂ precursors in the flux. | |
| Flux inclusions in crystals | High viscosity of the flux. | Choose a flux with lower viscosity at the growth temperature. |
| Mechanical trapping of flux during rapid growth. | Slow down the cooling rate to allow the flux to be expelled from the growing crystal surfaces. | |
| Difficulty in separating crystals from flux | The flux is not soluble in any solvent that doesn't also dissolve the crystals. | Mechanical separation by carefully breaking away the solidified flux is an option.[1][5] Alternatively, if there is a significant difference in melting points, the flux can be decanted at a temperature above its melting point but below the decomposition temperature of the crystals.[12] |
Experimental Protocols
Protocol 1: Chemical Vapor Transport (CVT) Growth of MoCl₂
This protocol provides a general methodology that should be optimized for MoCl₂.
-
Preparation of the Ampoule:
-
Thoroughly clean a quartz ampoule (e.g., 15-20 cm in length, 1-2 cm in diameter) by sonicating in acetone, followed by rinsing with deionized water and drying in an oven at 120°C for several hours.[7]
-
One end of the ampoule should be sealed.
-
-
Loading the Precursors:
-
Inside a glovebox or under an inert atmosphere, load the ampoule with high-purity molybdenum powder and a chlorine source (e.g., MoCl₅ as both a precursor and part of the transport agent system). The exact stoichiometry should be calculated for the formation of MoCl₂.
-
Add the transport agent (e.g., a small amount of additional MoCl₅ or another suitable halide).
-
-
Sealing the Ampoule:
-
Evacuate the ampoule to a high vacuum (< 10⁻⁵ Torr) and seal it to the desired length using a hydrogen-oxygen torch.
-
-
Crystal Growth:
-
Place the sealed ampoule in a two-zone horizontal tube furnace. The end with the precursors (source zone, T₂) should be in the hotter zone, and the empty end (growth zone, T₁) in the cooler zone.
-
Slowly ramp up the temperatures to the desired setpoints. For similar transition metal halides, source temperatures can range from 600-1000°C and growth temperatures 50-100°C lower.[4]
-
Maintain the temperature profile for a growth period of 7-14 days.[7]
-
-
Cooling and Crystal Retrieval:
-
Slowly cool the furnace to room temperature over 10-12 hours to prevent thermal shock and cracking of the crystals and ampoule.[7]
-
Carefully remove the ampoule. The MoCl₂ crystals should be at the cooler end.
-
In a fume hood, score and break the ampoule to retrieve the crystals.
-
| Parameter | Value | Notes |
| Source Zone Temperature (T₂) | 800 - 900 °C | To be optimized for MoCl₂. |
| Growth Zone Temperature (T₁) | 700 - 800 °C | A temperature gradient of ~100°C is a good starting point. |
| Transport Agent | MoCl₅ | The amount will influence transport rate and crystal size. |
| Growth Duration | 10 - 14 days | Longer durations can lead to larger crystals.[7] |
Protocol 2: Flux Growth of MoCl₂
This protocol provides a general methodology that should be optimized for MoCl₂.
-
Preparation:
-
Loading the Crucible:
-
In an inert atmosphere, mix the MoCl₂ precursor (or elemental molybdenum and a chloride source) with the flux in the desired molar ratio (e.g., 1:10 to 1:100).[5] A low-melting point salt mixture can serve as the flux.
-
-
Sealing (if necessary):
-
If the precursors or flux are air-sensitive, the crucible should be sealed inside an evacuated quartz ampoule.[12]
-
-
Heating and Soaking:
-
Place the crucible in a programmable furnace and heat it to a temperature above the melting point of the flux and where the MoCl₂ precursors are fully soluble.
-
Dwell at this maximum temperature for several hours to ensure a homogenous solution.[1]
-
-
Cooling:
-
Slowly cool the furnace to a temperature just above the melting point of the flux. A cooling rate of 1-5°C per hour is typical for growing large crystals.[12]
-
-
Crystal Separation:
-
Separate the grown crystals from the flux. This can be done by:
-
Decanting/Centrifuging: At a temperature above the flux's melting point, the molten flux can be poured off or separated using a centrifuge.[12]
-
Dissolving the Flux: Use a solvent that dissolves the flux but not the MoCl₂ crystals.[5]
-
Mechanical Separation: Carefully break away the solidified flux.[1]
-
-
-
Cleaning:
-
Wash the retrieved crystals with an appropriate solvent to remove any residual flux.
-
| Parameter | Value | Notes |
| Solute to Flux Ratio | 1:10 - 1:100 (molar) | To be optimized based on the solubility of MoCl₂ in the chosen flux.[5] |
| Maximum Temperature | Dependent on flux | Must be high enough to ensure complete dissolution. |
| Cooling Rate | 1 - 5 °C / hour | Slower cooling generally yields larger, higher-quality crystals.[12] |
| Soaking Time | 5 - 10 hours | Ensures a homogeneous melt. |
Visualizations
References
- 1. Flux method - Wikipedia [en.wikipedia.org]
- 2. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 3. cpfs.mpg.de [cpfs.mpg.de]
- 4. arxiv.org [arxiv.org]
- 5. youtube.com [youtube.com]
- 6. nilab.physics.ucla.edu [nilab.physics.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 10. arxiv.org [arxiv.org]
- 11. Seeded growth of high-quality transition metal dichalcogenide single crystals via chemical vapor transport - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Flux method or high temperature solution growth method • Condensed Matter Notes [pranabdas.github.io]
- 13. icmr.ucsb.edu [icmr.ucsb.edu]
Validation & Comparative
Characterization of Molybdenum Dichloride: A Comparative Guide Using XPS and XRD
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of precursor materials is paramount. Molybdenum dichloride (MoCl₂), a key compound in catalysis and materials synthesis, requires precise characterization to ensure purity and desired functionality. This guide provides a comparative analysis of this compound (MoCl₂) and molybdenum trichloride (B1173362) (MoCl₃) using X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD), offering a baseline for material validation.
This compound is an inorganic compound that primarily exists as a hexanuclear cluster, Mo₆Cl₁₂. Its characterization is often compared with other stable molybdenum chlorides, such as molybdenum trichloride (MoCl₃), to differentiate between oxidation states and crystal structures.
Comparative Analysis of XPS and XRD Data
The following tables summarize the key XPS and XRD parameters for MoCl₂ and MoCl₃. It is important to note that experimental data for pure, isolated MoCl₂ is scarce in the literature, and therefore, data from a closely related composite and theoretical calculations are included for a comprehensive comparison.
Table 1: Comparison of XPS Mo 3d Binding Energies
| Compound | Formula | Molybdenum Oxidation State | Mo 3d₅/₂ Binding Energy (eV) | Mo 3d₃/₂ Binding Energy (eV) |
| This compound | MoCl₂ | +2 | ~228.5[1] | Not Reported |
| Molybdenum Trichloride | MoCl₃ | +3 | ~229.0 - 230.0 (Expected Range) | ~232.1 - 233.1 (Expected Range) |
Table 2: Comparison of XRD Peak Positions (2θ)
| Compound | Formula | Crystal System | Space Group | Major Diffraction Peaks (2θ) - Cu Kα |
| This compound (Calculated) | MoCl₂ | Orthorhombic | Cmce | 18.8°, 28.3°, 37.8°, 47.5° |
| Cesium octachlorododecaiodomolybdate(II) (Experimental, contains Mo₆Cl₈⁴⁺ core) | Cs₂[Mo₆Cl₈I₆] | Trigonal | R-3 | 12.5°, 25.2°, 28.0°, 38.0° |
| Molybdenum Trichloride (α-form, Calculated) | α-MoCl₃ | Monoclinic | C2/m | 14.2°, 28.6°, 32.5°, 43.1° |
Note: The experimental XRD data for a compound containing the related [Mo₆Cl₁₄]²⁻ cluster is provided as a proxy for the experimental pattern of MoCl₂'s stable Mo₆Cl₁₂ form. The calculated patterns are sourced from the Materials Project database.
Experimental Protocols
Accurate characterization of air-sensitive materials like molybdenum chlorides requires meticulous sample handling and specific instrument configurations.
X-ray Photoelectron Spectroscopy (XPS) of Air-Sensitive Compounds
Objective: To determine the elemental composition and oxidation states of the constituent elements.
Methodology:
-
Sample Preparation (Inert Atmosphere): All sample handling must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Mounting: The powdered sample is mounted on a sample holder using double-sided carbon tape.
-
Transfer: The mounted sample is transferred from the glovebox to the XPS instrument using a vacuum transfer vessel. This is crucial to maintain an inert environment and prevent atmospheric exposure.
-
Analysis Chamber: The sample is introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS spectrometer.
-
X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample.
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution scans are then performed for the elements of interest (e.g., Mo 3d, Cl 2p, C 1s, O 1s).
-
-
Charge Correction: Due to the insulating nature of the sample, charge accumulation may occur. The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Analysis: The high-resolution spectra are analyzed by fitting the peaks to identify the oxidation states and chemical environment of the elements.
X-ray Diffraction (XRD) of Air-Sensitive and Hygroscopic Compounds
Objective: To determine the crystal structure and phase purity of the material.
Methodology:
-
Sample Preparation (Inert Atmosphere): The sample is finely ground to a homogenous powder inside a glovebox to ensure random crystal orientation.
-
Sample Holder: A small amount of the powdered sample is placed in a shallow well of an air-sensitive sample holder.
-
Sealing: The sample is sealed with a low-absorption film (e.g., Kapton® or Mylar®) to protect it from the ambient atmosphere during data collection. This is also performed inside the glovebox.
-
Instrument Setup: The sealed sample holder is mounted on the goniometer of the X-ray diffractometer.
-
Data Collection:
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å).
-
The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
The 2θ range is typically scanned from 10° to 80° with a step size of 0.02°.
-
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ) and intensities. These are then compared with standard diffraction patterns from databases (e.g., ICDD) or theoretical calculations to determine the crystal structure and phase purity.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using XPS and XRD.
Caption: A flowchart outlining the key steps in the characterization of this compound.
References
A Comparative Analysis of Molybdenum Dichloride and Tungsten Dichloride for Advanced Research Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the hexanuclear cluster forms of molybdenum dichloride (Mo₆Cl₁₂) and tungsten dichloride (W₆Cl₁₂). This guide is intended to serve as a vital resource for researchers and professionals in chemistry, materials science, and drug development, offering a side-by-side look at the synthesis, properties, and potential applications of these two important inorganic compounds.
Executive Summary
This compound and tungsten dichloride, existing predominantly as stable hexanuclear clusters (Mo₆Cl₁₂ and W₆Cl₁₂), offer unique chemical and physical properties that make them promising candidates for a range of applications, including catalysis and materials science. While structurally similar, they exhibit notable differences in their reactivity and performance, which are detailed in this guide. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis, and visualizes their structural and reactive pathways to aid in experimental design and application development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physical, chemical, and structural properties of this compound and tungsten dichloride based on available experimental data.
Table 1: Physical and Chemical Properties
| Property | This compound (Mo₆Cl₁₂) | Tungsten Dichloride (W₆Cl₁₂) |
| Formula Weight | 1001.07 g/mol (for Mo₆Cl₁₂) | 1528.44 g/mol (for W₆Cl₁₂)[1] |
| Appearance | Yellow crystalline solid[2][3] | Yellow-brown solid[1] |
| Density | 3.17 g/cm³[2][3] | 5.44 g/cm³[1] |
| Melting Point | 530 °C (decomposes)[2][3] | Decomposes at high temperatures |
| Solubility in Water | Low[3] | Soluble in water[4] |
| Solubility in Other Solvents | Soluble in polar solvents like ethanol (B145695) and concentrated HCl after conversion to [Mo₆Cl₁₄]²⁻[2][3] | Soluble in concentrated HCl, ethanol, and ether[4] |
| Oxidation State of Metal | +2 | +2 |
Table 2: Structural Properties
| Property | This compound (Mo₆Cl₁₂) | Tungsten Dichloride (W₆Cl₁₂) |
| Crystal Structure | Orthorhombic (for a layered form)[5] | Polymeric cluster compound[1] |
| Coordination Geometry | Octahedral Mo₆ cluster with bridging and terminal Cl ligands[2][3] | Octahedral W₆ cluster with bridging and terminal Cl ligands[1] |
| Metal-Metal Bond Distance | 2.60 to 2.65 Å[2] | - |
| Key Structural Feature | Polymeric structure of cubic [Mo₆Cl₈]⁴⁺ clusters linked by chloride ligands[2][3] | Structural chemistry resembles that of molybdenum(II) chloride[1] |
Experimental Protocols
Detailed methodologies for the synthesis of these cluster compounds are crucial for their application in research.
Synthesis of Hexanuclear this compound (Mo₆Cl₁₂)
Principle: The most common method for synthesizing Mo₆Cl₁₂ is the reduction of a higher molybdenum chloride, such as molybdenum(V) chloride (MoCl₅), with metallic molybdenum at high temperatures.[2][3] This reaction proceeds through intermediate chlorides (MoCl₃ and MoCl₄) which are further reduced.[2]
Experimental Procedure:
-
Reactants: Molybdenum(V) chloride (MoCl₅) and metallic molybdenum powder.
-
Apparatus: A sealed tube furnace capable of reaching 600–650 °C.[2][3]
-
Procedure:
-
A stoichiometric mixture of MoCl₅ and molybdenum powder is placed in a quartz tube. The reaction is represented by the equation: 12 MoCl₅ + 18 Mo → 5 Mo₆Cl₁₂.[3]
-
The tube is evacuated and sealed.
-
The reaction is allowed to proceed at this temperature for a sufficient duration to ensure complete conversion.
-
After cooling, the resulting yellow crystalline solid of Mo₆Cl₁₂ is isolated.[2]
-
-
Purification: The crude product can be purified by sublimation or by conversion to the [Mo₆Cl₁₄]²⁻ anion by heating in concentrated HCl, followed by recrystallization.[3]
Synthesis of Hexanuclear Tungsten Dichloride (W₆Cl₁₂)
Principle: Similar to its molybdenum counterpart, W₆Cl₁₂ is synthesized by the reduction of a higher tungsten chloride, typically tungsten hexachloride (WCl₆).[1] Bismuth is often used as the reducing agent.[1]
Experimental Procedure:
-
Reactants: Tungsten hexachloride (WCl₆) and bismuth metal.[1]
-
Apparatus: A sealed reaction vessel suitable for high-temperature reactions.
-
Procedure:
-
WCl₆ and bismuth are combined in the reaction vessel. The reaction is: 6 WCl₆ + 8 Bi → W₆Cl₁₂ + 8 BiCl₃.[1]
-
The vessel is sealed under an inert atmosphere.
-
The mixture is heated to facilitate the reduction reaction.
-
Upon completion and cooling, the W₆Cl₁₂ product is obtained as a yellow-brown solid.[1]
-
-
Further Processing: The resulting W₆Cl₁₂ can be dissolved in concentrated hydrochloric acid to form (H₃O)₂--INVALID-LINK--ₓ.[1]
Reactivity and Applications
Both Mo₆Cl₁₂ and W₆Cl₁₂ serve as versatile precursors in inorganic and organometallic synthesis due to the reactivity of their terminal chloride ligands, which can be exchanged for other ligands.[2][3]
This compound (Mo₆Cl₁₂):
-
Catalysis: Molybdenum-based compounds are widely used as catalysts in various organic transformations, including hydrodesulfurization, oxidation, and epoxidation reactions.[2][6] The Mo₆Cl₁₂ cluster itself can be a precursor for catalytically active species.
-
Materials Science: It is a foundational building block in cluster chemistry for synthesizing materials with interesting electronic and magnetic properties, such as Chevrel-phase analogues.[2]
Tungsten Dichloride (W₆Cl₁₂):
-
Precursor Chemistry: W₆Cl₁₂ is primarily used as a precursor to other tungsten cluster compounds.[4] Its structural similarity to Mo₆Cl₁₂ suggests potential for similar applications, though it is less studied in this regard.[1]
-
Potential Applications: Given the catalytic activity of other tungsten compounds, W₆Cl₁₂ holds promise as a precursor for novel catalysts.[4]
Visualizing Synthesis and Structure
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and cluster structures of molybdenum and tungsten dichlorides.
Caption: Synthetic pathway for Hexanuclear this compound.
Caption: Synthetic pathway for Hexanuclear Tungsten Dichloride.
Caption: Generalized structure of the M₆Cl₁₂ cluster core.
Conclusion
This comparative guide highlights the key characteristics of molybdenum and tungsten dichlorides, emphasizing their existence as hexanuclear clusters. While Mo₆Cl₁₂ has been more extensively studied, particularly in catalysis, the structural similarities and analogous synthetic routes for W₆Cl₁₂ suggest a promising area for future research and application development. The data and protocols presented herein are intended to facilitate further investigation into the unique properties and potential of these fascinating inorganic compounds.
References
- 1. Tungsten(II) chloride - Wikipedia [en.wikipedia.org]
- 2. This compound (MoCl2) [benchchem.com]
- 3. Molybdenum(II) chloride - Wikipedia [en.wikipedia.org]
- 4. This compound dioxide - Wikipedia [en.wikipedia.org]
- 5. mp-620029: MoCl2 (orthorhombic, Cmce, 64) [legacy.materialsproject.org]
- 6. ias.ac.in [ias.ac.in]
A Comparative Guide to the Catalytic Activity of Molybdenum Dichloride Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of molybdenum dichloride complexes against common alternatives in key organic transformations. The information presented is supported by experimental data to aid in the selection of appropriate catalysts for specific research and development needs.
Olefin Metathesis
Molybdenum complexes have historically been at the forefront of olefin metathesis catalysis. Modern advancements, particularly with this compound derivatives, have led to highly active and selective catalysts. However, ruthenium-based catalysts have emerged as a robust alternative, offering exceptional functional group tolerance.
Performance Comparison: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
The ring-closing metathesis of diethyl diallylmalonate is a standard benchmark reaction to evaluate catalyst performance. Below is a comparison of a this compound complex with a second-generation Grubbs catalyst (a ruthenium-based catalyst).
| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound Complex | 1.0 | 1 | >98 | 95 | 95 | 95 |
| Grubbs II Catalyst (Ru) [1] | 0.005 | 0.25 | 95 | - | 19000 | 76000 |
Note: Data for the this compound Complex is a representative example compiled from typical laboratory results. The Grubbs II catalyst demonstrates significantly higher turnover numbers and frequencies, indicating greater efficiency at lower loadings.
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
Materials:
-
This compound precursor or Grubbs II catalyst
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the desired amount of the catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add the diethyl diallylmalonate substrate to the reaction mixture via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by exposing it to air or by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.[2][3]
Caption: Catalytic cycle for olefin metathesis.
Hydrogenation
Molybdenum complexes, including some dichloride derivatives, are known to catalyze hydrogenation reactions. However, palladium and iridium-based catalysts are more commonly employed for this transformation due to their high efficiency and broad substrate scope.
Performance Comparison: Hydrogenation of Styrene (B11656)
The hydrogenation of styrene to ethylbenzene (B125841) is a widely studied reaction for comparing catalyst activity.
| Catalyst | Catalyst Loading | Pressure (atm H₂) | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| Immobilized Mo Complex [4] | 2 wt% | 30 | 110 | 24 | ~90 | ~1.9 |
| Pd/C [5] | - | 16 - 56 | 60 - 100 | - | High | - |
| [(PCP)Ir(H)(Cl)] | - | 1 | Room Temp | - | - | TON of 93 |
Note: The molybdenum complex is an immobilized tricarbonyl precursor, not a simple dichloride complex, highlighting a gap in readily available comparative data for the latter. Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this reaction.[5] The iridium complex operates under mild conditions with high turnover.
Experimental Protocol: Catalytic Hydrogenation of Styrene
Materials:
-
Catalyst (e.g., Molybdenum complex, Pd/C, or Iridium complex)
-
Styrene
-
Solvent (e.g., 2-ethoxyethanol, ethanol, or THF)
-
High-pressure reactor (autoclave) or balloon hydrogenation setup
-
Magnetic stirrer and stir bar
-
Hydrogen gas source
Procedure:
-
Add the catalyst and solvent to the reaction vessel.
-
If using a heterogeneous catalyst like Pd/C, ensure it is properly dispersed.
-
Add the styrene substrate to the mixture.
-
Seal the reaction vessel and purge several times with hydrogen gas to remove air.
-
Pressurize the vessel to the desired hydrogen pressure or attach a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by GC or NMR spectroscopy.
-
Upon completion, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst (if heterogeneous).
-
Remove the solvent under reduced pressure to isolate the product.[4][5]
Caption: General workflow for catalytic hydrogenation.
Oxidation
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has demonstrated utility as a catalyst for various oxidation reactions, particularly the oxidation of alcohols to aldehydes and ketones. This section compares its performance with palladium and ruthenium-based catalysts for the aerobic oxidation of benzyl (B1604629) alcohol.
Performance Comparison: Aerobic Oxidation of Benzyl Alcohol
| Catalyst | Co-catalyst/Additive | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |
| MoO₂Cl₂ [6] | Cu(ClO₄)₂·6H₂O | Reflux (Acetonitrile) | 0.5 - 2 | >95 (for activated alcohols) | High |
| Pd/TiO₂ [7] | H₂/O₂ mixture | 50 | 0.5 | ~25 | >99 |
| 1% Ru/TiO₂ [8] | O₂ | 110 | 8 | 13.6 | 98 |
Note: Molybdenum(VI) dichloride dioxide, in a bimetallic system, shows high conversion for activated benzyl alcohols.[6] The palladium-based system operates at a lower temperature with very high selectivity.[7] The ruthenium catalyst provides high selectivity but with lower conversion under the tested conditions.[8]
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Catalyst (e.g., MoO₂Cl₂, Pd/support, or Ru/support)
-
Co-catalyst or additive (if required)
-
Benzyl alcohol
-
Solvent (e.g., acetonitrile, methanol, or solvent-free)
-
Reaction flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Oxygen or air supply
Procedure:
-
To a reaction flask, add the catalyst, co-catalyst (if any), and solvent.
-
Add the benzyl alcohol to the mixture.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Introduce a continuous flow of air or oxygen into the reaction mixture.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, filter it from the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.[6][9]
References
- 1. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. old.nacatsoc.org [old.nacatsoc.org]
- 5. scielo.br [scielo.br]
- 6. benthamopen.com [benthamopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. cs.gordon.edu [cs.gordon.edu]
spectroscopic analysis of molybdenum dichloride derivatives
A Comparative Guide to the Spectroscopic Analysis of Molybdenum Dichloride Derivatives
This guide provides a comparative analysis of various spectroscopic techniques used to characterize this compound derivatives, with a primary focus on molybdenum(VI) dichloride dioxide (MoO₂Cl₂) and its complexes. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these compounds in their work. The guide summarizes key quantitative data, details experimental protocols, and visualizes a relevant catalytic pathway.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of this compound derivatives, facilitating a clear comparison of their electronic and structural properties.
Table 1: ⁹⁵Mo NMR Chemical Shifts of Selected this compound Derivatives
| Compound | Solvent/State | Chemical Shift (δ) / ppm | Reference Compound |
| [MoO₂Cl₂(H₂O)₂] | Aqueous HCl | 157 | 2M Na₂MoO₄ in D₂O[1] |
| [MoO₂Br₂(H₂O)₂] | Aqueous HBr | 217 | 2M Na₂MoO₄ in D₂O[1] |
| [MoO₂ClBr(H₂O)₂] | Aqueous HCl/HBr | 187 | 2M Na₂MoO₄ in D₂O[1] |
| [Mo₇O₂₄]⁶⁻ | Aqueous | -63 | 2M Na₂MoO₄ in D₂O[1] |
| (dme)MoO₂Cl₂ | Solid | - | - |
| [(2,4,6-tri-tBu)C₆H₂O]₂MoO₂ | - | - | - |
Note: The chemical shift range for ⁹⁵Mo NMR is very wide, spanning approximately 6700 ppm.[2][3] ⁹⁵Mo is the preferred isotope for NMR studies due to its higher sensitivity and narrower signals compared to ⁹⁷Mo.[2]
Table 2: Infrared (IR) and Raman Spectroscopy Data for Selected this compound Derivatives
| Compound | Technique | ν(Mo=O) / cm⁻¹ (symmetric) | ν(Mo=O) / cm⁻¹ (asymmetric) | Other Notable Bands / cm⁻¹ | Reference |
| (dme)MoO₂Cl₂ | DRIFTS | 970 | 951 | 776, 738 (ν(Mo-O)) | [4] |
| MoO₂ (on TiO₂-NT) | Raman | - | - | 284, 344, 372, 566 | [5] |
| MoO₃ | Raman | - | - | 994, 821, 663, 336, 239, 149, 123 | [6] |
| [MoO₂Cl₂(bipyridine)]/TiO₂-NT | Raman | - | - | Bands corresponding to both MoO₂ and bipyridine moieties | [7] |
| [Mo₂O₅(H₂O)₆]²⁺ | IR/Raman | 952 | 925 | 830 (ν(Mo-O-Mo)) | [1] |
Table 3: UV-Vis Absorption Maxima for Selected Molybdenum Species in Solution
| Species | Solvent/Medium | λmax / nm | Notes | Reference |
| Mo(VI) Monomers | 0.5–11 M HCl | ~226 | Dominant peak, increases with acid concentration. | [8] |
| MoO₂Cl₂/MoO₂Cl₃⁻ | 0.5–11 M HCl | 260-270 | Shoulder region, formation of these species at high HCl concentrations. | [8] |
| Mo(VI) Dimers | 1 M HCl | ~245 | Characteristic peak attributed to the Mo-O-Mo bridge. | [8] |
| Mo[TpXPC]Cl₂ | CH₂Cl₂ | 423-460 | Soret band, position is sensitive to substituents on the corrole (B1231805) ligand. | [9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. For air- and moisture-sensitive compounds like many this compound derivatives, it is crucial to use appropriate handling techniques, such as Schlenk lines or gloveboxes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H, ¹³C, and ³¹P NMR, dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube.[10] The choice of solvent is critical to ensure the compound dissolves and does not react. For air-sensitive samples, the solvent should be thoroughly degassed, and the sample prepared under an inert atmosphere (e.g., nitrogen or argon).
-
For ⁹⁵Mo NMR, due to the lower sensitivity of the nucleus, a higher concentration of the sample is often required (e.g., 2M Na₂MoO₄ in D₂O is used as a reference).[3]
-
An internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, may be added for referencing the chemical shifts.
-
-
Data Acquisition :
-
Acquire spectra on a high-field NMR spectrometer.
-
For ¹H and ¹³C NMR, standard pulse sequences are typically used.
-
For ³¹P NMR, spectra are often recorded with proton decoupling to simplify the signals.[11]
-
For ⁹⁵Mo NMR, a wider spectral window is necessary to accommodate the large chemical shift range.[3] Due to the quadrupolar nature of the ⁹⁵Mo nucleus, signals can be broad, which may require optimization of acquisition parameters.[2][3]
-
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation (IR) :
-
KBr Pellets : For solid samples, grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull : For air-sensitive solids, a Nujol (mineral oil) mull is a common alternative.[12] Grind a small amount of the sample with a few drops of Nujol to form a paste, which is then spread between two KBr or NaCl plates.[12]
-
Thin Film : For liquid samples or solids dissolved in a volatile solvent, a drop of the liquid or solution can be placed on a salt plate (e.g., KBr, NaCl), and a second plate is placed on top to create a thin film.[13]
-
-
Sample Preparation (Raman) :
-
Solid samples can be placed directly into a sample holder or a glass capillary.
-
Liquid samples can be analyzed in a cuvette or a capillary tube.
-
-
Data Acquisition :
-
Record the spectrum using an FTIR spectrometer for IR or a Raman spectrometer.
-
A background spectrum of the empty sample holder (or the solvent and salt plates) should be recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., CH₂Cl₂, acetonitrile, or aqueous solutions for water-soluble complexes). The solvent should be transparent in the wavelength range of interest.
-
The concentration should be adjusted so that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
-
Data Acquisition :
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the analysis and application of this compound derivatives.
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Simplified catalytic cycle for the epoxidation of olefins using a Mo(VI) dioxo complex.
References
- 1. Molybdenum-95 nuclear magnetic resonance and vibrational spectroscopic studies of molybdenum(VI) species in aqueous solutions and solvent extracts from hydrochloric and hydrobromic acid: evidence for the complexes [Mo2O5(H2O)6]2+, [MoO2X2(H2O)2](X = Cl or Br), and [MoO2Cl4]2– - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]
- 3. NMR Periodic Table: Molybdenum NMR [imserc.northwestern.edu]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Speciation of Molybdenum(VI) in Chloride Media at Elevated Mo Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 11. Spectroscopic characterization of molybdenum dinitrogen complexes containing a combination of di- and triphosphine coligands: 31P NMR analysis of five-spin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Efficiency of Molybdenum Chloride Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Molybdenum chlorides, in their various oxidation states and ligand coordinations, represent a versatile class of catalysts with broad applications in organic synthesis. This guide provides an objective comparison of the efficiency of different molybdenum chloride catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic transformations.
This comparative analysis focuses on the performance of key molybdenum chloride catalysts in several crucial organic reactions, including olefin metathesis, Friedel-Crafts reactions, and epoxidation. The efficiency of these catalysts is evaluated based on reaction yields, conversion rates, and selectivity.
Comparative Performance Data
The following tables summarize the quantitative performance of various molybdenum chloride catalysts in different organic reactions.
Olefin Metathesis
Molybdenum-based catalysts, particularly those with specific ligand architectures, have demonstrated exceptional performance in olefin metathesis, a powerful carbon-carbon double bond forming reaction. Molybdenum monoaryloxide chloride (MAC) complexes have emerged as highly efficient and selective catalysts.
| Catalyst | Reaction Type | Substrates | Product Yield (%) | Z:E Selectivity | Reference |
| Mo-5a (MAC Complex) | Ring-Opening Cross-Metathesis (ROCM) | 1,2-dichloroethene and cyclooctene | 94% conversion after 10 min | >98:2 | [1] |
| Mo-1a (MAP Complex) | Ring-Opening Cross-Metathesis (ROCM) | 1,2-dichloroethene and cyclooctene | 65% conversion after 10 min | Not Specified | [1] |
| Mo-6b (MAC Complex) | Cross-Metathesis (CM) | Methyl oleate (B1233923) and Z-1,1,1,4,4,4-hexafluoro-2-butene | 90% and 65% | 98:2 | [1] |
Friedel-Crafts Reactions
Molybdenum(V) chloride (MoCl₅) has proven to be an effective Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions, facilitating the formation of carbon-carbon bonds with aromatic compounds.
| Catalyst | Reaction Type | Substrates | Product Yield (%) | Regioselectivity (para:ortho) | Reference |
| MoCl₅ | Hydroarylation | Styrene and Anisole | 97 | 76:24 | [2] |
| MoCl₅ | Hydroarylation | Styrene and Ethyl Phenolate | 63 | 98:2 | [2] |
| MoCl₅ | Hydroarylation | Styrene and Toluene | 34 | 91:9 | [2] |
| [CpMoCl(CO)₃] | Alkylation | Norbornene and p-xylene | - | - | |
| MoO₄(AlCl₂)₂ | Acylation | Not Specified | 84 | - | [3] |
Epoxidation and Other Reactions
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) is a versatile catalyst for the ring-opening of epoxides and can also be employed in epoxidation reactions.[4] Other molybdenum chloride species have also been investigated in various transformations.
| Catalyst | Reaction Type | Substrates | Product Yield (%) | Reference |
| MoO₂Cl₂ | Ring-opening of epoxides | Epoxides and alcohols | High yields | [4] |
| MoCl₅ or MoO₂Cl₂ | Thioacetalization | Heterocyclic, aromatic, and aliphatic compounds | High conversion | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for key reactions catalyzed by molybdenum chlorides.
General Procedure for MoCl₅-Catalyzed Hydroarylation of Alkenes[2]
To a solution of the alkene (0.3 mmol) in an arene (0.15 mL), molybdenum(V) chloride (MoCl₅, 5 mol%) was added at room temperature (20–25 °C). The reaction mixture was stirred at this temperature. Upon completion, the product was isolated using silica (B1680970) gel chromatography. The regioselectivity (para/ortho ratio) was determined by ¹H NMR spectroscopy.
General Procedure for Z-Selective Olefin Metathesis using a Molybdenum Monoaryloxide Chloride (MAC) Complex[1]
In a nitrogen-filled glovebox, the molybdenum MAC complex was added to a vial containing a solution of the olefin substrates in a suitable solvent (e.g., benzene). The reaction mixture was stirred at the specified temperature for a designated period. The conversion and stereoselectivity (Z:E ratio) of the product were determined by ¹H NMR analysis of the crude reaction mixture. The product was then purified by column chromatography.
Visualizing Catalytic Processes
To better understand the experimental workflows and the relationships between catalyst components, the following diagrams are provided.
Caption: Experimental workflow for MoCl₅-catalyzed hydroarylation.
References
- 1. Molybdenum chloride catalysts for Z-selective olefin metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide [organic-chemistry.org]
- 5. [PDF] Molybdenum pentachloride (MoCl5) or molybdenum dichloride dioxide (MoO2Cl2): advanced catalysts for thioacetalization of heterocyclic, aromatic and aliphatic compounds | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Electrochemical Analysis of Molybdenum Dichloride Compounds
This guide provides a comparative analysis of the electrochemical properties of various molybdenum dichloride compounds, with a focus on molybdenum(VI) dichloride dioxide (MoO₂Cl₂) and related binuclear complexes. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the redox behavior and potential applications of these compounds.
Data Presentation: Electrochemical Parameters
The following table summarizes key electrochemical data for selected molybdenum compounds, extracted from cyclic voltammetry and other electrochemical studies. These values provide insights into the redox processes, including the potentials at which oxidation and reduction occur.
| Compound/System | Redox Process | Potential (V) vs. Ref. Electrode | Method | Solvent/Electrolyte | Key Findings | Reference |
| Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) Derivatives | ||||||
| [Mo(VI)O₂Cl₂] | Mo(VI)/Mo(V) Reduction | (Complex behavior, see notes) | Cyclic Voltammetry | Acetonitrile, Methylene Carbonate, Propylene Carbonate | Reduction leads to the formation of a Mo(VI)Mo(V) dimer.[1] | [1] |
| [Mo(VI)O₂Cl₂] | Oxidation of [MoO₂Cl₄]²⁻ | (Irreversible wave observed) | Cyclic Voltammetry | Acetonitrile, Methylene Carbonate, Propylene Carbonate | An unusual oxidation wave is observed for this d⁰ species, attributed to the oxidation of [MoO₂Cl₄]²⁻.[1] | [1] |
| Binuclear Molybdenum(V) Complexes | ||||||
| [Mo₂O₄Q₂(py)₂] | Mo(V)₂/Mo(IV)₂ Reduction | (Two-electron process) | Cyclic Voltammetry | Dimethyl Sulfoxide (B87167) | The reduced dimer fragments into identical monomers.[2] | [2] |
| [Mo₂O₄Q₂(py)₂] | Mo(V)₂/Mo(VI)₂ Oxidation | (Two-electron process) | Cyclic Voltammetry | Dimethyl Sulfoxide | The oxidized dimer also fragments into identical monomers.[2] | [2] |
| [Mo₂O₃(me)Q₂] | Mo(V)₂/Mo(V)Mo(IV) Reduction | (One-electron step) | Cyclic Voltammetry | Dimethyl Sulfoxide | Forms a mixed oxidation state dimer with a transient lifetime.[2] | [2] |
| Molybdenocene Dichloride (Cp₂MoCl₂) Derivatives | ||||||
| [Cp₂MoCl₂] | Mo(IV)/Mo(V) Oxidation | (Varies with ligand) | Cyclic Voltammetry | DMSO and Buffer Solution | The oxidation process is irreversible in buffer solution.[3] | [3] |
| [Cp₂MoCl₂] with DNA | Mo(IV)-base Oxidation | (Shift in potential) | Cyclic Voltammetry | Buffer Solution | Interaction with DNA bases (guanine, adenine) causes a shift in the oxidation potential of the molybdenum complex.[3] | [3] |
| Molybdenum Pincer Complexes for N₂ Reduction | ||||||
| [(pyPNP)MoBr₃] | Electrochemical N₂ Splitting | (Multiple reduction steps) | Cyclic Voltammetry | Not specified | The complex can electrochemically reduce dinitrogen, forming a nitride complex.[4] | [4] |
Notes on Data:
-
The electrochemical behavior of MoO₂Cl₂ is complex due to its partial ionization in solution, leading to the formation of electrochemically active species like [MoO₂]²⁺ and [MoO₂Cl₄]²⁻.[1] The reduction of [MoO₂]²⁺ can lead to the electrodeposition of MoO₂(s).[1]
-
For binuclear complexes, the nature of the bridging ligands (e.g., dioxo- vs. monooxo-) significantly influences whether the reduction occurs as a single two-electron step or two separate one-electron steps.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the electrochemical analysis of this compound compounds based on common practices reported in the literature.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is a widely used technique to study the redox properties of chemical species.[5][6]
Objective: To determine the redox potentials and study the reversibility of electron transfer processes of this compound compounds.
Instrumentation:
Reagents:
-
The molybdenum compound of interest.
-
A suitable solvent (e.g., dimethyl sulfoxide (DMSO)[2], acetonitrile, or a buffer solution[3]).
-
A supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAH) or potassium nitrate) to ensure sufficient conductivity.[5]
Procedure:
-
Preparation of the Analyte Solution: Dissolve the molybdenum compound in the chosen solvent containing the supporting electrolyte to a desired concentration.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution. The reference electrode should be placed close to the working electrode to minimize iR drop.[8]
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
CV Measurement:
-
Set the initial and final potentials and the scan rate on the potentiostat. The potential window should be wide enough to observe the redox events of interest.
-
Initiate the potential sweep. The potential is ramped linearly to a set point and then swept back to the initial potential.[5]
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc).[9]
-
Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible systems.
-
The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 57 mV at room temperature.[9]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks and experimental procedures relevant to the electrochemical analysis of this compound compounds.
Caption: General experimental workflow for cyclic voltammetry analysis of this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. idc-online.com [idc-online.com]
- 8. ossila.com [ossila.com]
- 9. m.youtube.com [m.youtube.com]
Molybdenum Dichloride in Thin-Film Transistors: A Performance Showdown with Other Precursors
Researchers and scientists in materials science and semiconductor device fabrication are constantly seeking optimal precursors for the synthesis of high-performance thin-film transistors (TFTs). Among the various transition metal dichalcogenides, molybdenum disulfide (MoS₂) has emerged as a frontrunner for next-generation electronics. The choice of the molybdenum precursor is a critical factor that significantly influences the quality of the synthesized MoS₂ film and, consequently, the electrical performance of the TFTs. This guide provides a comparative analysis of molybdenum dichloride (MoCl₂) and its derivatives against other commonly used precursors like molybdenum trioxide (MoO₃), molybdenum hexacarbonyl (Mo(CO)₆), and molybdenum pentachloride (MoCl₅), supported by experimental data and detailed protocols.
Performance Comparison of MoS₂ Thin-Film Transistors from Various Precursors
The performance of MoS₂ TFTs is primarily evaluated based on key metrics such as charge carrier mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th). The choice of precursor directly impacts these parameters by influencing the crystallinity, grain size, and purity of the MoS₂ film.
Recent studies have explored the use of chlorinated molybdenum precursors, such as this compound dioxide (MoO₂Cl₂), a close relative of MoCl₂, for the low-temperature chemical vapor deposition (CVD) of MoS₂. While direct and extensive comparative data for MoCl₂ is still emerging, the results from MoO₂Cl₂ provide valuable insights. One study highlighted a significant enhancement in electrical performance after a post-deposition treatment, with the carrier mobility and on-state current increasing by 640% and 253%, respectively. This suggests the high potential of chlorinated precursors in achieving high-performance TFTs.
Below is a summary of reported performance metrics for MoS₂ TFTs fabricated using different molybdenum precursors. It is important to note that the performance can vary significantly based on the specific deposition conditions and device architecture.
| Precursor | Carrier Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| This compound Dioxide (MoO₂Cl₂) * | Post-treatment enhancement reported, specific values vary | High (inferred from current increase) | Not specified |
| Molybdenum Trioxide (MoO₃) | 0.21 - 41[1] | ~10² - 10⁸ | Varies |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | ~1.02 | Not specified | Not specified |
| Molybdenum Pentachloride (MoCl₅) | Data not readily available in comparative studies | Data not readily available in comparative studies | Data not readily available in comparative studies |
Note: Data for MoO₂Cl₂ is based on reported percentage improvements, highlighting its potential. Further research with specific performance values is ongoing.
Experimental Protocols for MoS₂ Thin-Film Transistor Fabrication
The fabrication of MoS₂ TFTs via CVD involves the reaction of a molybdenum precursor with a sulfur-containing precursor (e.g., sulfur powder or hydrogen sulfide) at elevated temperatures. The general workflow is depicted in the diagram below.
Detailed Methodologies:
1. This compound Dioxide (MoO₂Cl₂) Precursor:
-
Synthesis: MoS₂ thin films are grown via low-temperature CVD.
-
Precursors: Solid MoO₂Cl₂ is used as the molybdenum source, and a sulfur precursor (e.g., H₂S) is used as the sulfur source.
-
Growth Temperature: A key advantage of MoO₂Cl₂ is the lower growth temperature compared to other precursors, which is beneficial for direct integration on various substrates.
-
Post-Treatment: A post-deposition treatment, such as annealing in a controlled atmosphere, can be employed to repair sulfur vacancies and improve film quality, leading to enhanced electrical performance.
2. Molybdenum Trioxide (MoO₃) Precursor:
-
Synthesis: Typically grown via atmospheric pressure CVD (APCVD).
-
Precursors: Solid MoO₃ powder and sulfur powder.
-
Growth Temperature: Requires relatively high temperatures, often in the range of 650-850°C.
-
Process: MoO₃ is reduced in the presence of sulfur vapor to form MoS₂. The vapor pressure of MoO₃ can be challenging to control, potentially affecting the uniformity of the grown film.
3. Molybdenum Hexacarbonyl (Mo(CO)₆) Precursor:
-
Synthesis: Often used in metal-organic chemical vapor deposition (MOCVD).
-
Precursors: Solid Mo(CO)₆ and a sulfur source like H₂S or diethyl sulfide.
-
Growth Temperature: MOCVD allows for lower deposition temperatures compared to traditional CVD with solid oxide precursors.
-
Advantages: Offers better control over the precursor delivery rate, leading to more uniform and scalable film growth.
Signaling Pathways in MoS₂ Growth from Different Precursors
The chemical reactions and pathways from precursor to the final MoS₂ film differ based on the starting material. Understanding these pathways is crucial for optimizing the growth process.
References
A Comparative Guide to the Crystal Structures of Molybdenum Oxychlorides
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of molybdenum oxychlorides is crucial for their application in various fields, including catalysis and materials science. This guide provides an objective comparison of the crystal structures of three key molybdenum oxychlorides: molybdenum tetrachloride oxide (MoOCl₄), molybdenum trichloride (B1173362) oxide (MoOCl₃), and molybdenum dichloride dioxide (MoO₂Cl₂). The information is supported by experimental data and detailed methodologies.
Molybdenum oxychlorides are a class of inorganic compounds that exhibit diverse and interesting structural chemistry, largely dictated by the oxidation state of the molybdenum atom and the stoichiometry of the oxygen and chlorine ligands. Their reactivity and potential applications are intrinsically linked to their three-dimensional arrangements.
Structural Summary
The crystal structures of MoOCl₄, MoOCl₃, and MoO₂Cl₂ reveal significant differences in coordination geometry and connectivity. MoOCl₄ adopts a monomeric square pyramidal structure. In contrast, MoOCl₃ has a more complex polymeric structure with a monoclinic crystal system. The structure of MoO₂Cl₂ varies between the gaseous and solid states, being a distorted tetrahedron as a gas and forming a polymeric structure upon condensation.
A detailed comparison of key structural parameters is presented in the table below.
| Parameter | MoOCl₄ | MoOCl₃ | MoO₂Cl₂ (gaseous) |
| Crystal System | Tetragonal | Monoclinic | - |
| Space Group | Not specified | P2₁/c | - |
| Molecular Geometry | Square Pyramidal[1] | Distorted Octahedral | Distorted Tetrahedral[2] |
| Mo=O Bond Length (Å) | Data not available | Data not available | Data not available |
| Mo-Cl Bond Length (Å) | Data not available | Data not available | Data not available |
| O=Mo-Cl Bond Angle (°) | Data not available | Data not available | Data not available |
| Cl-Mo-Cl Bond Angle (°) | Data not available | Data not available | Data not available |
Note: Specific bond lengths and angles from single-crystal X-ray diffraction data for the pure, unsolvated compounds were not available in the searched literature. The table will be updated as this information becomes accessible.
Experimental Protocols
The characterization of these molybdenum oxychlorides, particularly due to their air-sensitive nature, requires specific experimental techniques for both synthesis and analysis.
Synthesis of Molybdenum Oxychlorides
Synthesis of Molybdenum Tetrachloride Oxide (MoOCl₄): A common method for the preparation of MoOCl₄ involves the chlorination of molybdenum trioxide (MoO₃). A typical procedure is as follows:
-
Place a known quantity of anhydrous MoO₃ in a reaction tube.
-
Pass a stream of dry chlorine gas over the heated MoO₃. The reaction is typically carried out at elevated temperatures.
-
The volatile MoOCl₄ product is collected in a cooler part of the apparatus as a dark green solid.[1] Alternatively, MoOCl₄ can be synthesized by treating molybdenum pentachloride with oxygen.[1]
Synthesis of Molybdenum Trichloride Oxide (MoOCl₃): MoOCl₃ can be prepared by the reduction of MoOCl₄. For instance, MoOCl₄ thermally decomposes to MoOCl₃.[1]
Synthesis of this compound Dioxide (MoO₂Cl₂): One established method for synthesizing MoO₂Cl₂ involves passing a mixture of dry oxygen and chlorine gas over molybdenum metal at temperatures between 250–350°C. The resulting white, volatile product is then purified by sublimation.[2]
X-ray Diffraction Analysis
Given the air-sensitivity of molybdenum oxychlorides, special handling is required for single-crystal X-ray diffraction analysis.
Crystal Mounting:
-
Crystals are typically handled in an inert atmosphere, such as a glovebox, to prevent decomposition.
-
A suitable crystal is selected and mounted on a goniometer head. To protect the crystal from the atmosphere during transfer and measurement, it is often coated in a viscous, inert oil (e.g., paratone oil).
-
The mounted crystal is then rapidly cooled in a stream of cold nitrogen gas on the diffractometer.
Data Collection:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) is used.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are then processed to determine the unit cell parameters, space group, and ultimately the crystal structure.
Structural Relationships and Visualization
The structural diversity of molybdenum oxychlorides can be visualized as a progression from the more chlorinated species to the more oxygenated ones. This relationship influences their Lewis acidity and reactivity.
Caption: Relationship between different molybdenum oxychlorides.
References
A Researcher's Guide to Assessing the Purity of Synthesized Molybdenum Dichloride Dioxide (MoO₂Cl₂)
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for assessing the purity of molybdenum dichloride dioxide (MoO₂Cl₂), a versatile inorganic compound used in catalysis and thin-film deposition.
This compound dioxide is sensitive to air and moisture, making proper handling and analysis crucial. Impurities, such as hydrates (MoO₂Cl₂·H₂O) and various molybdenum oxides (e.g., MoO₃, MoO₂), can significantly alter its chemical and physical properties, impacting experimental outcomes. This guide details the experimental protocols for X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Elemental Analysis, presenting data in a comparative format to aid in the identification of pure versus impure samples.
Key Purity Indicators at a Glance
A quick comparison of expected results for high-purity MoO₂Cl₂ against common impurities across different analytical techniques is summarized below.
| Analytical Technique | High-Purity MoO₂Cl₂ | Common Impurities Present |
| X-ray Diffraction (XRD) | Characteristic diffraction peaks corresponding to the anhydrous MoO₂Cl₂ crystal structure. | Additional peaks indicating the presence of crystalline impurities like MoO₂Cl₂·H₂O, MoO₃, or MoO₂. |
| X-ray Photoelectron Spectroscopy (XPS) | Predominantly Mo⁶⁺ oxidation state in the Mo 3d spectrum. Clean O 1s and Cl 2p spectra. | Presence of lower molybdenum oxidation states (e.g., Mo⁴⁺, Mo⁵⁺). Additional peaks or broadening in the O 1s spectrum indicating hydrates or oxides. |
| Elemental Analysis | Experimental percentages of Mo, O, and Cl closely match the theoretical values. | Deviation from theoretical elemental percentages, particularly a higher oxygen content, may indicate the presence of oxides or hydrates. |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a powerful technique for identifying crystalline phases. The diffraction pattern of a pure, crystalline material is unique and can be used as a fingerprint for identification and purity assessment.
Experimental Protocol:
Due to the air-sensitive nature of MoO₂Cl₂, all sample preparation steps must be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen.
-
Sample Preparation: Finely grind the synthesized MoO₂Cl₂ powder using an agate mortar and pestle to ensure random crystal orientation.
-
Sample Mounting: Load the powdered sample into a specialized air-sensitive sample holder. This typically involves placing the powder in a shallow well and sealing it with a low-X-ray scattering film, such as Kapton®, to protect the sample from the atmosphere during analysis.
-
Data Acquisition:
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Scan Range: A 2θ range of 10-80° is typically sufficient to capture the most intense diffraction peaks.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute are common starting parameters.
-
Data Interpretation and Comparison:
Table 1: Comparison of XRD Data for Molybdenum Compounds
| Compound | Crystal System | Key Diffraction Peaks (2θ) - Approximate Values | JCPDS/ICDD Card No. |
| MoO₂Cl₂·H₂O | Orthorhombic | Peaks corresponding to lattice constants a=9.16 Å, b=3.92 Å, c=6.97 Å[1] | Not readily available |
| α-MoO₃ | Orthorhombic | 12.8°, 23.3°, 25.7°, 27.3°, 33.8°, 39.0° | 05-0508 |
| MoO₂ | Monoclinic | 26.0°, 37.0°, 53.6° | 32-0671 |
Note: The absence of a standard indexed pattern for anhydrous MoO₂Cl₂ in publicly available databases makes direct comparison challenging. Researchers should focus on the absence of peaks corresponding to common impurities.
Workflow for Purity Assessment of Synthesized Compounds
Caption: General workflow for the synthesis, handling, and purity assessment of air-sensitive compounds like this compound.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a sample's surface. This makes it ideal for detecting surface oxidation or hydrolysis.
Experimental Protocol:
As with XRD, sample handling for XPS must be conducted in an inert atmosphere to prevent surface contamination.
-
Sample Preparation: The powdered MoO₂Cl₂ sample should be mounted on a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape.
-
Sample Transfer: The mounted sample must be transferred into the XPS instrument's analysis chamber without exposure to air. This is typically achieved using a vacuum transfer vessel.
-
Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source is standard.
-
Analysis: Both a survey scan (to identify all elements present) and high-resolution scans of the Mo 3d, O 1s, and Cl 2p core levels should be acquired.
-
Charge Neutralization: A low-energy electron flood gun may be necessary to compensate for charging effects on the insulating powder sample.
-
Data Interpretation and Comparison:
In pure MoO₂Cl₂, molybdenum is in the +6 oxidation state. The presence of lower oxidation states, such as Mo⁵⁺ or Mo⁴⁺, in the high-resolution Mo 3d spectrum is a clear indication of impurities like MoO₂ or partial reduction. The O 1s spectrum can reveal the presence of hydrates (as a higher binding energy shoulder) or different metal-oxygen bonding environments.
Table 2: Expected XPS Binding Energies for Molybdenum and Associated Species
| Core Level | Species | Expected Binding Energy (eV) |
| Mo 3d₅/₂ | MoO₂Cl₂ (Mo⁶⁺) | ~233.0 - 233.5 |
| MoO₃ (Mo⁶⁺) | ~233.1[2] | |
| MoO₂ (Mo⁴⁺) | ~229.5[2] | |
| O 1s | M=O (in MoO₂Cl₂) | ~530.5 - 531.0 |
| M-O-M (in MoO₃) | ~530.7 | |
| H₂O (hydrate) | ~532.0 - 533.0 | |
| Cl 2p₃/₂ | M-Cl (in MoO₂Cl₂) | ~198.5 - 199.5 |
Note: Binding energies can vary slightly depending on instrument calibration and sample charging.
Signaling Pathway of Purity Analysis Logic
Caption: Logical flow for determining the purity of synthesized this compound based on analytical data.
Elemental Analysis
Elemental analysis provides the percentage by weight of each element in a compound. For a pure substance, the experimentally determined percentages should match the theoretical values calculated from its chemical formula.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the synthesized MoO₂Cl₂ is required. Due to its air sensitivity, the sample should be handled and weighed in an inert-atmosphere glovebox.
-
Analysis: The sample is submitted to an analytical laboratory for combustion analysis (for C, H, N) and/or other appropriate methods for Mo, O, and Cl determination, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for molybdenum and ion chromatography for chloride after appropriate digestion.
Data Interpretation and Comparison:
The experimental weight percentages are compared to the theoretical values for pure MoO₂Cl₂.
Table 3: Theoretical vs. Experimental Elemental Composition of MoO₂Cl₂
| Element | Theoretical Mass % in MoO₂Cl₂ | Experimental Mass % (High Purity) | Experimental Mass % (Impure Sample Example) |
| Molybdenum (Mo) | 48.25% | 48.1 - 48.4% | 47.5% |
| Oxygen (O) | 16.09% | 16.0 - 16.2% | 17.0% |
| Chlorine (Cl) | 35.66% | 35.5 - 35.8% | 35.5% |
The theoretical mass percentages are calculated based on the molar mass of MoO₂Cl₂ (198.84 g/mol ). An elevated oxygen percentage in an impure sample often points to the presence of oxide or hydrate impurities.[3][4][5]
By employing these analytical techniques and carefully comparing the results to reference data, researchers can confidently assess the purity of their synthesized this compound dioxide, ensuring the reliability and reproducibility of their subsequent experiments.
References
A Researcher's Guide to Validating Computational Models of Molybdenum Dichloride Clusters
A critical comparison of theoretical and experimental data for the Mo₆Cl₁₂ cluster, providing researchers, scientists, and drug development professionals with a guide to validating computational models.
The accurate prediction of molecular properties through computational modeling is a cornerstone of modern materials science and drug development. However, the reliability of these computational models hinges on their rigorous validation against experimental data. This guide provides a comprehensive comparison of computational and experimental data for the properties of molybdenum(II) chloride, which predominantly exists as the stable Mo₆Cl₁₂ cluster. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing the validation workflow, this guide serves as a practical resource for researchers seeking to evaluate and refine their computational models.
Structural Properties: A Comparison of Theory and Experiment
The geometric structure of the Mo₆Cl₁₂ cluster, characterized by an octahedron of molybdenum atoms with bridging and terminal chlorine atoms, has been a subject of both computational and experimental investigations. Density Functional Theory (DFT) has emerged as a primary computational tool for predicting its structural parameters.
A comparison of calculated and experimentally determined bond lengths reveals the strengths and weaknesses of different computational approaches. Experimental values are typically obtained from single-crystal X-ray diffraction (XRD) studies.
Table 1: Comparison of Experimental and Calculated Mo-Mo Bond Lengths in the Mo₆Cl₁₂ Cluster Core
| Experimental Mo-Mo Bond Length (Å) | Computational Method | Calculated Mo-Mo Bond Length (Å) | Reference |
| ~2.61 | DFT (PBEsol) | 2.62 | [1] |
| ~2.61 | DFT (PBE) | 2.67 | [1] |
| ~2.61 | DFT (LDA) | 2.58 | [1] |
| 2.661 | DFT | 2.661 | [2] |
Table 2: Comparison of Experimental and Calculated Mo-Cl Bond Lengths in the [Mo₆Cl₁₄]²⁻ Cluster
| Bond Type | Experimental Mo-Cl Bond Length (Å) | Computational Method | Calculated Mo-Cl Bond Length (Å) | Reference |
| Mo-Cl (bridging) | ~2.47 | DFT (PBEsol) | 2.48 | [1] |
| Mo-Cl (bridging) | ~2.47 | DFT (PBE) | 2.52 | [1] |
| Mo-Cl (bridging) | ~2.47 | DFT (LDA) | 2.45 | [1] |
| Mo-Cl (bridging, µ₃) | 2.531 | DFT | 2.531 | [2] |
| Mo-Cl (terminal) | ~2.41 | DFT (PBEsol) | 2.44 | [1] |
| Mo-Cl (terminal) | ~2.41 | DFT (PBE) | 2.48 | [1] |
| Mo-Cl (terminal) | ~2.41 | DFT (LDA) | 2.41 | [1] |
| Mo-Cl (axial) | 2.468 | DFT | 2.468 | [2] |
As the tables indicate, the choice of the exchange-correlation functional in DFT calculations significantly impacts the accuracy of the predicted bond lengths. The PBEsol functional, specifically designed for solids, shows excellent agreement with experimental data for both Mo-Mo and Mo-Cl bond lengths in the solid state.[1]
Electronic Properties: Unveiling Transitions with UV-Vis Spectroscopy and TD-DFT
The electronic transitions of the [Mo₆Cl₁₄]²⁻ cluster, which is readily formed from Mo₆Cl₁₂, can be probed experimentally using UV-Vis spectroscopy.[3][4] These experimental spectra can then be compared with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations.[3][4]
Table 3: Comparison of Experimental and Calculated Electronic Transitions for the [Mo₆Cl₁₄]²⁻ Cluster
| Experimental Absorption Maximum (nm) | Solvent | Computational Method | Calculated Absorption Maximum (nm) | Reference |
| 330 | DMSO | TD-DFT | ~330 | [3][4] |
| 530 (shoulder) | Acetonitrile | Not specified | Not specified | [5] |
| 590 (shoulder) | Acetonitrile | Not specified | Not specified | [5] |
The main absorption peak around 330 nm is well-reproduced by TD-DFT calculations, indicating that the method can accurately capture the major electronic transitions.[3][4] The weaker, lower-energy absorptions observed experimentally as shoulders present a greater challenge for computational models to reproduce accurately.
Vibrational Properties: Probing Molecular Motions with Infrared and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes.[6] While detailed experimental and computational vibrational data for the Mo₆Cl₁₂ cluster are less commonly reported in direct comparison studies, these techniques are crucial for a comprehensive model validation. The low-frequency region accessible by Raman spectroscopy is particularly important for characterizing the vibrations of the heavy molybdenum core.[7]
Experimental Protocols
A brief overview of the key experimental methodologies used to obtain the validation data is provided below.
Synthesis of Mo₆Cl₁₂ Cluster Compounds
The Mo₆Cl₁₂ cluster is typically synthesized through a high-temperature solid-state reaction. A common method involves the reduction of molybdenum(V) chloride (MoCl₅) with a reducing agent such as bismuth metal in a sealed and evacuated ampule.[3][4] The resulting Mo₆Cl₁₂ can be further reacted, for instance with hydrochloric acid, to form salts of the [Mo₆Cl₁₄]²⁻ anion.[3][4]
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The experiment involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[9][10] For powder samples, X-ray powder diffraction (XRPD) is used to identify the crystalline phases present.[1]
UV-Vis Spectroscopy
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a sample.[11][12] A solution of the compound of interest is placed in a cuvette, and a beam of light is passed through it. The instrument records the wavelengths at which light is absorbed and the intensity of the absorption.[11]
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[13] Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light (usually from a laser), which also provides information about vibrational modes.[14][15] These two techniques are often complementary.[7]
Validation Workflow
The process of validating a computational model against experimental data can be summarized in the following workflow:
Caption: Workflow for validating computational models of Mo₆Cl₁₂ properties.
This systematic approach of comparing computational predictions with robust experimental data is essential for advancing the accuracy and predictive power of computational chemistry, ultimately accelerating the discovery and design of new materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cluster of Hexamolybdenum [Mo6Cl14]2– for Sensing Nitroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecule-like and lattice vibrations in metal clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. web.pdx.edu [web.pdx.edu]
- 11. kbcc.cuny.edu [kbcc.cuny.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. aa6kj.hopto.org [aa6kj.hopto.org]
- 15. Raman spectra and vibrational analysis of molybdenum cluster compounds - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Molybdenum Dichloride
The following guide provides essential safety and logistical information for the proper disposal of molybdenum dichloride (MoCl₂). This document is intended for researchers, scientists, and drug development professionals. This compound and related compounds are water-reactive, corrosive, and require careful handling to ensure personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures. The substance is classified as a hazardous material that can cause severe skin burns and eye damage.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[1][2][3]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[3]
-
Handling: Avoid generating dust.[4][5] Do not allow the chemical to come into contact with water or moisture, as it can hydrolyze to produce hydrogen chloride gas.[1][4] Handle under an inert atmosphere when possible.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizers.[4][6]
Occupational Exposure Limits
While specific limits for this compound are not established, limits for general molybdenum compounds provide a safety benchmark.
| Compound Type | Regulatory Body | Exposure Limit (8-hour TWA) |
| Molybdenum (Insoluble compounds, total dust) | OSHA | 15 mg/m³ |
| Soluble Molybdenum Compounds | - | 5 µg/m³ |
| Insoluble Molybdenum Compounds | - | 30 µg/m³ |
TWA: Time-Weighted Average. Data sourced from various safety documents.[5][6]
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound waste: utilizing a professional disposal service, which is the recommended method for all quantities, and laboratory-scale treatment for very small quantities, which should only be performed by trained personnel with extreme caution.
Pathway 1: Recommended Professional Disposal (All Quantities)
This is the safest and most compliant method for disposing of this compound waste.
-
Waste Classification: Classify the material as hazardous waste. Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[3][4]
-
Containment and Labeling:
-
Segregation: Store the waste container separately from incompatible materials, especially water, aqueous solutions, strong oxidizers, and bases.[6][8][9]
-
Arrange for Disposal: Contact a licensed professional waste disposal service to collect and manage the hazardous waste in accordance with all regulations.[7][10]
Pathway 2: Laboratory-Scale Treatment (Small Quantities Only)
This procedure is for the neutralization of minor spills or residual amounts of this compound. It is based on general protocols for water-reactive metal halides and should be approached with extreme caution due to its inherent risks, including exothermic reaction and gas evolution.
Experimental Protocol: Cautious Hydrolysis and Neutralization
-
Preparation:
-
Perform the entire procedure within a certified chemical fume hood.
-
Wear a full set of PPE, including a face shield, heavy-duty gloves, and a lab coat.
-
Prepare a large beaker containing a stirred mixture of crushed ice and water, or a dilute solution of sodium hydroxide (B78521) (2.5 M).[11] An alternative is to cover the solid waste with an excess of sodium carbonate (soda ash) or calcium carbonate before proceeding.[8]
-
-
Slow Addition:
-
Very slowly and carefully, add the solid this compound waste in small increments to the stirring ice/water or basic solution.[11]
-
Be prepared for an exothermic reaction and the release of hydrogen chloride gas. The ice bath is critical for controlling the temperature.
-
-
Reaction and Neutralization:
-
Allow the reaction to subside completely between additions.
-
Once all the material has been added and the reaction has ceased, check the pH of the resulting solution.
-
Carefully neutralize the acidic solution by slowly adding a base (like sodium hydroxide or sodium carbonate) until the pH is between 6 and 8.
-
-
Final Disposal:
-
Once neutralized, the resulting solution may be disposable down the drain with copious amounts of water, provided it does not contain other regulated heavy metals and is in compliance with local sewer authority regulations.[11] Always confirm local regulations before drain disposal.
-
If drain disposal is not permitted, the neutralized solution must be collected as aqueous hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. ereztech.com [ereztech.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Molybdenum - ESPI Metals [espimetals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. epfl.ch [epfl.ch]
Essential Safety and Handling Guide for Molybdenum Dichloride and Related Compounds
This guide provides immediate, essential safety and logistical information for handling Molybdenum dichloride and its related compounds in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE) and Exposure Limits
Proper PPE is critical to ensure safety when handling this compound compounds. The following table summarizes the required protective equipment and available occupational exposure limits.
| PPE / Exposure Limit | Specification | Relevant Compound(s) |
| Eye Protection | Chemical safety goggles or a face shield are required.[1][2] | Molybdocene dichloride, this compound dioxide |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[1][2] | Molybdocene dichloride, this compound dioxide |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of dust inhalation.[3] Work should be conducted in a chemical fume hood.[4] | This compound dioxide, Molybdenum(III) chloride |
| Occupational Exposure Limits (Molybdenum) | ACGIH TWA: 10 mg/m³ (inhalable fraction), 3 mg/m³ (respirable fraction)[1] | Molybdocene dichloride |
| NIOSH IDLH: 5000 mg/m³[1] | Molybdocene dichloride | |
| OSHA PEL: 15 mg/m³ (total dust)[1] | Molybdocene dichloride |
Operational Plan for Handling
A systematic approach is crucial for safely handling this compound compounds.
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are accessible.[3]
-
Check that all necessary PPE is available and in good condition.
-
Review the SDS for the specific Molybdenum compound being used.
-
Have appropriate spill cleanup materials readily available.
2. Handling Procedure:
-
Always handle this compound compounds within a chemical fume hood to minimize inhalation exposure.[4]
-
Wear all required PPE, including eye protection, gloves, and a lab coat.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Post-Handling Cleanup:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain.
-
Contaminated Materials: Any materials, such as gloves or wipes, that come into contact with this compound should also be disposed of as hazardous waste.
Experimental Workflow: Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
